molecular formula C10H10N2 B1340897 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile CAS No. 215794-24-4

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

Cat. No.: B1340897
CAS No.: 215794-24-4
M. Wt: 158.2 g/mol
InChI Key: BTLCQUCMNTUJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3,12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLCQUCMNTUJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585678
Record name 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215794-24-4
Record name 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydro-isoquinoline-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This privileged heterocyclic motif is a key component in a variety of alkaloids and has been extensively explored for its therapeutic potential, leading to the development of drugs for a range of diseases.[1][2] The versatility of the THIQ core allows for substitution at various positions, enabling the fine-tuning of its pharmacological properties. The introduction of a carbonitrile group, as seen in 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile (CAS 215794-24-4), offers a unique handle for further chemical modifications and can significantly influence the molecule's biological profile. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this important class of molecules, with a focus on the 5-carbonitrile derivative.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, the general properties of the THIQ scaffold can be inferred. The presence of the basic secondary amine and the aromatic ring dictates its fundamental chemical nature. The nitrile group is a strong electron-withdrawing group, which will influence the electron density of the aromatic ring and the basicity of the amine.

PropertyValueSource
CAS Number 215794-24-4
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance Not specified (likely a solid)Inferred
Solubility Not specifiedInferred

Synthesis of the Tetrahydroisoquinoline Scaffold: Established Methodologies

The construction of the 1,2,3,4-tetrahydroisoquinoline core is a well-established area of organic synthesis, with several named reactions being central to its preparation. The choice of synthetic route often depends on the desired substitution pattern on the aromatic ring and the stereochemistry at C1.

Pictet-Spengler Reaction

A cornerstone in the synthesis of THIQs, the Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1] This powerful reaction forms the heterocyclic ring in a single step and is widely used for the synthesis of a variety of isoquinoline alkaloids and their analogs.

Conceptual Workflow of the Pictet-Spengler Reaction

Pictet-Spengler Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product phenylethylamine β-Phenylethylamine schiff_base Schiff Base/Iminium Ion phenylethylamine->schiff_base Condensation aldehyde Aldehyde/Ketone aldehyde->schiff_base thiq 1,2,3,4-Tetrahydroisoquinoline schiff_base->thiq Intramolecular Electrophilic Aromatic Substitution (Acid-catalyzed)

Caption: Pictet-Spengler reaction workflow.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinolines. This method involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1]

Conceptual Workflow of the Bischler-Napieralski Reaction and Subsequent Reduction

Bischler-Napieralski Reaction cluster_reactants Reactant cluster_intermediates Intermediate cluster_product Product amide β-Phenylethylamide dihydroisoquinoline 3,4-Dihydroisoquinoline amide->dihydroisoquinoline Cyclization (e.g., POCl₃) thiq 1,2,3,4-Tetrahydroisoquinoline dihydroisoquinoline->thiq Reduction (e.g., NaBH₄)

Caption: Bischler-Napieralski reaction workflow.

Multicomponent Reactions (MCRs)

More recently, multicomponent reactions have emerged as a highly efficient strategy for the synthesis of complex and diverse THIQ derivatives in a single pot.[2] These reactions offer advantages in terms of atom economy, reduced waste, and the ability to generate libraries of compounds for high-throughput screening. For instance, a one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives has been reported, proceeding through a cascade of Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization.[1][2]

Synthesis of this compound: A Proposed Strategy

Hypothetical Synthetic Pathway:

A possible starting material could be 1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid. The conversion of a carboxylic acid to a nitrile can be achieved through a two-step process involving the formation of a primary amide followed by dehydration.

Proposed Synthesis of this compound

Proposed Synthesis carboxylic_acid 1,2,3,4-Tetrahydroisoquinoline- 5-carboxylic acid amide 1,2,3,4-Tetrahydroisoquinoline- 5-carboxamide carboxylic_acid->amide Amidation (e.g., SOCl₂, then NH₃) nitrile 1,2,3,4-Tetrahydroisoquinoline- 5-carbonitrile amide->nitrile Dehydration (e.g., P₂O₅, POCl₃)

Caption: Proposed synthesis of the target compound.

Characterization of Tetrahydroisoquinoline Derivatives

The structural elucidation of THIQ derivatives relies on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of a THIQ derivative will typically show characteristic signals for the aromatic protons, as well as the protons of the tetrahydroisoquinoline core. The diastereotopic protons of the CH₂ groups in the heterocyclic ring often appear as complex multiplets.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the THIQ skeleton. The nitrile carbon will have a characteristic chemical shift in the downfield region.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show characteristic absorption bands for the N-H stretch of the secondary amine (if unsubstituted), C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the aromatic ring. A key diagnostic peak will be the C≡N stretch of the nitrile group, typically appearing in the range of 2260-2220 cm⁻¹.[3]

  • Mass Spectrometry (MS):

    • Mass spectrometry is crucial for determining the molecular weight of the compound and for fragmentation analysis to confirm the structure. The molecular ion peak (M⁺) will be a key indicator.

Biological and Pharmacological Significance

The 1,2,3,4-tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets. This versatility has led to the development of THIQ-based compounds with a wide range of pharmacological activities.

  • Anticancer Activity: Many THIQ derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the targeting of specific kinases.[2]

  • Antibacterial and Antifungal Activity: The THIQ nucleus has been incorporated into molecules with significant antibacterial and antifungal properties.[2]

  • Central Nervous System (CNS) Activity: The structural similarity of some THIQs to endogenous neurochemicals has led to their investigation as ligands for various CNS receptors, with potential applications in the treatment of neurological and psychiatric disorders.[4]

While the specific biological profile of this compound is not well-documented in the public domain, its structural features suggest it could be a valuable intermediate in the synthesis of more complex, biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification.

Safety and Handling

Specific safety data for this compound is limited. However, based on the general hazards of related compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion and Future Perspectives

This compound represents a valuable building block within the broader class of pharmacologically significant THIQ compounds. While specific data on this particular molecule is not abundant in the current literature, the established synthetic methodologies for the THIQ scaffold and the versatile chemistry of the nitrile group provide a solid foundation for its use in drug discovery and development. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential. The insights provided in this guide aim to equip researchers with the foundational knowledge necessary to work with and innovate within this important area of medicinal chemistry.

References

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15385-15419. Available from: [Link]

  • Mokrosz, M. J., et al. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. Available from: [Link]

  • Singh, P., et al. (2013). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 2(11), 215-220. Available from: [Link]

  • Hassan, A. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8497–8507. Available from: [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved January 18, 2026, from [Link]

  • Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available from: [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15385-15419. Available from: [Link]

Sources

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile: Physicochemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] As a secondary amine, the THIQ nucleus is found in isoquinoline alkaloids and has been extensively studied for its therapeutic potential.[1] The introduction of a carbonitrile (cyano) group at the 5-position of the THIQ ring system can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile a compound of interest for drug discovery and development. This guide provides a comprehensive overview of its physicochemical properties, a detailed methodology for its synthesis and characterization, and insights into its chemical behavior.

Physicochemical Properties: A Comparative Analysis

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably estimated by examining the parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ), and considering the electronic and steric contributions of the 5-cyano group.

Property1,2,3,4-Tetrahydroisoquinoline (Parent Compound)This compound (Estimated)Rationale for Estimation
Molecular Formula C₉H₁₁NC₁₀H₁₀N₂Addition of a cyano group (CN).
Molecular Weight 133.19 g/mol [2]158.19 g/mol Calculated based on the molecular formula.
Appearance Clear brown liquid[2]Likely a solid at room temperature.The addition of a polar cyano group and increased molecular weight often leads to a higher melting point.
Melting Point < -15 °C[2]Expected to be significantly higher than the parent compound.Increased molecular symmetry and intermolecular dipole-dipole interactions due to the nitrile group.
Boiling Point 232-233 °CExpected to be higher than the parent compound.Increased molecular weight and polarity.
Solubility Soluble in water (20 g/L at 20°C)Moderately soluble in polar organic solvents; likely has reduced water solubility compared to the parent THIQ.The nitrile group can participate in hydrogen bonding, but the overall increase in nonpolar surface area may decrease aqueous solubility.
pKa (of the secondary amine) ~9.3-9.66Expected to be slightly lower than the parent compound.The electron-withdrawing nature of the aromatic nitrile group will decrease the basicity of the secondary amine. The pKa of a protonated nitrile is very low (-10.0 for benzonitrile), indicating the nitrogen of the nitrile is not basic.[3]
LogP 1.6[2]Expected to be slightly higher than the parent compound.The addition of a carbon atom is offset by the polarity of the nitrile group; however, the overall effect is often a slight increase in lipophilicity for aromatic nitriles.

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be achieved through a multi-step process, beginning with the construction of the tetrahydroisoquinoline core, followed by the introduction of the cyano group. The Pictet-Spengler reaction is a widely used and effective method for synthesizing the THIQ scaffold.[1]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Aromatization cluster_2 Step 3: Sandmeyer Reaction cluster_3 Purification A 2-(3-Aminophenyl)ethan-1-ol C 6,7-Dihydro-5H-cyclopenta[c]pyridine A->C Acid catalyst (e.g., HCl) B Formaldehyde B->C D 1,2,3,4-Tetrahydroisoquinolin-5-amine C->D Dehydrogenation (e.g., Pd/C, heat) E Diazonium Salt Intermediate D->E NaNO2, HCl F This compound E->F CuCN G Crude Product F->G H Purified Product G->H Column Chromatography

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridine

  • Reactants: 2-(3-Aminophenyl)ethan-1-ol, formaldehyde (37% aqueous solution), hydrochloric acid.

  • Procedure:

    • Dissolve 2-(3-aminophenyl)ethan-1-ol in a suitable solvent such as ethanol.

    • Add a stoichiometric equivalent of concentrated hydrochloric acid to form the amine salt.

    • Slowly add an excess of formaldehyde solution to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate) until the pH is approximately 8-9.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Aromatization to 1,2,3,4-Tetrahydroisoquinolin-5-amine

  • Reactants: 6,7-Dihydro-5H-cyclopenta[c]pyridine, Palladium on carbon (10% Pd/C).

  • Procedure:

    • Dissolve the crude product from Step 1 in a high-boiling point solvent such as decalin.

    • Add a catalytic amount of 10% Pd/C.

    • Heat the mixture to reflux for 12-24 hours under an inert atmosphere.

    • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the mixture and filter through a pad of celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude 1,2,3,4-tetrahydroisoquinolin-5-amine.

Step 3: Sandmeyer Reaction to form this compound

  • Reactants: 1,2,3,4-Tetrahydroisoquinolin-5-amine, sodium nitrite, hydrochloric acid, copper(I) cyanide.

  • Procedure:

    • Dissolve the crude amine from Step 2 in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

    • In a separate flask, prepare a solution of copper(I) cyanide in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

    • Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude this compound.

Purification:

  • The crude product can be purified by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes. The fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield the purified this compound.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

Analytical Workflow Diagram

AnalyticalWorkflow A Purified Compound B 1H NMR Spectroscopy A->B C 13C NMR Spectroscopy A->C D FT-IR Spectroscopy A->D E Mass Spectrometry (e.g., ESI-MS) A->E F Purity Assessment (HPLC/GC-MS) A->F G Structural Confirmation B->G C->G D->G E->G H Purity >95% F->H

Caption: Analytical workflow for the characterization of this compound.

Expected Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tetrahydroisoquinoline core.

    • Aromatic protons will appear in the range of δ 7.0-8.0 ppm. The protons on the benzene ring will show a distinct splitting pattern due to the substitution.

    • The methylene protons of the tetrahydroisoquinoline ring will appear as multiplets in the range of δ 2.5-4.5 ppm.

    • A broad singlet for the N-H proton will be present, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and type of carbon atoms.

    • The nitrile carbon will have a characteristic chemical shift in the range of δ 115-125 ppm.

    • Aromatic carbons will appear in the range of δ 120-150 ppm.

    • The aliphatic carbons of the THIQ core will be observed in the upfield region of the spectrum.

  • FT-IR Spectroscopy: The infrared spectrum will show key functional group absorptions.

    • A sharp, medium intensity peak around 2220-2240 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group.[4]

    • A broad absorption in the range of 3200-3500 cm⁻¹ will correspond to the N-H stretching vibration of the secondary amine.

    • C-H stretching vibrations for aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound.

    • For electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 159.08.

    • The fragmentation pattern will likely involve the loss of small neutral molecules and characteristic cleavages of the tetrahydroisoquinoline ring.

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the secondary amine and the nitrile functional groups.

  • Secondary Amine: The nitrogen atom is nucleophilic and can undergo various reactions such as N-alkylation, N-acylation, and N-sulfonylation. These reactions can be used to further derivatize the molecule for structure-activity relationship (SAR) studies.

  • Nitrile Group: The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride.[5]

  • Stability and Storage: As a secondary amine, this compound may be susceptible to air oxidation over time, potentially leading to discoloration. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place to maintain its integrity.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While direct experimental data for this specific molecule is sparse, a comprehensive understanding of its physicochemical properties, synthesis, and reactivity can be achieved through a comparative analysis with its parent compound and related derivatives. The detailed synthetic and analytical protocols provided in this guide offer a practical framework for researchers to prepare and characterize this compound, paving the way for its exploration in drug discovery programs.

References

  • Acidity-basicity of nitriles. (n.d.). Retrieved from [Link]

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 637-654. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8246–8256. [Link]

  • Chen, Y., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 11(60), 38131-38135. [Link]

  • Moore, J. S. (n.d.). pKa Chart. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • ResearchGate. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]

  • RSC Publishing. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Metabolism of Aromatic Nitriles. Retrieved from [Link]

  • ACS Publications. (n.d.). Production of Aromatic Nitriles. Retrieved from [Link]

Sources

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Molecular Structure and Conformation of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] The introduction of a carbonitrile moiety at the 5-position introduces profound electronic and steric modifications, creating a unique chemical entity with significant potential in drug design. This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound. We will explore its fundamental architecture, the critical role of the nitrile substituent, and the dynamic conformational landscape of its saturated heterocyclic ring. This document synthesizes theoretical principles with practical methodologies, offering both foundational knowledge and actionable protocols for researchers in the field.

Core Molecular Structure and Properties

The structural foundation of the topic molecule is a bicyclic system where a benzene ring is fused to a partially saturated piperidine ring. This arrangement imparts a combination of rigidity from the aromatic portion and conformational flexibility from the saturated ring, a duality that is highly advantageous for molecular recognition at biological targets.

Fundamental Architecture

The parent THIQ nucleus is a secondary amine with the chemical formula C₉H₁₁N.[1][3][4] The fusion of the aromatic and aliphatic rings creates a conformationally constrained system that serves as an excellent scaffold for the precise three-dimensional orientation of various functional groups.

The 5-Carbonitrile Substituent: An Electronic and Steric Modulator

The nitrile group (–C≡N) is a potent modulator of molecular properties. Its introduction at the 5-position of the THIQ scaffold is not a trivial substitution; it fundamentally alters the molecule's character.

  • Electronic Profile: The nitrile group is strongly electron-withdrawing and highly polar due to the electronegativity of the nitrogen atom and the sp-hybridization of both the carbon and nitrogen.[5][6] This creates a significant dipole moment, making the carbon atom electrophilic and susceptible to nucleophilic attack.[5] In a biological context, the nitrogen's lone pair electrons allow it to act as a hydrogen bond acceptor, a critical interaction in many protein-ligand binding events.[7][8]

  • Steric Profile & Geometry: The cyano group is linear and rod-like, presenting a minimal steric footprint along its axis.[6][8] This unique geometry allows it to probe narrow, sterically congested pockets within a protein's active site that bulkier groups could not access.[8] It is often employed in drug design as a bioisostere for carbonyl, hydroxyl, or even halogen moieties.[7]

Conformational Dynamics of the Tetrahydroisoquinoline Ring

The defining structural feature of this compound is the non-planar, puckered conformation of its saturated piperidine ring. This ring is in a constant state of dynamic equilibrium between several low-energy conformations. The specific population of these conformers dictates the overall three-dimensional shape of the molecule and, consequently, its biological activity.

Dominant Conformations: The Half-Chair Equilibrium

For the THIQ system, the most energetically favorable conformations are typically two interconverting half-chair forms.[9][10] In a half-chair conformation, four of the six atoms in the saturated ring lie in a plane, while the other two (often C1 and C4, or the nitrogen and an opposing carbon) are puckered out of the plane on opposite sides. The energy barrier between these conformers is generally low, allowing for rapid interconversion at room temperature.[11] Less stable conformers, such as the boat or sofa forms, may also exist but typically represent a minor fraction of the overall population.[10]

The presence of the 5-carbonitrile group does not directly impose a steric clash that would dramatically favor one half-chair over another. However, its electronic influence on the aromatic ring can subtly alter bond lengths and angles, indirectly affecting the energy landscape of the adjacent saturated ring.

Methodologies for Conformational Elucidation: An Integrated Approach

Determining the precise conformational landscape of this compound requires a synergistic combination of computational modeling and experimental validation. This dual approach is the gold standard in modern structural chemistry, as it allows for predictive modeling to be confirmed by empirical data.

Computational Modeling: Predicting the Conformational Landscape

Expertise & Experience: We begin with computational chemistry not merely to predict a single static structure, but to map the entire potential energy surface. This allows us to identify all low-energy conformers and, crucially, the energy barriers that separate them. This in silico analysis is a cost-effective method to guide and rationalize subsequent experimental work.[11][12]

Experimental Protocol: DFT-Based Conformational Search and Analysis

  • Initial Structure Generation: A 2D representation of this compound is created and converted into an initial 3D structure using a molecular editor like Avogadro or ChemDraw.

  • Force-Field Minimization: The initial structure is subjected to a rapid energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the rotational degrees of freedom and ring puckering, generating a diverse set of possible conformers.

  • DFT Optimization: The low-energy conformers identified are then subjected to full geometry optimization using a more accurate method, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[13]

  • Frequency Calculation: A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local energy minimum.

  • Energy Analysis: The relative electronic energies (and Gibbs free energies) of all confirmed minima are calculated to determine their relative populations according to the Boltzmann distribution.

Data Presentation: Predicted Relative Energies of THIQ-5-CN Conformers

Conformer IDRing ConformationN-H OrientationRelative Gibbs Free Energy (kcal/mol)Predicted Population (%)
Conf-1 Half-ChairAxial0.0075.1
Conf-2 Half-ChairEquatorial0.6524.7
Conf-3 SofaAxial2.500.2

(Note: Data are representative examples for illustrative purposes and would be derived from actual quantum mechanical calculations.)

Mandatory Visualization: Conformational Interconversion Pathway

G Conformational Interconversion of THIQ Ring cluster_0 cluster_1 Half-Chair 1 (Axial N-H) Half-Chair 1 (Axial N-H) a Transition State Transition State b Half-Chair 2 (Equatorial N-H) Half-Chair 2 (Equatorial N-H) c a->b spline_start spline_peak spline_end

Caption: Energy profile for the interconversion between axial and equatorial half-chair conformers.

Experimental Validation: NMR and X-ray Crystallography

Trustworthiness: A computational model is only a hypothesis. To build a trustworthy case, we must validate these predictions with empirical data. NMR spectroscopy provides insight into the solution-state dynamics, which is most relevant to biological activity, while X-ray crystallography offers an unparalleled, high-resolution snapshot of the solid-state structure.

A. NMR Spectroscopy (Solution-State Conformation)

NMR is the most powerful tool for studying molecular conformation in solution.[14][15] The key is to analyze parameters that are exquisitely sensitive to molecular geometry.

  • ¹H NMR Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is directly related to the dihedral angle between them, a relationship described by the Karplus equation. By measuring these couplings in the saturated ring, we can deduce the average ring pucker in solution.

  • Nuclear Overhauser Effect (NOE): NOESY experiments detect protons that are close in space (< 5 Å), regardless of their bonding connectivity.[16] Observing a NOE between, for example, an axial proton and another distant proton can definitively confirm a specific half-chair conformation.

B. X-ray Crystallography (Solid-State Conformation)

Single-crystal X-ray diffraction provides the unambiguous atomic coordinates of the molecule in its crystalline form.[17][18] This method is invaluable for confirming bond lengths, bond angles, and the specific ring pucker adopted in the solid state. It is the ultimate benchmark against which computational models are compared. However, it is critical to remember that crystal packing forces can sometimes trap a conformation that is not the most stable one in solution.

Mandatory Visualization: Integrated Workflow for Conformational Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_conclusion Final Model synthesis Synthesis of THIQ-5-CN purification Purification & Characterization synthesis->purification comp Computational Modeling (DFT) purification->comp nmr NMR Spectroscopy (Solution State) comp->nmr Predicts Solution Conformers xray X-Ray Crystallography (Solid State) comp->xray Predicts Solid State Structure nmr->xray Correlate Solution & Solid States conclusion Validated 3D Conformational Model nmr->conclusion xray->conclusion

Sources

A Technical Guide to the Natural Sources of 1,2,3,4-Tetrahydroisoquinoline Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif that forms the core of a vast and diverse family of naturally occurring alkaloids. These compounds have garnered significant attention from the scientific community due to their wide range of potent biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the natural sources of THIQ derivatives, detailing their origins in the plant and marine kingdoms, as well as their presence in foodstuffs and as endogenous compounds in mammals. Furthermore, this guide offers detailed experimental protocols for the extraction, isolation, and characterization of these valuable natural products, equipping researchers and drug development professionals with the foundational knowledge to explore and harness their therapeutic potential.

I. Natural Occurrence of 1,2,3,4-Tetrahydroisoquinoline Derivatives

The distribution of THIQ derivatives in nature is widespread, with significant concentrations found in specific plant families and marine invertebrates. They are also formed through chemical reactions during the cooking of food and are present as endogenous molecules in mammals.

A. Plant-Derived Tetrahydroisoquinoline Alkaloids

Plants are a rich and historically significant source of THIQ alkaloids, particularly the benzylisoquinoline alkaloids (BIAs). These compounds are predominantly found in several plant families, as summarized in the table below.[4]

Plant FamilyRepresentative GeneraExamples of Isolated THIQ Derivatives
Papaveraceae Papaver (Poppy)Morphine, Codeine, Thebaine
Berberidaceae Berberis (Barberry)Berberine, Palmatine, Jatrorrhizine
Menispermaceae Tinospora, StephaniaTetrahydropalmatine, Palmatine
Fumariaceae Corydalis, FumariaCorydaline, Bulbocapnine
Ranunculaceae Coptis, HydrastisBerberine, Coptisine
Cactaceae LophophoraMescaline (a precursor), Simple THIQs
Chenopodiaceae SalsolaSalsoline, Salsolidine
Fabaceae ErythrinaErysotramidine
  • Papaveraceae: The opium poppy (Papaver somniferum) is arguably the most well-known source of complex THIQ alkaloids, including the potent analgesics morphine and codeine.

  • Berberidaceae: The genus Berberis is a prominent source of protoberberine alkaloids, such as berberine, which exhibits a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects.[5][6]

B. Marine-Derived Tetrahydroisoquinoline Alkaloids

The marine environment is a vast and largely untapped resource for novel bioactive compounds, including a number of structurally unique THIQ derivatives. These have been isolated from various marine invertebrates, particularly tunicates and sponges.

Marine OrganismSpeciesExamples of Isolated THIQ Derivatives
Tunicates (Ascidians) Ecteinascidia turbinataEcteinascidin 743 (Trabectedin)
Sponges Oceanapia sp.Oceanalin B
Neopetrosia sp.Renieramycins
  • Ecteinascidia turbinata : This Caribbean tunicate is the source of Ecteinascidin 743 (Trabectedin), a potent antitumor agent approved for the treatment of soft tissue sarcoma and ovarian cancer.[7] Its complex structure features three THIQ units.

  • Oceanapia sp. : From this marine sponge, the hybrid sphingoid-THIQ β-glycoside, Oceanalin B, has been isolated.[8]

  • Neopetrosia sp. : This marine sponge is a source of renieramycins, a group of cytotoxic THIQ alkaloids.[9]

C. Tetrahydroisoquinolines in Foodstuffs

THIQ derivatives can be found in certain foods, either naturally present or formed during processing.

  • Foods with High Phenylethylamine Content: Some foods naturally contain 2-phenylethylamine, a biosynthetic precursor to THIQs. The presence of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been confirmed in a number of these foods.

  • Cooked Foods: The Maillard reaction, which occurs during the cooking of protein-rich foods like meat, can lead to the formation of THIQ derivatives through the condensation of biogenic amines (e.g., dopamine) with aldehydes generated from the Strecker degradation of amino acids.[10][11]

D. Endogenous Tetrahydroisoquinolines in Mammals

Certain THIQ derivatives are considered endogenous compounds in mammals, including humans. They are thought to be formed through the Pictet-Spengler condensation of catecholamines (like dopamine and norepinephrine) with aldehydes. These endogenous THIQs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been implicated in various physiological and pathological processes, including neurotransmission and neurodegenerative diseases.[1][12]

II. Biosynthesis of Tetrahydroisoquinoline Alkaloids

The biosynthesis of THIQ alkaloids in plants, particularly the benzylisoquinoline alkaloids, is a well-studied pathway that originates from the amino acid L-tyrosine.

Biosynthesis of Benzylisoquinoline Alkaloids Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps p_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->p_HPAA Multiple Steps Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Norcoclaurine Synthase (NCS) p_HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Series of Methylations and Hydroxylation Berberine Berberine Reticuline->Berberine Berberine Bridge Enzyme (BBE) and subsequent steps Morphine Morphine Reticuline->Morphine Complex Multi-step Pathway

Caption: Biosynthetic pathway of benzylisoquinoline alkaloids from L-tyrosine.

The key step in this pathway is the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine.[13] A series of subsequent enzymatic reactions, including methylations and hydroxylations, leads to the central intermediate (S)-reticuline. From (S)-reticuline, the pathway branches to produce a vast array of structurally diverse BIAs, including protoberberines like berberine and morphinans like morphine.[4][13]

III. Experimental Protocols: Extraction, Isolation, and Purification

The successful isolation of THIQ derivatives from their natural sources is a critical step in their study and potential development. The choice of extraction and purification methodology depends on the source material and the chemical properties of the target compounds.

A. General Protocol for Extraction of Alkaloids from Plant Material

A common approach for the extraction of alkaloids from plants involves an acid-base extraction technique.

Step-by-Step Methodology:

  • Sample Preparation: The plant material (e.g., roots, bark, or whole plant) is dried and ground into a fine powder to increase the surface area for extraction.

  • Defatting: The powdered plant material is first extracted with a non-polar solvent, such as hexane, to remove lipids and other non-polar compounds.

  • Acidic Extraction: The defatted material is then extracted with an acidic aqueous solution (e.g., 1-5% hydrochloric or sulfuric acid). This protonates the basic nitrogen of the alkaloids, converting them into their water-soluble salts.

  • Basification and Liquid-Liquid Extraction: The acidic extract is filtered, and the filtrate is made alkaline (pH 9-11) with a base like ammonium hydroxide. This deprotonates the alkaloids, converting them back to their free base form, which is soluble in organic solvents. The aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform or dichloromethane.

  • Concentration: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude alkaloid extract.

B. Specific Protocol: Isolation of Berberine from Berberis vulgaris

This protocol details the isolation of the protoberberine alkaloid berberine from the roots of Berberis vulgaris.[5]

Step-by-Step Methodology:

  • Aqueous Extraction: 1.5 kg of powdered root material is macerated in 5 liters of distilled water for 48 hours at room temperature.

  • Filtration and Concentration: The extract is filtered, and the filtrate is concentrated and dried under vacuum to yield the crude aqueous extract.

  • Acid-Base Purification: The aqueous extract is dissolved in 1% HCl, filtered, and then basified to pH 8 with concentrated ammonium hydroxide.

  • Solvent Extraction: The alkaline solution is extracted with chloroform. The chloroform fractions containing the tertiary alkaloids are combined and evaporated to dryness.

  • Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel (100-200 mesh). The column is eluted with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).

  • Crystallization: Fractions containing berberine are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated. The resulting solid is recrystallized to yield pure berberine as yellow needles.

C. Protocol Outline: Extraction of Alkaloids from Marine Sponges

The extraction of bioactive compounds from marine sponges often requires a multi-step process to handle the complex matrix.

Step-by-Step Methodology:

  • Sample Preparation: The fresh sponge material is lyophilized (freeze-dried) to remove water and then ground into a powder.

  • Initial Extraction: The lyophilized sponge powder is extracted with ethanol.[8]

  • Solvent Partitioning: The ethanol extract is concentrated and then partitioned between 90% ethanol and hexane to remove non-polar compounds. The aqueous ethanol layer is further partitioned with n-butanol.[8]

  • Chromatographic Separation: The n-butanol fraction, which is typically enriched in polar and semi-polar compounds including alkaloids, is subjected to a series of chromatographic techniques for purification. These can include:

    • Hydrophobic Flash Chromatography: Using resins like Polychrom-1 with a stepwise gradient of aqueous ethanol.[8]

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools for the final purification of individual alkaloids.

IV. Analytical Techniques for Characterization and Quantification

The unambiguous identification and quantification of THIQ derivatives are crucial for research and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.

A. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective technique for the analysis of THIQ alkaloids in complex mixtures.[6]

Typical Parameters for UPLC-Q-TOF-MS/MS Analysis of Plant Extracts: [14][15][16][17]

ParameterSpecification
Column Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm)
Mobile Phase A: 0.1% formic acid in water; B: Acetonitrile
Gradient Elution A typical gradient might start with a low percentage of B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.
Flow Rate 0.2-0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), typically in positive ion mode for alkaloids.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass analysis or Triple Quadrupole (QqQ) for targeted quantification.
Data Acquisition Full scan mode for identification of unknown compounds and product ion scan (MS/MS) for structural elucidation. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification.

digraph "HPLC_MS_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Sample [label="Natural Extract"]; HPLC [label="HPLC Separation (C18 Column)"]; ESI [label="Electrospray Ionization"]; MassSpec [label="Mass Spectrometer (Q-TOF or QqQ)"]; Data [label="Data Analysis (Identification & Quantification)"];

Sample -> HPLC; HPLC -> ESI; ESI -> MassSpec; MassSpec -> Data; }

Caption: A typical workflow for the analysis of THIQ derivatives using HPLC-MS/MS.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and thermally stable THIQ derivatives. For non-volatile or polar compounds, derivatization is often necessary.[18]

Derivatization for GC-MS Analysis:

To increase the volatility and thermal stability of polar THIQ derivatives, especially those with hydroxyl or amine groups, a derivatization step is often employed prior to GC-MS analysis. Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[7][19]

Step-by-Step Derivatization Protocol (General):

  • Sample Preparation: The dried extract containing the THIQ derivatives is dissolved in an aprotic solvent.

  • Addition of Derivatizing Reagent: A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the sample.[7]

  • Reaction: The mixture is heated (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.

  • Analysis: An aliquot of the derivatized sample is injected into the GC-MS system.

Typical GC-MS Parameters:

ParameterSpecification
Column A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).
Injector Temperature Typically set high enough to ensure rapid volatilization of the derivatized analytes (e.g., 250-280 °C).
Oven Temperature Program A temperature gradient is used to separate the compounds based on their boiling points.
Ionization Mode Electron Ionization (EI) at 70 eV is standard.
Mass Analyzer Quadrupole or ion trap.
Data Acquisition Full scan mode for identification and Selected Ion Monitoring (SIM) for targeted quantification.

V. Biological Activities and Mechanisms of Action

Naturally occurring THIQ derivatives exhibit a broad spectrum of pharmacological activities, making them attractive lead compounds for drug discovery.

A. Anticancer Activity

Many THIQ alkaloids have demonstrated significant anticancer properties through various mechanisms of action.[20]

  • DNA Intercalation and Topoisomerase Inhibition: Some THIQ derivatives, like berberine, can intercalate into DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[21]

  • Tubulin Polymerization Inhibition: Certain THIQs can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[20]

  • Induction of Apoptosis: THIQ alkaloids can induce programmed cell death (apoptosis) in cancer cells through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.[21][22]

  • DNA Alkylation: Ecteinascidin 743 exerts its potent anticancer effect by binding to the minor groove of DNA and alkylating guanine bases, which interferes with DNA transcription and repair processes.[7]

Anticancer_Mechanisms_of_THIQs THIQ THIQ Derivatives DNA DNA THIQ->DNA Intercalation / Alkylation Topoisomerase Topoisomerase THIQ->Topoisomerase Inhibition Tubulin Tubulin THIQ->Tubulin Inhibition of Polymerization Apoptosis Apoptosis DNA->Apoptosis Topoisomerase->Apoptosis CellCycle Cell Cycle Arrest Tubulin->CellCycle CellCycle->Apoptosis

Caption: Major mechanisms of anticancer activity of THIQ derivatives.

B. Neuroprotective Activity

Endogenous THIQ derivatives, particularly 1MeTIQ, have been shown to possess neuroprotective properties, which are of interest for the potential treatment of neurodegenerative diseases like Parkinson's disease.[1][23][24]

  • Free Radical Scavenging: 1MeTIQ can act as a free radical scavenger, protecting neurons from oxidative stress, which is a key factor in the pathogenesis of many neurodegenerative disorders.[12]

  • Inhibition of Glutamate-Induced Excitotoxicity: 1MeTIQ has been shown to inhibit the excitotoxic effects of glutamate, a major excitatory neurotransmitter in the brain. This is achieved, in part, through the antagonism of NMDA receptors.[12]

  • MAO Inhibition: Some THIQ derivatives can inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters like dopamine. This can lead to increased dopamine levels in the brain, which may be beneficial in Parkinson's disease.[1]

VI. Conclusion

The 1,2,3,4-tetrahydroisoquinoline framework represents a rich source of structurally diverse and biologically active natural products. From the potent analgesics of the opium poppy to the life-saving anticancer agent from a humble tunicate, nature has provided a remarkable chemical arsenal based on this scaffold. This technical guide has provided a comprehensive overview of the natural sources of THIQ derivatives, detailed methodologies for their isolation and characterization, and insights into their mechanisms of action. It is our hope that this guide will serve as a valuable resource for researchers and drug development professionals, inspiring further exploration into this fascinating class of compounds and ultimately leading to the discovery of new therapeutic agents for a range of human diseases.

VII. References

  • Antkiewicz-Michaluk, L., Wąsik, A., & Vetulani, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 1-13. [Link]

  • Anonymous. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Expert Opinion on Therapeutic Patents. [Link]

  • Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846-854. [Link]

  • Larasati, Y. A., & Fuji, M. (2000). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 100(8), 2939-2962. [Link]

  • Dostert, P., Strolin Benedetti, M., & Dordain, G. (1991). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 567(2), 287-296. [Link]

  • Anonymous. (n.d.). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. [Link]

  • Kim, J. H., & Lee, J. (2018). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 19(11), 3531. [Link]

  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13245-13271. [Link]

  • Melis, M., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13444. [Link]

  • Zhang, X., et al. (2024). Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS. Molecules, 29(21), 5025. [Link]

  • Maruyama, W., et al. (2004). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry, 12(2), 341-347. [Link]

  • Wang, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4797. [Link]

  • Pradhan, D., Biswasroy, P., & Suri, K. A. (2015). Isolation of Berberine from Berberis vulgaris Linn. and Standardization of Aqueous extract by RP-HPLC. International Journal of Herbal Medicine, 3(4), 01-04. [Link]

  • Melis, M., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13444. [Link]

  • Zampella, A., et al. (2021). Oceanalin B, a Hybrid α,ω-Bifunctionalized Sphingoid Tetrahydroisoquinoline β-Glycoside from the Marine Sponge Oceanapia sp. Marine Drugs, 19(11), 633. [Link]

  • Přech, J., et al. (2014). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. Collection of Czechoslovak Chemical Communications, 79(1), 1-13. [Link]

  • Bhakuni, D. S., & Jain, S. (1990). Secobisbenzylisoquinoline alkaloids – chemistry and pharmacology. Journal of Scientific & Industrial Research, 49(7), 330-340. [Link]

  • Cardenia, V., et al. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology, 3(7), 32-41. [Link]

  • Lee, S., et al. (2020). Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization. Journal of Analytical Science and Technology, 11(1), 1-9. [Link]

  • Wang, J., et al. (2021). Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction. Evidence-Based Complementary and Alternative Medicine, 2021, 9968846. [Link]

  • Anonymous. (n.d.). Isolation and characterization of isoquinoline alkaloids from methanolic extract of Berberis chitria Lindl. ResearchGate. [Link]

  • El-Sayed, M., & El-Hashash, M. (2021). Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. Marine Drugs, 19(2), 99. [Link]

  • Li, Y., & Li, S. (2023). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 14, 1116212. [Link]

  • Le, V. M., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9447-9496. [Link]

  • Kim, J., et al. (2023). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. Molecules, 28(19), 6825. [Link]

  • Le, V. M., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002−2020). Semantic Scholar. [Link]

  • Le, V. M., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9447-9496. [Link]

  • Zhang, Y., et al. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Foods, 11(1), 123. [Link]

  • Anonymous. (n.d.). The UPLC–ESI–QqQLIT–MS/MS method for quantitative determination of phytochemicals in ethanolic extracts of different parts of eight Ficus species: Development and validation. ResearchGate. [Link]

Sources

The Enduring Scaffold: A Technical History of 1,2,3,4-Tetrahydroisoquinolines in Science and Medicine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in both nature's pharmacopeia and modern synthetic drugs. This in-depth technical guide charts the remarkable journey of THIQ compounds, from their initial synthesis in the late 19th and early 20th centuries to their discovery as endogenous neuromodulators and their current status as a cornerstone in drug development. We will explore the foundational synthetic strategies, the rich ethnobotanical and pharmacological history of THIQ-containing natural products, the pivotal discovery of their presence and function within the mammalian brain, and their evolution into a versatile template for creating novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the discovery and history of this vital class of compounds.

The Genesis of a Scaffold: Foundational Synthetic Methodologies

The story of the THIQ scaffold is intrinsically linked to the development of synthetic organic chemistry, particularly the quest to construct complex nitrogen-containing heterocyclic systems found in alkaloids. Two named reactions stand as the primary gateways to the THIQ core and their discovery marked significant milestones in chemical synthesis.

The Bischler-Napieralski Reaction: An Early Entry into Dihydroisoquinolines

In 1893, August Bischler and Bernard Napieralski, working at the University of Zurich and Basel Chemical Works, reported a novel method for the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines[1][2]. This reaction, now known as the Bischler-Napieralski reaction, provided a crucial pathway to the isoquinoline core, which is readily reduced to the corresponding THIQ. The reaction was born out of the intensive study of alkaloids, which frequently feature the isoquinoline nucleus[3].

The classical procedure involves the dehydration of a β-phenylethylamide using strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) at high temperatures[1][4]. The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the activated amide intermediate attacks the electron-rich aromatic ring[1][2]. Early iterations of this reaction often resulted in low yields, but its significance in constructing the core of many natural products spurred further development[3].

Generalized Bischler-Napieralski Reaction Mechanism

The mechanism of the Bischler-Napieralski reaction can proceed through two main pathways, depending on the reaction conditions. One common pathway involves the formation of a nitrilium ion intermediate, which then undergoes electrophilic aromatic substitution.

Bischler_Napieralski amide β-Arylethylamide intermediate1 Nitrilium Ion Intermediate amide->intermediate1 Activation reagent POCl₃ intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Electrophilic Aromatic Substitution product 3,4-Dihydroisoquinoline intermediate2->product Deprotonation

Caption: Generalized mechanism of the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction: A Biomimetic Masterpiece

In 1911, Amé Pictet and Theodor Spengler at the University of Geneva reported a reaction that would become a cornerstone of alkaloid synthesis: the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a THIQ[5][6][7]. The original reaction involved the condensation of phenethylamine with dimethoxymethane in the presence of hydrochloric acid to yield the parent 1,2,3,4-tetrahydroisoquinoline[5][8].

The Pictet-Spengler reaction is considered a special case of the Mannich reaction and is notable for its often mild conditions, sometimes proceeding even at physiological pH[7]. This has led to the hypothesis that this reaction could be a key step in the biosynthesis of isoquinoline alkaloids in plants, a truly biomimetic synthesis. The driving force for the reaction is the formation of an electrophilic iminium ion from the condensation of the amine and the carbonyl compound, which then undergoes an intramolecular electrophilic attack on the aromatic ring[6].

Generalized Pictet-Spengler Reaction Mechanism

The reaction proceeds through the formation of a Schiff base, which is then protonated to an iminium ion that undergoes cyclization.

Pictet_Spengler amine β-Arylethylamine schiff_base Schiff Base amine->schiff_base carbonyl Aldehyde/Ketone carbonyl->schiff_base iminium_ion Iminium Ion schiff_base->iminium_ion Protonation cyclized_intermediate Cyclized Intermediate iminium_ion->cyclized_intermediate Intramolecular Electrophilic Aromatic Substitution product 1,2,3,4-Tetrahydroisoquinoline cyclized_intermediate->product Deprotonation

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Nature's Bounty: THIQs in Traditional Medicine and as Endogenous Compounds

Long before their synthesis in the laboratory, humans were interacting with THIQ-containing compounds through traditional medicine. The isoquinoline alkaloid family, of which THIQs are a major subclass, is widely distributed in the plant kingdom and possesses a vast array of biological activities[9].

Ethnobotanical Roots

The use of plants containing isoquinoline alkaloids has a rich history across various cultures for treating a multitude of ailments. While early ethnobotanical records often did not distinguish between different classes of isoquinoline alkaloids, modern phytochemical analysis has confirmed the presence of THIQs in several of these traditionally used plants.

  • Corydalis species (Papaveraceae): The tubers of various Corydalis species have been used in Traditional Chinese Medicine for centuries as analgesics to treat pain from various sources[10]. Phytochemical studies have revealed that Corydalis is a rich source of THIQ alkaloids, including tetrahydropalmatine and isocorypalmine [6][7]. These compounds are believed to contribute to the plant's analgesic and sedative effects through their interaction with dopamine receptors[6].

  • Berberis species (Berberidaceae): Plants of the Berberis genus, commonly known as barberry, have a long history of use in traditional medicine systems worldwide for treating infections, digestive issues, and inflammatory conditions[9][11][12]. While the most famous alkaloid from this genus is the protoberberine berberine, Berberis species also produce THIQ alkaloids, such as tetrahydroberberine [2][13]. The traditional uses of these plants are supported by modern pharmacological studies demonstrating the antimicrobial and anti-inflammatory properties of their constituent alkaloids[9][12].

The Discovery of Endogenous THIQs: A Paradigm Shift

A pivotal moment in the history of THIQs was the discovery of their existence within the mammalian body. This finding transformed them from purely exogenous (plant-derived or synthetic) compounds to endogenous neuromodulators with potential physiological and pathological roles.

The story of endogenous THIQs begins with the investigation of Parkinson's disease. In 1973, salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) was first detected in the urine of Parkinson's patients receiving L-DOPA treatment[1]. Salsolinol is formed through the condensation of dopamine, a key neurotransmitter depleted in Parkinson's disease, with acetaldehyde[1][13]. This condensation is essentially an in-vivo Pictet-Spengler reaction.

The discovery of salsolinol opened up a new field of research into the potential role of endogenous THIQs in neurodegenerative diseases and other neurological conditions. It was hypothesized that the accumulation of salsolinol and its derivatives could contribute to the degeneration of dopaminergic neurons seen in Parkinson's disease[1]. Further research has shown that salsolinol can be formed both enzymatically and non-enzymatically in the brain and that its effects are complex, with some studies suggesting neurotoxic properties while others point to potential neuroprotective roles depending on the specific context and enantiomeric form[4].

The link between THIQs and alcohol consumption also became a significant area of investigation. Since acetaldehyde is the primary metabolite of ethanol, it was proposed that the formation of salsolinol from dopamine and acetaldehyde in the brain could play a role in the rewarding and addictive properties of alcohol[13].

The THIQ Scaffold in Modern Drug Discovery: A Privileged Structure

The rich pharmacological activities of naturally occurring THIQs, coupled with the development of robust synthetic methodologies, set the stage for the emergence of the THIQ scaffold as a "privileged structure" in modern drug discovery. This term refers to a molecular framework that is able to bind to multiple, unrelated biological targets, making it a fertile starting point for the development of new drugs.

From Natural Products to Synthetic Analogs

The journey from natural THIQ alkaloids to synthetic drugs involved a gradual shift in perspective. Initially, the focus was on isolating and characterizing natural products and understanding their medicinal properties. A prime example is papaverine , a benzylisoquinoline alkaloid isolated from the opium poppy (Papaver somniferum) in 1848 by Georg Merck[5]. While structurally related to morphine, papaverine lacks significant analgesic effects but was later found to be a potent smooth muscle relaxant and vasodilator, leading to its use in treating visceral and vasospasms[3][5][6].

The structural elucidation and pharmacological investigation of natural THIQs like papaverine provided chemists with valuable structure-activity relationship (SAR) data. This knowledge, combined with the power of the Pictet-Spengler and Bischler-Napieralski reactions, allowed for the rational design and synthesis of novel THIQ analogs with improved potency, selectivity, and pharmacokinetic properties.

A Versatile Scaffold for Diverse Therapeutic Targets

The versatility of the THIQ scaffold is evident in the wide range of therapeutic areas where THIQ-based drugs have been developed or investigated. The ability to easily modify the substitution pattern on the aromatic ring and at the C1 and N2 positions of the THIQ core has allowed medicinal chemists to fine-tune the pharmacological properties of these compounds to target a diverse array of receptors, enzymes, and ion channels.

Table 1: Examples of THIQ-based Drugs and Clinical Candidates

CompoundTherapeutic AreaMechanism of Action
Trabectedin (Yondelis®) OncologyDNA binding and repair inhibition
Lifitegrast (Xiidra®) Ophthalmology (Dry Eye)LFA-1 antagonist
Nomifensine (Merital®) Antidepressant (withdrawn)Dopamine and norepinephrine reuptake inhibitor
Debrisoquine (Declinax®) AntihypertensiveAdrenergic neuron blocker

The development of the anticancer agent Trabectedin , a complex marine-derived THIQ alkaloid, showcases the continued importance of natural products as a source of novel drug leads. In contrast, Lifitegrast , a small-molecule drug for the treatment of dry eye disease, is a testament to the power of rational drug design based on the THIQ scaffold to create highly specific and effective therapeutics[14].

Key Experimental Protocols

To provide a practical understanding of the synthesis of the THIQ core, the following are representative, detailed protocols for the Bischler-Napieralski and Pictet-Spengler reactions. These are illustrative examples and may require optimization for specific substrates.

Bischler-Napieralski Reaction: Synthesis of 3,4-Dihydro-6,7-dimethoxy-1-methylisoquinoline

This protocol is adapted from a standard procedure for the synthesis of a dihydroisoquinoline precursor.

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide

  • Phosphoryl chloride (POCl₃)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and drying tube, dissolve N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous toluene.

  • Slowly add phosphoryl chloride (1.5 eq) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Basify the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline, which can be further purified by column chromatography or crystallization.

Pictet-Spengler Reaction: Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline

This protocol describes the synthesis of a tetrahydro-β-carboline, a common application of the Pictet-Spengler reaction.

Materials:

  • Tryptamine

  • Acetaldehyde

  • Hydrochloric acid (HCl) (concentrated)

  • Sodium hydroxide (NaOH) solution (10%)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve tryptamine (1.0 eq) in water and add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~2).

  • Cool the solution in an ice bath and slowly add acetaldehyde (1.1 eq) with stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours. A precipitate may form during this time.

  • After 24 hours, basify the reaction mixture to pH 9-10 with a 10% sodium hydroxide solution.

  • Extract the product into dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude 1-methyl-1,2,3,4-tetrahydro-β-carboline can be purified by column chromatography on silica gel or by recrystallization.

Conclusion and Future Perspectives

The history of 1,2,3,4-tetrahydroisoquinoline compounds is a compelling narrative of scientific discovery that spans over a century. From their initial synthesis through elegant chemical reactions to their identification in ancient medicinal plants and as key players in our own neurochemistry, THIQs have consistently proven their importance. The journey from the early investigations of alkaloids to the rational design of THIQ-based drugs illustrates the powerful synergy between natural product chemistry, synthetic methodology, and pharmacology.

The THIQ scaffold's ability to interact with a wide range of biological targets ensures its continued relevance in drug discovery. As our understanding of disease pathways becomes more nuanced, the versatility of the THIQ core will undoubtedly be leveraged to create the next generation of targeted therapies. The ongoing exploration of novel synthetic methods to access diverse THIQ libraries, combined with advanced computational and screening techniques, promises a bright future for this enduring and privileged scaffold.

References

  • Title: Story: Papaverine Source: Merck Group URL: [Link]

  • Title: Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application Source: PMC URL: [Link]

  • Title: The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction Source: Organic Reactions URL: [Link]

  • Title: Bischler–Napieralski reaction Source: Wikipedia URL: [Link]

  • Title: Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments Source: PubMed Central URL: [Link]

  • Title: The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds Source: Organic Reactions URL: [Link]

  • Title: Papaverine Source: Wikipedia URL: [Link]

  • Title: The Anticancer Effect of Natural Plant Alkaloid Isoquinolines Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Salsolinol modulation of dopamine neurons Source: Frontiers URL: [Link]

  • Title: The Pictet-Spengler reaction: with focus on isoquinoline synthesis Source: Aaltodoc URL: [Link]

  • Title: Medicinal Species of the Genus Berberis: A Review of Their Traditional and Ethnomedicinal Uses, Phytochemistry and Pharmacology Source: PubMed URL: [Link]

  • Title: Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders Source: PMC - PubMed Central URL: [Link]

  • Title: Salsolinol—neurotoxic or Neuroprotective? Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: What is Papaverine Hydrochloride used for? Source: N/A URL: [Link]

  • Title: A Historical Overview of Natural Products in Drug Discovery Source: PMC - PubMed Central URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: N/A URL: [Link]

  • Title: Isoquinoline alkaloids Source: Wikipedia URL: [Link]

  • Title: Progress in the Total Synthesis of Antitumor Tetrahydroisoquinoline Alkaloids Source: PubMed URL: [Link]

  • Title: Corydalis Source: Herbs | Herbal Reality URL: [Link]

  • Title: Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists Source: ResearchGate URL: [Link]

Sources

Spectroscopic Signature of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a privileged scaffold in medicinal chemistry and drug development, appearing in numerous natural products and pharmacologically active compounds. The introduction of a carbonitrile moiety at the 5-position of the THIQ core creates 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile, a molecule of significant interest for further chemical elaboration and biological screening. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its downstream products.

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a self-validating system, this guide not only presents the predicted spectral data based on established principles and analogous compounds but also outlines the rigorous experimental protocols required to obtain and verify this information. Our approach is grounded in the principles of scientific integrity, providing researchers with the causal reasoning behind spectral interpretations and experimental design.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with the standard atom numbering convention used throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on the known spectra of the parent 1,2,3,4-tetrahydroisoquinoline and the substituent effects of the electron-withdrawing nitrile group.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aliphatic and aromatic protons. The electron-withdrawing nature of the nitrile group will deshield the protons on the aromatic ring, particularly the ortho- and para-protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~4.0 - 4.2s-
H-3~3.1 - 3.3t~6.0
H-4~2.8 - 3.0t~6.0
NH~1.8 - 2.5br s-
H-6~7.4 - 7.6d~7.5
H-7~7.2 - 7.4t~7.5
H-8~7.3 - 7.5d~7.5

Causality behind Predictions: The chemical shifts of the aliphatic protons (H-1, H-3, H-4) are predicted to be similar to those in the parent tetrahydroisoquinoline. The aromatic protons (H-6, H-7, H-8) are expected to be shifted downfield due to the anisotropic effect and electron-withdrawing nature of the nitrile group at C-5. The multiplicity and coupling constants are predicted based on typical aromatic and aliphatic spin systems.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the number of unique carbon atoms and their chemical environment. The nitrile carbon itself will have a characteristic chemical shift in the 115-125 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1~45 - 50
C-3~40 - 45
C-4~28 - 33
C-4a~130 - 135
C-5~110 - 115
C-6~132 - 137
C-7~128 - 133
C-8~125 - 130
C-8a~135 - 140
CN~118 - 123

Causality behind Predictions: The nitrile group's electron-withdrawing effect will influence the chemical shifts of the aromatic carbons. C-5, being directly attached to the nitrile, is expected to be significantly shielded. The other aromatic carbons will experience a combination of inductive and resonance effects. The aliphatic carbon chemical shifts are predicted to be less affected and remain similar to the parent compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The key diagnostic absorption for this compound will be the stretching vibration of the nitrile group (C≡N).

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Frequency (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
C≡N Stretch2220 - 2240Strong, sharp
C=C Stretch (Aromatic)1450 - 1600Medium to strong
C-N Stretch1250 - 1350Medium

Causality behind Predictions: The C≡N stretching frequency for aromatic nitriles typically appears in the 2220-2240 cm⁻¹ region.[1][2] This absorption is expected to be strong and sharp, making it a highly diagnostic peak. The N-H stretch of the secondary amine will appear as a broad band in the 3300-3500 cm⁻¹ region. The aromatic and aliphatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 4: Predicted Key Mass Fragments for this compound

m/zProposed Fragment
158[M]⁺˙ (Molecular Ion)
157[M-H]⁺
131[M-HCN]⁺
130[M-CH₂NH]⁺˙ (Retro-Diels-Alder)

Causality behind Predictions: The molecular ion peak is expected at m/z 158, corresponding to the molecular weight of the compound. A common fragmentation pathway for tetrahydroisoquinolines involves the loss of a hydrogen atom to form a stable iminium ion, resulting in a peak at m/z 157.[3] Another likely fragmentation is the loss of a hydrogen cyanide (HCN) molecule, leading to a fragment at m/z 131. A characteristic retro-Diels-Alder fragmentation of the tetrahydroisoquinoline ring can also be expected, resulting in a fragment at m/z 130.[3]

MS_Fragmentation M [M]⁺˙ (m/z 158) M_minus_H [M-H]⁺ (m/z 157) M->M_minus_H - H• M_minus_HCN [M-HCN]⁺ (m/z 131) M->M_minus_HCN - HCN RDA [M-CH₂NH]⁺˙ (m/z 130) M->RDA Retro-Diels-Alder

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

    • Process the data with appropriate apodization and perform phasing and baseline correction.

  • 2D NMR Experiments (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is invaluable for confirming the assignment of quaternary carbons and the overall connectivity.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For Electron Ionization (EI), a direct insertion probe or a GC-MS system can be used.

    • For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion or through an LC-MS system.

  • Data Acquisition (EI):

    • Use a standard electron energy of 70 eV.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-200).

  • Data Acquisition (ESI):

    • Optimize ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

    • Acquire data in positive ion mode.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining theoretical predictions with established spectroscopic principles and detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The self-validating nature of the presented information, with its emphasis on the causality behind spectral features, is intended to empower scientists to confidently identify and characterize this important molecule and its analogs.

References

  • International Union of Pure and Applied Chemistry. "Compendium of Chemical Terminology." IUPAC, 2019. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. "Introduction to Spectroscopy." Cengage Learning, 2014.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 2014.
  • Smith, B. C. "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy, vol. 34, no. 7, 2019, pp. 10-15. [Link]

  • LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles." Chemistry LibreTexts, 2024. [Link]

  • PubChem. "1,2,3,4-Tetrahydroisoquinoline." National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • NIST. "Isoquinoline, 1,2,3,4-tetrahydro-." NIST Chemistry WebBook, SRD 69. [Link]

  • Starke, I., et al. "Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation." Rapid Communications in Mass Spectrometry, vol. 22, no. 10, 2008, pp. 1519-27. [Link]

  • Draper, P. M., and MacLean, D. B. "Mass spectra of tetrahydroquinolines." Canadian Journal of Chemistry, vol. 46, no. 9, 1968, pp. 1499-1505. [Link]

  • American Elements. "1,2,3,4-tetrahydroisoquinoline-5-carboxamide hydrochloride." [Link]

Sources

The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Foundation for Diverse Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: Potential Therapeutic Targets of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a vast array of biological activities.[1][2][3][4][5][6] This guide provides a detailed exploration of the potential therapeutic targets for a specific derivative, this compound. While direct pharmacological data for this exact molecule is limited, this document extrapolates high-probability targets by analyzing the extensive research on the broader THIQ class. Key targets identified include sigma receptors (σ1 and σ2), monoamine oxidases (MAO-A and MAO-B), and components of the dopaminergic system such as the dopamine transporter (DAT) and dopamine receptors (D3/D2).[7][8][9][10][11][12][13] Furthermore, emerging evidence points toward imidazoline receptors and various oncology-related targets.[14][15][16][17] This whitepaper details the mechanistic rationale for each potential target, provides validated experimental workflows for target identification and functional characterization, and synthesizes the available data to guide future drug discovery efforts.

The THIQ nucleus is a heterocyclic motif widely distributed in nature, particularly within the large family of isoquinoline alkaloids.[2][3] Its rigid, bicyclic structure serves as a versatile framework capable of presenting pharmacophoric elements in a defined three-dimensional space, allowing for potent and selective interactions with a multitude of biological targets.[1] Consequently, THIQ derivatives have been developed as clinical agents and investigational drugs for conditions ranging from cancer and neurodegenerative disorders to infectious diseases and hypertension.[1][2][5][6][18] The inherent bioactivity and synthetic tractability of the THIQ scaffold make it an area of intense focus for the design and development of novel therapeutics.[18]

Analysis of the this compound Moiety

While the THIQ core provides the foundational binding elements, the specific substitutions dictate target affinity and selectivity. In the case of this compound, the key feature is the nitrile (-C≡N) group at the 5-position of the benzene ring. The carbonitrile group is a potent electron-withdrawing group and a potential hydrogen bond acceptor. Its inclusion can significantly alter the electronic properties of the aromatic ring and introduce new interactions with a target's binding pocket, potentially enhancing affinity or modulating the mode of action compared to unsubstituted THIQs. Multi-component reactions have been utilized to synthesize various 5-carbonitrile THIQ derivatives, indicating the chemical feasibility of exploring this structural space.[2][3]

Primary Potential Therapeutic Targets

Based on extensive literature surrounding the THIQ scaffold, the following protein families represent the most promising therapeutic targets for this compound.

Sigma Receptors (σ1 and σ2)

Sigma receptors, comprising σ1 and σ2 subtypes, are versatile transmembrane proteins implicated in a wide range of cellular functions and are considered key pharmacological targets for cancer, neurodegeneration, and psychiatric disorders.[7][9][19][20] The THIQ scaffold is a well-established platform for designing potent sigma receptor ligands.[7][9][19][20]

  • Mechanistic Rationale: The σ1 receptor acts as a unique intracellular chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM), regulating calcium signaling, ion channel function, and cellular stress responses.[21] The σ2 receptor (TMEM97) is overexpressed in proliferating tumor cells and is involved in cell proliferation and viability.[20] THIQ-based compounds have demonstrated high binding affinity for both subtypes, leading to therapeutic effects such as neuroprotection and antitumor activity.[7][9]

  • Therapeutic Implications:

    • Neuroprotection: Modulation of σ1 receptors can protect against neurodegenerative processes seen in diseases like Alzheimer's and Parkinson's.

    • Oncology: The overexpression of σ2 receptors in tumors makes them a target for both cancer therapeutics and diagnostic imaging agents.[20] Selective σ2 ligands can induce apoptosis in cancer cells.[20]

    • Psychiatric Disorders: Sigma receptors play a role in modulating neurotransmitter systems, making them targets for treating depression and anxiety.

sigma_receptor_pathway cluster_er Endoplasmic Reticulum cluster_cyto Cytosol s1r σ1 Receptor (Chaperone) ip3r IP3 Receptor s1r->ip3r Stabilizes v_ion Voltage-gated Ion Channels s1r->v_ion nrf2 Nrf2 Pathway s1r->nrf2 Activates ca_flux Ca²⁺ Flux ip3r->ca_flux er_stress ER Stress er_stress->s1r Activates thiq THIQ Ligand (e.g., 1,2,3,4-THIQ-5-CN) thiq->s1r Binds/Modulates ros ROS Production ca_flux->ros apoptosis Apoptosis ca_flux->apoptosis nrf2->apoptosis Inhibits caption Sigma-1 Receptor Signaling Pathway

Caption: A diagram of the Sigma-1 receptor signaling pathway.

Monoamine Oxidases (MAO-A & MAO-B)

Monoamine oxidases are critical enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. THIQ derivatives have been identified as inhibitors of both MAO-A and MAO-B.[8][22][23]

  • Mechanistic Rationale: MAO enzymes, located on the outer mitochondrial membrane, catalyze the oxidative deamination of neurotransmitters. Inhibition of MAO leads to increased concentrations of these neurotransmitters in the synaptic cleft.[23] Studies have shown that simple THIQs can be potent and selective inhibitors of either MAO-A or MAO-B, with the topography of the inhibitor binding site differing between the two isoforms.[8] Some N-methylated THIQs can also be substrates for MAO, being oxidized into potentially neurotoxic isoquinolinium ions.[22]

  • Therapeutic Implications:

    • Depression: MAO-A inhibitors are established antidepressants, working by increasing levels of serotonin and norepinephrine. 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated antidepressant-like properties associated with MAO inhibition.[23]

    • Neurodegenerative Diseases: MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine in the brain.[24]

Dopaminergic System (DAT and Receptors)

The dopaminergic system is a crucial target for THIQs, given their structural similarity to dopamine and its metabolites.[24] Interactions can occur at the dopamine transporter (DAT) and directly at dopamine receptors.

  • Mechanistic Rationale:

    • Dopamine Transporter (DAT): DAT is responsible for the reuptake of dopamine from the synapse, thereby terminating its signal. Certain THIQ derivatives can inhibit dopamine uptake through DAT.[10][24] Some endogenous THIQs are actively transported into dopaminergic neurons via DAT, where they can accumulate and potentially exert neurotoxic effects.[11]

    • Dopamine Receptors (D2/D3): THIQ derivatives have been developed as ligands for dopamine receptors.[12] For example, the THIQ derivative SB269,652 acts as an allosteric antagonist at D3 and D2 receptors.[13] D3 receptors are highly expressed in brain regions associated with motivation and reward, making them a target for addiction therapies.[12]

  • Therapeutic Implications:

    • Parkinson's Disease: By modulating dopamine levels, either through MAO-B inhibition or DAT interaction, THIQs could have therapeutic potential. However, the potential for neurotoxicity via DAT-mediated uptake must be carefully evaluated.[11][24]

    • Addiction and Psychiatric Disorders: Selective D3 receptor antagonists or partial agonists are being investigated for the treatment of substance use disorders.[12]

dopaminergic_synapse cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine Vesicle da_syn vesicle->da_syn Release dat Dopamine Transporter (DAT) da_pre Dopamine (DA) dat->da_pre mao MAO da_pre->mao Degradation da_syn->dat Reuptake d2r D2/D3 Receptor da_syn->d2r Binds signal Signal Transduction d2r->signal thiq THIQ-5-CN thiq->dat Inhibits thiq->mao Inhibits thiq->d2r Modulates caption THIQ Actions at a Dopaminergic Synapse

Caption: Potential actions of THIQ-5-CN at a dopaminergic synapse.

Other Potential Targets
  • Imidazoline Receptors: These are non-adrenergic receptors that recognize clonidine and other imidazoline-containing compounds.[25] There are three main classes: I1 (involved in blood pressure regulation), I2 (an allosteric site on MAO, implicated in neuroprotection and psychiatric disorders), and I3 (regulates insulin secretion).[16][26] Given the structural relationship between some THIQs and imidazoline ligands, this receptor family presents a plausible, albeit less explored, set of targets.

  • Oncology Targets: Recent patent reviews highlight the versatility of the THIQ scaffold in cancer drug discovery, with derivatives being developed against targets such as PRMT5 (Protein Arginine Methyltransferase 5), HPK1 (Hematopoietic Progenitor Kinase 1), and Bcl-xL (B-cell lymphoma-extra large), demonstrating the potential to modulate diverse pathways including apoptosis and cell cycle regulation.[14][15]

Experimental Workflows for Target Validation

To systematically evaluate this compound against these potential targets, a tiered experimental approach is recommended.

Tier 1: Target Binding Affinity Assessment

The initial step is to determine if the compound physically interacts with the putative targets. Radioligand binding assays are the gold standard for this purpose.

Protocol: Radioligand Binding Assay

  • Preparation of Target Source:

    • Prepare cell membrane homogenates from cell lines stably overexpressing the target receptor (e.g., CHO or HEK293 cells expressing human σ1, σ2, D2, D3 receptors, or DAT) or from tissue known to be rich in the target (e.g., rat brain homogenate for MAO).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1, [³H]-ditolylguanidine for σ2, [³H]-spiperone for D2, or [³H]-WIN 35,428 for DAT).

    • Add increasing concentrations of the test compound (this compound) across a wide range (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a known, non-labeled ligand).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Harvesting:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., using Prism software) to determine the IC₅₀ (concentration inhibiting 50% of specific binding) and subsequently calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Tier 2: Functional Activity Assessment

Once binding is confirmed, functional assays are crucial to determine if the compound acts as an agonist, antagonist, or inhibitor.

Protocol: MAO-Glo™ Assay (Promega) for MAO Inhibition

  • Reagent Preparation: Prepare MAO-A or MAO-B enzyme solutions, the MAO substrate, and the Luciferin Detection Reagent as per the manufacturer's protocol.

  • Assay Setup: In a white, opaque 96-well plate, add MAO enzyme, buffer, and varying concentrations of this compound. Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the Luciferin Detection Reagent to terminate the MAO reaction and initiate the luciferase reaction. Incubate for 20 minutes.

  • Measurement: Measure the luminescence using a plate-reading luminometer. A decrease in signal indicates MAO inhibition.

  • Data Analysis: Plot the luminescence signal against the log concentration of the inhibitor to determine the IC₅₀ value.

Protocol: Dopamine Uptake Assay in DAT-expressing Cells

  • Cell Culture: Plate HEK293 cells stably expressing human DAT in a 96-well plate and grow to confluence.

  • Pre-treatment: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of this compound (or a known inhibitor like GBR 12909 as a positive control) for 15-20 minutes at 37°C.

  • Uptake Initiation: Add a fixed concentration of [³H]-dopamine to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials and quantify the radioactivity.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of [³H]-dopamine uptake inhibition against the log concentration of the test compound.

experimental_workflow start Start: THIQ-5-CN tier1 Tier 1: Binding Assays (Radioligand Competition) start->tier1 decision1 Binding Confirmed? tier1->decision1 tier2 Tier 2: Functional Assays - Enzyme Inhibition (MAO) - Cellular Uptake (DAT) - 2nd Messenger (Ca²⁺) decision2 Functional Activity? tier2->decision2 tier3 Tier 3: In Vivo Models - PK/PD - Efficacy Studies decision3 In Vivo Efficacy? tier3->decision3 lead_opt Lead Optimization (SAR Studies) decision1->tier2 Yes stop Stop or Re-evaluate decision1->stop No decision2->tier3 Yes decision2->stop No decision3->lead_opt Yes decision3->stop No

Caption: A tiered experimental workflow for target validation.

Data Synthesis and Potential SAR Insights

The following table summarizes the potential targets and their relevance. Binding affinity data (Ki) from the literature for representative THIQ compounds are included to provide a benchmark for expected potency.

TargetTherapeutic AreaFunctionRepresentative THIQ Ki (nM)Reference
Sigma-1 (σ1) Receptor Neurodegeneration, PsychiatryIntracellular chaperone, Ca²⁺ regulation10 - 200[7],[9]
Sigma-2 (σ2) Receptor OncologyCell proliferation, biomarker5 - 150[20]
MAO-A DepressionSerotonin/Norepinephrine metabolism2,000 - 31,000 (2-77 µM)[8]
MAO-B Parkinson's DiseaseDopamine metabolism1,000 - 15,000 (1-15 µM)[8]
Dopamine Transporter (DAT) Parkinson's Disease, AddictionDopamine reuptake23,000 - 93,000 (23-93 µM)[10]
Dopamine D3 Receptor Addiction, SchizophreniaNeurotransmitter receptor1.2 - 4.0[12]

Structure-Activity Relationship (SAR) Insights from Literature:

  • Sigma Receptors: Bulky, hydrophobic substituents on the nitrogen or at the 1-position of the THIQ core often enhance affinity.[21]

  • MAO Inhibition: Stereochemistry plays a crucial role, with the R-enantiomer of many THIQs showing selective competitive inhibition of MAO-A.[8]

  • Dopamine Receptors: The substitution pattern on the aromatic ring of the THIQ and on the nitrogen are critical for D3 receptor affinity and selectivity against D2.[12]

Future Directions and Conclusion

This compound stands as a promising, yet underexplored, chemical entity. The strong foundation of research on the THIQ scaffold provides a clear and rational path for its investigation. The primary targets of interest are unequivocally the sigma receptors, monoamine oxidases, and the dopamine transporter/receptors. The presence of the 5-carbonitrile group offers a unique opportunity for novel interactions and potentially improved selectivity or potency.

The immediate next steps should involve the systematic execution of the binding and functional assays outlined in this guide. A comprehensive screening panel would rapidly elucidate the primary pharmacological profile of the molecule. Subsequent studies should focus on selectivity profiling against a wider panel of receptors and enzymes, followed by in vivo pharmacokinetic and efficacy studies in relevant disease models (e.g., models of neurodegeneration, depression, or oncology). This structured approach will efficiently unlock the therapeutic potential of this intriguing compound.

References

  • Lama, D., Crider, A. M., & Nieto, M. J. (2025). Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. Mini Reviews in Medicinal Chemistry. [Link]

  • Pati, M. L., et al. (1990). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Medicinal Chemistry. [Link]

  • Lama, D., Crider, A. M., & Nieto, M. J. (2025). Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. Mini reviews in medicinal chemistry. [Link]

  • Naoi, M., et al. (1989). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. Journal of Neurochemistry. [Link]

  • Lama, D., Crider, A. M., & Nieto, M. J. (2025). Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. Mini Reviews in Medicinal Chemistry. [Link]

  • Okada, T., et al. (1998). Tetrahydropapaveroline and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells. Neuroscience Research. [Link]

  • Naoi, M., et al. (1998). Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism. Journal of Neurochemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Request PDF. [Link]

  • ProQuest. (n.d.). Design and Synthesis of 3-Substituted 1,2,3,4-Tetrahydroisoquinoline (THIQ) Sigma Ligands and Performing Cell-Based Calcium Assay. [Link]

  • Turner, N. J., & Collett, G. (2023). One-Pot Chemoenzymatic Cascade for the Enantioselective C(1)-Allylation of Tetrahydroisoquinolines. Journal of the American Chemical Society. [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat. Pharmacological Reports. [Link]

  • Kim, T. H., & Surh, Y. J. (2007). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental & Molecular Medicine. [Link]

  • Kumar, A., et al. (2024). Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - 2024). Expert Opinion on Therapeutic Patents. [Link]

  • Kumar, A., et al. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Expert Opinion on Therapeutic Patents. [Link]

  • Marcinkowska, M., et al. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica. [Link]

  • Mokrosz, M. J., et al. (1996). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Die Pharmazie. [Link]

  • Al-Hiari, Y. M., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Head, G. A., & Mayorov, D. N. (2006). Imidazoline receptors, novel agents and therapeutic potential. Cardiovascular & Hematological Agents in Medicinal Chemistry. [Link]

  • Rhee, J. S., & Medsafe, L. (2014). Significance of the imidazoline receptors in toxicology. Clinical Toxicology. [Link]

  • Cussac, D., et al. (2008). The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Wikipedia. (n.d.). Imidazoline receptor. [Link]

  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics. [Link]

  • Reis, D. J., Regunathan, S., & Feinstein, D. L. (1995). Imidazoline receptors and their endogenous ligands. Annual Review of Pharmacology and Toxicology. [Link]

  • Kaur, H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Kaur, H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Murugesan, S., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery. [Link]

Sources

In Silico Modeling of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This technical guide provides an in-depth exploration of the in silico methodologies used to model the interactions of a specific derivative, 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile, with its potential biological targets. We will delve into the rationale behind target selection, detailed protocols for molecular docking and molecular dynamics simulations, and the critical analysis of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate the discovery and optimization of THIQ-based therapeutics.

The Significance of the Tetrahydroisoquinoline Scaffold and the Role of In Silico Modeling

The THIQ framework is a cornerstone in the development of therapeutic agents due to its conformational flexibility and its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological macromolecules.[1][3] THIQ derivatives have demonstrated a remarkable diversity of pharmacological effects, including antitumor, antibacterial, antifungal, anti-HIV, and neuroprotective properties.[1][2][4] The addition of a carbonitrile group at the 5-position of the THIQ ring system can significantly alter its electronic properties and hydrogen bonding potential, making this compound an intriguing candidate for drug discovery.

In silico modeling provides a powerful and cost-effective approach to investigate the potential biological targets of this compound and to elucidate the molecular basis of its activity.[5] By simulating the interactions between the ligand and its putative protein targets at an atomic level, we can predict binding affinities, identify key interacting residues, and generate hypotheses that can be experimentally validated.[5][6]

Target Identification and Selection: A Case for PARP-1

Given the broad bioactivity of the THIQ scaffold, several potential protein targets could be considered. Notably, some THIQ derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[7] PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[8][9] The general structure of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been explored for PARP1 inhibition.[7] Therefore, for the purpose of this guide, we will focus on PARP-1 as a representative and clinically relevant target for this compound.

The rationale for selecting PARP-1 is twofold:

  • Precedent: The THIQ scaffold is known to bind to PARP enzymes.

  • Structural Data Availability: Numerous high-resolution crystal structures of PARP-1 in complex with various inhibitors are available in the Protein Data Bank (PDB), which is essential for structure-based drug design.

A Comprehensive In Silico Workflow

The in silico investigation of ligand-protein interactions follows a structured workflow, from the initial preparation of the molecules to the final analysis of the simulation data.

G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (1,2,3,4-Tetrahydroisoquinoline- 5-carbonitrile) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (PARP-1 from PDB) Protein_Prep->Docking Docking_Analysis Docking Results Analysis (Binding Energy, Pose) Docking->Docking_Analysis MD Molecular Dynamics (e.g., GROMACS) MD_Analysis MD Trajectory Analysis (RMSD, RMSF, Interactions) MD->MD_Analysis Docking_Analysis->MD Select Best Pose

Figure 1: A generalized workflow for the in silico modeling of protein-ligand interactions.
Ligand Preparation

The initial step involves generating a high-quality 3D structure of the ligand, this compound.

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software like BIOVIA Draw or ChemDraw.[10]

  • 3D Conversion and Energy Minimization:

    • Import the 2D structure into a molecular modeling program such as Avogadro or UCSF Chimera.[10][11]

    • Convert the 2D structure to a 3D conformation.

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[10]

  • Charge Assignment: Assign partial charges to the atoms of the ligand. This can be done using methods like Gasteiger charges, which are commonly used in docking programs.[12]

  • File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).[5]

Protein Preparation

The quality of the protein structure is paramount for obtaining meaningful docking results.

  • PDB Structure Selection and Download:

    • Navigate to the RCSB Protein Data Bank ([Link]).

    • Search for "PARP-1". Select a high-resolution crystal structure, preferably one that is co-crystallized with a ligand in the active site. For this example, we will consider PDB ID: 5DS3.

    • Download the PDB file.

  • Initial Cleanup:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[11][13]

    • Remove all non-essential molecules, including water, ions, and co-solvents, from the PDB file.[12] The original ligand can be kept as a reference for defining the binding site.

  • Adding Hydrogens and Repairing Structure:

    • Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.[12] Ensure that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for the physiological pH.

    • Check for and repair any missing residues or atoms in the protein structure using tools available in software like UCSF Chimera.[11]

  • Charge Assignment and File Conversion:

    • Assign partial charges to the protein atoms (e.g., using the AMBER force field).[11]

    • Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).[5]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[5][6]

G Prep_Ligand Prepared Ligand (PDBQT) Run_Docking Run AutoDock Vina Prep_Ligand->Run_Docking Prep_Protein Prepared Protein (PDBQT) Prep_Protein->Run_Docking Define_Box Define Docking Box (Grid Parameters) Define_Box->Run_Docking Results Docking Results (Poses and Scores) Run_Docking->Results Analyze Analyze Interactions (PyMOL, LigPlot+) Results->Analyze

Figure 2: A schematic representation of the molecular docking workflow.
  • Define the Binding Site (Grid Box):

    • The binding site is typically defined as a cubic grid box that encompasses the active site of the protein.

    • If a co-crystallized ligand is present, the center of the grid box can be set to the geometric center of this ligand. The size of the box should be large enough to allow for rotational and translational freedom of the ligand.[5][13]

  • Configure the Docking Parameters:

    • Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.

    • The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the search. A higher value will yield more accurate results but will require more computational time.

  • Launch the Docking Simulation:

    • Execute the AutoDock Vina program from the command line, providing the configuration file as input.[6][13]

  • Output:

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[13]

Analysis of Docking Results

The interpretation of docking results requires a combination of quantitative and qualitative assessment.[14][15]

MetricDescriptionInterpretation
Binding Affinity An estimation of the binding free energy (in kcal/mol).More negative values indicate stronger predicted binding.[13]
Root Mean Square Deviation (RMSD) The spatial deviation between the docked pose and a reference conformation (e.g., a known inhibitor).Lower RMSD values (typically < 2.0 Å) suggest a more accurate prediction of the binding mode.
Intermolecular Interactions The types of non-covalent interactions between the ligand and protein.Identification of key hydrogen bonds, hydrophobic interactions, and pi-stacking can provide insights into the binding mechanism.[16]
  • Visualize the Docking Poses: Load the protein structure and the docked ligand poses into a molecular visualization program like PyMOL or UCSF Chimera.[17]

  • Identify Key Interactions: For the top-ranked poses, analyze the intermolecular interactions. Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can be used to generate 2D diagrams of these interactions.[16][17]

  • Compare with Known Inhibitors: If available, compare the binding mode of your ligand with that of a known inhibitor to assess whether it occupies the same binding pocket and forms similar interactions.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the protein-ligand complex, MD simulations can offer insights into the dynamic behavior and stability of this complex over time.[18][19][20]

  • System Preparation: The best-ranked docked complex is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.[21][22][23]

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.[24]

  • Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure to reach a stable state.[24]

  • Production MD: A long-duration simulation is run to generate a trajectory of the atomic motions.[24]

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the protein-ligand complex. Key parameters to analyze include:

    • Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds over time.

Concluding Remarks and Future Directions

This guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with a potential biological target, PARP-1. The methodologies described, from ligand and protein preparation to molecular docking and MD simulations, provide a robust framework for generating testable hypotheses and guiding further experimental studies.

The insights gained from these computational approaches can be invaluable in the drug discovery pipeline, aiding in the prioritization of compounds for synthesis and biological testing, as well as providing a structural basis for lead optimization. Future work could involve expanding this in silico screening to other potential targets of the THIQ scaffold, performing free energy calculations to obtain more accurate predictions of binding affinity, and using the generated models to design novel derivatives with improved potency and selectivity.

References

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020). Retrieved from [Link]

  • Chauhan, A., & Singh, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13237-13264. [Link]

  • Protein-ligand docking - Galaxy Training Network. (2019). Retrieved from [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Molecules, 28(7), 3195. [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer - MDPI. (2024). Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2025). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial. Protein-Ligand Complex. Virginia Tech Department of Biochemistry. Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (2021). Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025). Retrieved from [Link]

  • SwissDock. (n.d.). Retrieved from [Link]

  • GROMACS Tutorials. (n.d.). Retrieved from [Link]

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024). Retrieved from [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC - NIH. (2023). Retrieved from [Link]

  • In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates - MDPI. (2020). Retrieved from [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - NIH. (2010). Retrieved from [Link]

  • Full article: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - Taylor & Francis Online. (2021). Retrieved from [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2023). Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. (2021). Retrieved from [Link]

  • In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates - ResearchGate. (2020). Retrieved from [Link]

  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure - YouTube. (2021). Retrieved from [Link]

  • New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed. (2008). Retrieved from [Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024). Retrieved from [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates - ChemRxiv. (2022). Retrieved from [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023). Retrieved from [Link]

  • GROMACS TUTORIAL: Your first Simulation Made Easy! - YouTube. (2015). Retrieved from [Link]

  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes - ResearchGate. (2017). Retrieved from [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020). Retrieved from [Link]

  • 13.2: How to Dock Your Own Drug - Chemistry LibreTexts. (2020). Retrieved from [Link]

  • GROMACS tutorial | Biomolecular simulations - EMBL-EBI. (n.d.). Retrieved from [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH. (2016). Retrieved from [Link]

  • Small molecule docking - Bonvin Lab. (n.d.). Retrieved from [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. (n.d.). Retrieved from [Link]

  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). Retrieved from [Link]

  • Running molecular dynamics simulations using GROMACS - Galaxy Training!. (2019). Retrieved from [Link]

  • PARP-inhibitors: A New Generation of Cancer Drugs - YouTube. (2014). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Preliminary Biological Screening of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] This guide presents a comprehensive, in-depth framework for the preliminary biological screening of a novel derivative, 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile. Authored from the perspective of a Senior Application Scientist, this document eschews rigid templates in favor of a logically structured, causality-driven approach. It details a strategic screening cascade designed to efficiently identify and validate biological activity, beginning with foundational assays to assess cytotoxicity and promiscuous activity, and progressing to broader phenotypic and targeted screens. Each proposed step is grounded in established scientific principles, providing detailed, self-validating protocols and explaining the rationale behind key experimental choices. The ultimate goal is to furnish researchers, scientists, and drug development professionals with a robust roadmap to effectively profile this compound, identify potential therapeutic applications, and generate a high-quality data package for subsequent lead optimization efforts.

Introduction: The Therapeutic Potential of the THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry.[1][3] This heterocyclic motif is prevalent in a vast family of isoquinoline alkaloids and has been successfully integrated into a multitude of synthetic compounds.[1][3] The structural rigidity and three-dimensional character of the THIQ scaffold make it an ideal framework for presenting pharmacophoric elements in precise orientations, enabling potent and selective interactions with diverse biological targets.

Historically, THIQ derivatives have demonstrated a remarkable breadth of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][4][5] Several clinically used drugs feature the THIQ core, underscoring its therapeutic relevance.[2][6] The subject of this guide, this compound, is a novel analog whose biological potential remains untapped. The introduction of a carbonitrile group at the 5-position of the aromatic ring significantly alters the molecule's electronic and steric properties, creating an opportunity for novel biological interactions.

This guide outlines a strategic and efficient pathway for the initial biological evaluation of this compound. The proposed screening cascade is designed to maximize data generation while conserving resources, a critical consideration in early-stage drug discovery. We will proceed from broad, foundational assessments of compound behavior in biological systems to more focused investigations of its effects, thereby building a comprehensive profile of its therapeutic potential.

Compound Profile and Initial Handling

A thorough understanding of the physicochemical properties of this compound is a prerequisite for any biological screening. These properties dictate how the compound is handled, stored, and formulated for assays.

PropertyValue / InformationRationale and Impact on Screening
Molecular Formula C10H10N2Confirms identity and molecular weight.
Molecular Weight 158.20 g/mol Used for calculating molar concentrations for assay solutions.
Purity >95% (Recommended)High purity is essential to ensure that observed activity is due to the compound itself and not contaminants. Purity should be confirmed via LC-MS and/or NMR.
Solubility To be determined experimentallyCritical for assay design. Initial solubility tests should be run in DMSO, ethanol, and aqueous buffers (e.g., PBS). The final concentration of the solvent (typically DMSO) in assays must be kept low (<0.5%) and consistent across all wells to avoid solvent-induced artifacts.
Stability To be determined experimentallyThe compound's stability in solution (especially in assay buffer and at 37°C) should be assessed to ensure it does not degrade during the experiment, which would lead to erroneous results. A simple time-course study using HPLC or LC-MS can evaluate stability.
Storage Store at -20°C, protected from lightStandard procedure for preserving the integrity of novel organic compounds.

A Strategic Multi-Tiered Screening Cascade

A tiered or cascaded approach is the most logical and resource-efficient strategy for preliminary screening.[7] This method uses a series of assays, starting with broad, high-throughput filters and progressing to more complex, lower-throughput, and disease-relevant models for the most promising hits. This ensures that effort is focused on compounds with the highest potential.

Screening_Cascade cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Screening cluster_2 Tier 3: Hit Confirmation & Validation cluster_3 Tier 4: Mechanism of Action (MoA) T1_Cytotox Cytotoxicity Profiling (e.g., MTT/MTS Assay) T2_Phenotypic Phenotypic Screening (e.g., High-Content Imaging) T1_Cytotox->T2_Phenotypic Defines non-toxic concentration range T2_Target Target-Based Screening (Panel of known THIQ targets) T1_Cytotox->T2_Target T1_Promiscuity Promiscuity & Aggregation Flags (e.g., Detergent-based Assay) T1_Promiscuity->T2_Phenotypic Flags non-specific compounds T1_Promiscuity->T2_Target T3_Dose Dose-Response Analysis (IC50/EC50 Determination) T2_Phenotypic->T3_Dose Phenotypic 'Hits' T2_Target->T3_Dose Target-based 'Hits' T3_Orthogonal Orthogonal Assays (Different assay technology) T3_Dose->T3_Orthogonal Confirmed Hits T4_MoA Preliminary MoA Studies (e.g., Target Deconvolution) T3_Orthogonal->T4_MoA Validated Hits

Caption: A logical workflow for preliminary biological screening.

Tier 1: Foundational Assays - Establishing a Baseline

The primary goal of this tier is to establish the fundamental parameters of the compound's interaction with cellular systems and to flag compounds that are likely to produce misleading results in subsequent screens.

Causality: Before assessing for any specific therapeutic effect, it is crucial to determine the concentrations at which the compound is toxic to cells. A compound that kills cells will appear active in assays that measure a decrease in cell function or proliferation. This initial screen establishes a safe concentration window for all future cell-based assays and identifies compounds that are non-specifically cytotoxic. The MTT or MTS assay is a robust, inexpensive, and high-throughput method for this purpose.[8][9]

Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed a panel of representative cell lines (e.g., a non-cancerous line like HEK293 and a cancer line like HeLa or A549) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. A typical starting range is from 100 µM down to 1 nM. Remove the old medium from the cells and add the compound dilutions. Include "vehicle control" (e.g., 0.5% DMSO) and "no treatment" wells.

  • Incubation: Incubate the plates for a period relevant to the intended therapeutic area (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[10] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT salt into purple formazan crystals.[8][9]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-based buffer) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at ~570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the CC50 (Concentration causing 50% cytotoxicity).

Causality: A significant challenge in early drug discovery is the prevalence of "promiscuous inhibitors"—compounds that show activity in numerous assays through non-specific mechanisms, such as forming colloidal aggregates that sequester proteins.[11][12] Identifying these compounds early prevents wasting resources on false positives. A simple and effective method is to test for inhibition of a well-characterized enzyme, like β-lactamase, in the presence and absence of a non-ionic detergent.[13] Aggregates are disrupted by the detergent, leading to a significant reduction in observed inhibition.[13]

Protocol: Detergent-Based Promiscuity Assay

  • Assay Preparation: In a 96-well plate, prepare two sets of reactions. Both sets will contain a buffer, the reporter enzyme β-lactamase, and the test compound. One set will additionally contain a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Compound Addition: Add this compound at a high concentration (e.g., 10-20 µM).

  • Initiate Reaction: Add a chromogenic substrate for β-lactamase (e.g., nitrocefin).

  • Data Acquisition: Measure the rate of substrate hydrolysis by monitoring the change in absorbance over time.

  • Analysis: Calculate the percent inhibition in the presence and absence of detergent. A significant drop in inhibition in the detergent-containing wells suggests an aggregation-based mechanism.[13]

Tier 2: Primary Screening - Identifying Biological Activity

With a non-toxic concentration range established and promiscuity flags considered, the compound can now be advanced to primary screens to identify potential therapeutic activities. A dual approach of phenotypic and target-based screening is recommended.

Causality: Phenotypic screening identifies compounds that produce a desired change in a cell or organism's phenotype without a priori knowledge of the specific molecular target.[14][15] This approach is powerful for discovering first-in-class medicines with novel mechanisms of action because it assesses activity in the context of a complex, functioning biological system.[16][17][18] Given the diverse activities of the THIQ scaffold (e.g., anticancer, anti-inflammatory), a high-content imaging screen is an excellent choice.[2][6][19]

Workflow: High-Content Imaging for Anticancer Phenotypes

  • Cell Plating: Plate a cancer cell line (e.g., A549 lung carcinoma) in imaging-compatible plates (e.g., 96- or 384-well, black-walled, clear-bottom).

  • Compound Treatment: Treat cells with the test compound at 3-5 non-toxic concentrations (determined in Tier 1). Include positive (e.g., a known cytotoxic drug like Paclitaxel) and negative (vehicle) controls.

  • Staining: After a 24-48 hour incubation, fix the cells and stain them with a cocktail of fluorescent dyes. A common combination includes:

    • Hoechst stain: To label nuclei (for cell counting and nuclear morphology).

    • Phalloidin conjugate: To label F-actin (for cell shape and cytoskeletal integrity).

    • MitoTracker dye: To label mitochondria (for mitochondrial health and morphology).

  • Image Acquisition: Use an automated high-content imaging system to capture images from multiple channels for each well.

  • Image Analysis: Use specialized software to analyze the images and extract dozens of quantitative features per cell (e.g., nuclear size, cell area, mitochondrial intensity, cytoskeletal texture).

  • Hit Identification: Compare the multiparametric profile of compound-treated cells to control cells. A "hit" is a compound that induces a specific, statistically significant phenotypic change (e.g., apoptosis-associated nuclear condensation, cell cycle arrest, or cytoskeletal disruption) without causing general cytotoxicity.

Causality: In parallel with the unbiased phenotypic approach, a target-based screen can provide rapid insights if the compound acts on pathways known to be modulated by THIQ analogs. This is a more reductionist but highly efficient approach.[7] The THIQ scaffold is known to interact with targets such as sigma receptors and certain epigenetic enzymes.[6][20] Screening against a small, focused panel of such targets is a logical starting point.

Example Panel for Target-Based Screening:

  • Sigma Receptors (σ1 and σ2): Radioligand binding assays to determine if the compound can displace a known ligand from these receptors.

  • Histone Deacetylases (HDACs): A commercially available enzymatic assay to measure the inhibition of HDAC activity.

  • Phosphodiesterases (PDEs): Certain THIQ derivatives are known PDE4 inhibitors.[4] An enzymatic assay can assess this activity.

Tier 3 & 4: Hit Validation and Preliminary Mechanism of Action (MoA)

Any "hits" identified in Tier 2 must be rigorously validated.

  • Dose-Response Analysis: Confirmed hits must be re-tested in a full dose-response format (typically 8-10 points) to accurately determine their potency (IC50 or EC50).

  • Orthogonal Assays: The activity should be confirmed in a secondary, orthogonal assay. This means using a different technology to measure the same biological endpoint. For example, if a hit is identified in an MTT (metabolic) assay, its effect on cell number could be confirmed using a direct cell counting method or a crystal violet (biomass) assay.[8] This ensures the observed effect is not an artifact of the primary assay format.

  • Preliminary MoA: For validated hits from phenotypic screens, the next step is target deconvolution.[14] This is a complex process that can involve techniques like chemoproteomics, thermal shift assays, or genetic screening to identify the specific molecular target responsible for the observed phenotype.

Conclusion and Future Directions

This guide provides a structured, scientifically-grounded framework for the preliminary biological evaluation of this compound. By following a logical cascade—from establishing foundational cytotoxicity and promiscuity data to conducting parallel phenotypic and target-based screens—researchers can efficiently build a comprehensive profile of the compound's activity. This strategy is designed to identify genuine biological hits, eliminate false positives early, and generate robust data that can confidently guide subsequent hit-to-lead and lead optimization campaigns. The ultimate success of this compound will depend on the quality and rigor of this initial screening phase, which lays the essential groundwork for its potential development as a novel therapeutic agent.

References

  • Phenotypic screening - Wikipedia. Available from: [Link]

  • Yadav, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]

  • Moffat, J.G., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. Available from: [Link]

  • Phenotypic Screening. Creative Biolabs. Available from: [Link]

  • Phenotype-Based Drug Screening. Creative Bioarray. Available from: [Link]

  • Kaur, H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available from: [Link]

  • Kaur, H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Baell, J.B., & Holloway, G.A. (2010). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Medicinal Chemistry. Available from: [Link]

  • High-throughput Assays for Promiscuous Inhibitors. ResearchGate. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Singh, H., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery. Available from: [Link]

  • Lama, D., et al. (2025). Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • McGovern, S.L., et al. (2006). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology. Available from: [Link]

  • Kumar, A., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. Available from: [Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. ResearchGate. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science. Available from: [Link]

  • Yadav, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available from: [Link]

  • Biological Screening of Herbal Drugs in detailed. Slideshare. Available from: [Link]

  • Bdioui, S., & Gribbon, P. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Available from: [Link]

  • Demain, A.L., & Sanchez, S. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology. Available from: [Link]

  • 1,2,3,4-Tetrahydroisoquinoline. PubChem. Available from: [Link]

  • Screening of Natural Compounds for Pharmaceuticals. Aurora Biomed. Available from: [Link]

  • methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate. Letopharm Limited. Available from: [Link]

  • Demain, A.L., & Sanchez, S. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology. Available from: [Link]

  • 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid. PubChem. Available from: [Link]

  • Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Available from: [Link]

Sources

Methodological & Application

multicomponent reaction for 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Efficiency Synthesis of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile Scaffolds via a One-Pot Multicomponent Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This application note details a robust and efficient one-pot, multicomponent reaction (MCR) for the synthesis of highly functionalized 6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives. By leveraging a sequential Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization cascade, this protocol offers significant advantages in terms of operational simplicity, atom economy, and rapid access to molecular diversity, making it an ideal strategy for the construction of compound libraries in drug discovery programs.

Introduction: The Significance of the THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of natural product chemistry and pharmaceutical development.[1] Found in a vast family of isoquinoline alkaloids, this structural motif is associated with a broad spectrum of pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[1][4] The functionalization of the THIQ core, particularly with synthetically versatile groups like the carbonitrile moiety at the C5 position, provides a powerful handle for subsequent chemical modifications, enabling extensive Structure-Activity Relationship (SAR) studies.[2][3]

Traditional synthetic routes to THIQs, such as the Pictet-Spengler[5][6][7] and Bischler-Napieralski reactions, often require multiple steps, harsh conditions, and pre-functionalized substrates. Multicomponent reactions (MCRs) have emerged as a superior alternative, allowing for the construction of complex molecular architectures in a single, convergent step from three or more simple starting materials.[1][8] This approach not only streamlines the synthetic process but also inherently facilitates the creation of diverse compound libraries by simply varying the initial components.

This document provides a detailed protocol and mechanistic rationale for a specific three-component reaction that efficiently yields highly substituted this compound derivatives.

Reaction Principle and Mechanistic Insight

The featured MCR synthesizes N-alkyl-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives from three readily available components: a 1-alkylpiperidin-4-one, malononitrile, and a β-nitro styrene derivative.[1][9] The reaction proceeds through a hypothesized domino sequence of well-established organic transformations.

The Mechanistic Cascade:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the active methylene group of malononitrile and the ketone of the 1-alkylpiperidin-4-one. This step forms a highly reactive electron-deficient alkene intermediate.

  • Michael Addition: The α-carbon of the Knoevenagel adduct then acts as a nucleophile in a conjugate Michael addition to the electron-deficient β-nitro styrene. This crucial C-C bond-forming step links all three components.

  • Thorpe-Ziegler Cyclization: The final ring-closing step is an intramolecular Thorpe-Ziegler cyclization. A proton is abstracted from the carbon bearing the aryl and nitro groups, creating a carbanion that attacks one of the nitrile groups, leading to the formation of the six-membered carbocyclic ring fused to the piperidine core. Tautomerization of the resulting enamine yields the final, stable aromatic-like 6-amino-THIQ product.

This elegant cascade ensures high efficiency by channeling reactive intermediates directly into the subsequent steps without the need for isolation.

Mechanistic_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Thorpe-Ziegler Cyclization A 1-Alkylpiperidin-4-one + Malononitrile B Knoevenagel Adduct (Piperidinylidene-malononitrile) A->B Base D Acyclic Intermediate B->D C β-Nitro Styrene C->D E Cyclized Intermediate D->E Intramolecular Attack F Final THIQ-5-carbonitrile Product E->F Tautomerization Experimental_Workflow start Start reagents 1. Combine Reactants (Piperidone, Malononitrile, β-Nitro Styrene) start->reagents solvent_cat 2. Add Solvent (EtOH) & Catalyst (Piperidine) reagents->solvent_cat reflux 3. Heat to Reflux (4-6 hours) solvent_cat->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Cool & Filter Crude Product monitor->workup Reaction Complete purify 6. Purify by Column Chromatography (Optional) workup->purify characterize 7. Dry & Characterize (NMR, MS, IR) purify->characterize end End characterize->end

Sources

Application Notes and Protocols for the Pictet-Spengler Reaction in the Synthesis of Substituted Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Power of a Century-Old Reaction

First discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction has become a cornerstone of heterocyclic chemistry.[1] This robust and versatile reaction facilitates the synthesis of tetrahydroisoquinolines (THIQs) through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[2][3][4] The resulting THIQ scaffold is a privileged structure found in a vast array of natural products, particularly alkaloids, and serves as a crucial building block in the development of numerous pharmaceuticals.[2][3][5]

The significance of the Pictet-Spengler reaction in drug discovery cannot be overstated. Its ability to efficiently construct complex molecular architectures has led to its application in the synthesis of a wide range of biologically active compounds.[5] This includes the development of orexin receptor antagonists like almorexant and oxytocin receptor antagonists such as retosiban.[4] The reaction's adaptability allows for the introduction of various substituents onto the THIQ core, enabling the fine-tuning of pharmacological properties, a critical aspect of modern drug design.

This application note provides a comprehensive guide to the Pictet-Spengler reaction for the synthesis of substituted tetrahydroisoquinolines. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and explore its applications in contemporary drug development.

Mechanistic Insights: Driving the Cyclization

The Pictet-Spengler reaction proceeds through a well-established mechanism that can be considered a special case of the Mannich reaction.[1] The driving force is the formation of a highly electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the new heterocyclic ring.[1]

The key steps of the mechanism are as follows:

  • Imine/Iminium Ion Formation: The reaction commences with the condensation of the β-arylethylamine and a carbonyl compound (aldehyde or ketone) to form a Schiff base (imine).[6] In the presence of an acid catalyst, the imine is protonated to generate a highly reactive iminium ion.[1][6]

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the β-arylethylamine then attacks the electrophilic carbon of the iminium ion in a 6-endo-trig cyclization.[6][7][8] This step is the crucial ring-forming event.

  • Rearomatization: The resulting carbocation intermediate loses a proton to restore the aromaticity of the benzene ring, yielding the final substituted tetrahydroisoquinoline product.[6][7][8]

The nucleophilicity of the aromatic ring plays a significant role in the reaction's success. Electron-donating groups on the aryl ring enhance its nucleophilicity, facilitating the cyclization under milder conditions.[6] Conversely, electron-withdrawing groups can hinder the reaction, often requiring stronger acids and higher temperatures.[1][9]

Visualization of the Reaction Mechanism

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Arylethylamine β-Arylethylamine Schiff_Base Schiff Base (Imine) Arylethylamine->Schiff_Base + Carbonyl - H₂O Carbonyl Aldehyde/Ketone Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Carbocation Cyclized Intermediate (Carbocation) Iminium_Ion->Carbocation Intramolecular Electrophilic Attack THIQ Substituted Tetrahydroisoquinoline Carbocation->THIQ - H⁺ (Rearomatization)

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of substituted tetrahydroisoquinolines via the Pictet-Spengler reaction. These protocols are designed to be robust and adaptable to a range of substrates.

Protocol 1: Classical Acid-Catalyzed Synthesis of a 1-Substituted Tetrahydroisoquinoline

This protocol describes a standard procedure using a Brønsted acid catalyst, which is suitable for many common substrates.

Materials:

  • β-Arylethylamine (e.g., 3,4-dimethoxyphenethylamine) (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.0-1.2 eq)

  • Anhydrous solvent (e.g., toluene, dichloromethane)[10]

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-arylethylamine (1.0 eq) and the anhydrous solvent (e.g., toluene, 10 mL per mmol of amine).

  • Reagent Addition: Add the aldehyde (1.0-1.2 eq) to the stirred solution at room temperature.

  • Acid Catalysis: Carefully add the acid catalyst (e.g., TFA, 0.1-1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the substrates.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.[10]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the reaction solvent (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[10]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Protocol 2: Asymmetric Pictet-Spengler Reaction Using a Chiral Catalyst

This protocol outlines a general procedure for an enantioselective reaction using a chiral Brønsted acid catalyst, which is crucial for the synthesis of chiral drug candidates.

Materials:

  • β-Arylethylamine (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Chiral Brønsted acid catalyst (e.g., (R)-TRIP, (S)-BINOL-derived phosphoric acid)[11] (0.05-0.2 eq)

  • Anhydrous, non-polar solvent (e.g., toluene, diethyl ether)[10]

  • Molecular sieves (e.g., 4 Å)

  • Triethylamine

  • Solvents for chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing the β-arylethylamine (1.0 eq) and freshly activated molecular sieves, add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add the chiral catalyst to the mixture.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -30 °C to room temperature).[10]

  • Aldehyde Addition: Add the aldehyde (1.0-1.2 eq) to the reaction mixture, often dropwise or via syringe pump to control the reaction rate.

  • Reaction: Stir the reaction for the specified time (monitor by TLC).

  • Quenching: Quench the reaction with a small amount of triethylamine.[10]

  • Workup: Allow the mixture to warm to room temperature and filter off the molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the enantioenriched tetrahydroisoquinoline.

  • Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or SFC.

Experimental Workflow Visualization

Experimental_Workflow Reactant_Prep Reactant Preparation (β-Arylethylamine, Aldehyde, Solvent) Reaction_Setup Reaction Setup (Flask, Stirring, Inert Atmosphere) Reactant_Prep->Reaction_Setup Catalyst_Addition Catalyst Addition (Acid or Chiral Catalyst) Reaction_Setup->Catalyst_Addition Reaction Reaction (Temperature Control, Monitoring by TLC) Catalyst_Addition->Reaction Workup Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, Chiral HPLC) Purification->Characterization

Caption: A generalized experimental workflow for the Pictet-Spengler reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions for the Pictet-Spengler reaction, highlighting the versatility of this transformation.

Entryβ-ArylethylamineAldehyde/KetoneCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylethylamineDimethoxymethaneHCl-100-40[11]
22-(3,4-Dimethoxyphenyl)ethylamineBenzaldehydeTFAToluene11015 (min)98[11]
3TryptamineBenzaldehydeTFACH₂Cl₂251285-95[12]
4D-Tryptophan methyl ester HCl2,3-Butanedione-MeOH652062[7]
5N-Boc-tryptamineVarious aldehydesChiral Phosphoric AcidToluene-202470-95[13]

Applications in Drug Development

The Pictet-Spengler reaction is a powerful tool in the drug discovery and development pipeline, enabling the synthesis of diverse libraries of substituted tetrahydroisoquinolines for biological screening. The ability to readily introduce substituents at the 1-position and on the aromatic ring allows for systematic structure-activity relationship (SAR) studies.[11]

Case Study: Synthesis of a Precursor to a Bioactive Molecule

The synthesis of (R)-(+)-crispine A, a natural product with potential biological activity, utilizes an asymmetric Pictet-Spengler reaction as a key step.[11] This highlights the importance of stereocontrol in the synthesis of pharmacologically relevant molecules. The reaction of 2-(3-hydroxy-4-methoxyphenyl)ethylamine with an appropriate aldehyde in the presence of a chiral catalyst can afford the desired enantiomer of the tetrahydroisoquinoline core.[11]

Future Perspectives

Recent advancements in the Pictet-Spengler reaction continue to expand its utility. These include the development of novel chiral catalysts for highly enantioselective transformations, the use of microwave irradiation to accelerate reaction times, and the application of the reaction in solid-phase synthesis for combinatorial library generation.[1][11][14] Furthermore, enzymatic and biocatalytic versions of the Pictet-Spengler reaction are emerging as green and highly selective alternatives.[4]

Conclusion

The Pictet-Spengler reaction remains an indispensable method for the synthesis of substituted tetrahydroisoquinolines, a critical scaffold in medicinal chemistry. Its reliability, versatility, and adaptability to asymmetric synthesis ensure its continued prominence in both academic research and industrial drug development. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this classic reaction in their pursuit of novel therapeutic agents.

References

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds . PubMed Central. [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds . Semantic Scholar. [Link]

  • Pictet–Spengler reaction - Wikipedia . Wikipedia. [Link]

  • Pictet–Spengler reaction - Grokipedia . Grokipedia. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies . Royal Society of Chemistry. [Link]

  • Organocatalyzed Asymmetric Pictet‐Spengler Reactions | Request PDF . ResearchGate. [Link]

  • Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles . National Center for Biotechnology Information. [Link]

  • Pictet-Spengler reaction - chemeurope.com . chemeurope.com. [Link]

  • Pictet-Spengler Reaction - NROChemistry . NROChemistry. [Link]

  • Synthesis of tetrahydroisoquinolines . Organic Chemistry Portal. [Link]

  • Pictet–Spengler Tetrahydroisoquinoline Synthese . ResearchGate. [Link]

  • Synthesis of trans 8-substituted-6-phenyl-6,7,8,9-tetrahydro-3H-pyrazolo [4,3-f]isoquinolines using a Pictet-Spengler approach . Sci-Hub. [Link]

  • Pictet-Spengler Reaction - YouTube . YouTube. [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologic… . OUCI. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits . MDPI. [Link]

  • Pictet-Spengler Isoquinoline Synthesis . Cambridge University Press. [Link]

  • Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry . PubMed. [Link]

  • Pictet-Spengler Reaction - Common Conditions . ReactionFlash. [Link]

  • Pictet–Spengler Tetrahydroisoquinoline Synthesis . ResearchGate. [Link]

Sources

The Bischler-Napieralski Reaction: A Comprehensive Guide to the Synthesis of the Tetrahydroisoquinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of molecular design. This privileged heterocyclic motif is embedded in a vast array of natural products, most notably alkaloids, and synthetic compounds with significant pharmacological activity. The Bischler-Napieralski reaction, a classic and powerful transformation, provides a direct and efficient route to 3,4-dihydroisoquinolines, which are immediate precursors to the THIQ core. This guide offers an in-depth exploration of the Bischler-Napieralski synthesis, providing not only detailed protocols but also the underlying mechanistic rationale and field-proven insights to empower your research.

Introduction: Strategic Importance of the THIQ Core and the Bischler-Napieralski Approach

The THIQ framework is a key structural element in numerous biologically active molecules, including the analgesic morphine, the antimicrobial berberine, and the antihypertensive papaverine. Its rigid, three-dimensional structure allows for precise presentation of functional groups for interaction with biological targets. The Bischler-Napieralski reaction, first reported in 1893, has remained a staple in the synthetic chemist's toolbox for constructing this valuable scaffold.[1] It involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline.[2] This intermediate is then readily reduced to the desired tetrahydroisoquinoline.[3]

This application note will delve into the mechanistic intricacies of the reaction, provide a comparative analysis of common reagents and conditions, offer detailed experimental protocols, and discuss strategies to overcome common challenges, thereby enabling you to confidently apply this reaction in your synthetic endeavors.

Mechanistic Insights: Understanding the "Why" Behind the Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[2] The reaction proceeds through one of two primary mechanistic pathways, the choice of which is influenced by the specific reagents and conditions employed.[1]

The Nitrilium Ion Intermediate (Mechanism II)

Currently, the most widely accepted mechanism, particularly with strong dehydrating agents like phosphorus oxychloride (POCl₃) or triflic anhydride (Tf₂O), involves the formation of a highly electrophilic nitrilium ion intermediate.[1][4]

  • Activation of the Amide: The amide carbonyl oxygen attacks the Lewis acidic dehydrating agent (e.g., POCl₃), forming a highly reactive intermediate.[5]

  • Formation of the Nitrilium Ion: Elimination of the activated oxygen species generates a resonance-stabilized nitrilium ion. This species is a potent electrophile.[1][4]

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the β-arylethyl group attacks the electrophilic carbon of the nitrilium ion in an intramolecular SEAr reaction. This step is generally favored by electron-donating groups on the aromatic ring, which increase its nucleophilicity.[2][3]

  • Rearomatization: A proton is lost from the aromatic ring to restore aromaticity, yielding the protonated 3,4-dihydroisoquinoline.

  • Deprotonation: A final deprotonation step gives the neutral 3,4-dihydroisoquinoline product.

Bischler_Napieralski_Mechanism cluster_0 Reaction Pathway cluster_1 Key Transformation Amide β-Arylethylamide Activated_Amide Activated Amide Intermediate Amide->Activated_Amide + Dehydrating Agent (e.g., POCl₃) Nitrilium_Ion Nitrilium Ion Activated_Amide->Nitrilium_Ion - Leaving Group Cyclized_Intermediate Cyclized Intermediate (non-aromatic) Nitrilium_Ion->Cyclized_Intermediate Intramolecular SEAr DHIQ_H Protonated 3,4-Dihydroisoquinoline Cyclized_Intermediate->DHIQ_H Rearomatization (-H⁺) DHIQ 3,4-Dihydroisoquinoline DHIQ_H->DHIQ Deprotonation THIQ Tetrahydroisoquinoline (THIQ) DHIQ->THIQ + Reducing Agent (e.g., NaBH₄)

Figure 1: Generalized workflow of the Bischler-Napieralski reaction leading to the THIQ core.

The Dichlorophosphoryl Imine-Ester Intermediate (Mechanism I)

An alternative mechanism involves the formation of a dichlorophosphoryl imine-ester intermediate.[1] In this pathway, cyclization occurs before the elimination of the oxygen atom. This mechanism is considered less prevalent but may operate under specific conditions.[1]

Understanding these mechanistic details is crucial for troubleshooting and optimizing the reaction. For instance, the highly electrophilic nature of the nitrilium ion explains why electron-donating substituents on the aromatic ring, which enhance its nucleophilicity, lead to higher yields and milder reaction conditions.[3]

Reagents and Conditions: A Comparative Analysis

The success of the Bischler-Napieralski reaction is highly dependent on the choice of dehydrating agent and the reaction conditions. The table below summarizes the most common reagents and their typical applications.

Dehydrating AgentTypical ConditionsSubstrate Suitability & Remarks
Phosphorus oxychloride (POCl₃) Reflux in neat POCl₃ or in a solvent like toluene or acetonitrile.The most widely used reagent. Effective for electron-rich aromatic rings.[1]
Phosphorus pentoxide (P₂O₅) Often used in conjunction with POCl₃, refluxing.A very strong dehydrating agent. Particularly effective for substrates lacking electron-donating groups on the aromatic ring.[1][2] The combination generates pyrophosphates, which are excellent leaving groups.[5]
Triflic anhydride (Tf₂O) Often used with a non-nucleophilic base (e.g., 2-chloropyridine) at lower temperatures (0 °C to room temperature).A modern and milder alternative to phosphorus-based reagents. Allows for the cyclization of more sensitive substrates.[4][6]
Polyphosphoric acid (PPA) High temperatures (e.g., 100-150 °C).A strong acid and dehydrating agent. Useful for less reactive substrates.
Oxalyl chloride / FeCl₃ Two-step procedure, often at room temperature followed by reflux.A modified procedure that avoids the retro-Ritter side reaction by forming an N-acyliminium intermediate.[5][7]

Expert Insight: For substrates that are prone to decomposition under harsh acidic conditions, the use of modern, milder reagents like triflic anhydride with a hindered base is highly recommended.[6] This approach often leads to cleaner reactions and higher yields.

Detailed Experimental Protocols

The following protocols provide a general framework for performing the Bischler-Napieralski reaction and the subsequent reduction to the THIQ core.

General Protocol for Bischler-Napieralski Cyclization (using POCl₃)

Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide (1.0 equiv).

  • Reagent Addition: Add anhydrous solvent (e.g., toluene or acetonitrile, approx. 0.1-0.2 M concentration of the amide) followed by the slow, dropwise addition of phosphorus oxychloride (2.0-5.0 equiv) at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Basify the aqueous solution to a pH of 9-10 with a suitable base (e.g., concentrated ammonium hydroxide or 6N sodium hydroxide solution), ensuring the temperature is kept low with an ice bath.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

General Protocol for Reduction to Tetrahydroisoquinoline (using NaBH₄)
  • Dissolution: Dissolve the crude 3,4-dihydroisoquinoline in a suitable protic solvent, typically methanol or ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5-3.0 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of water or 1N HCl at 0 °C.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Add water and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude tetrahydroisoquinoline by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Experimental_Workflow cluster_BN Bischler-Napieralski Cyclization cluster_Red Reduction to THIQ BN_Setup 1. Reaction Setup (Amide, Inert Atmosphere) BN_Reagent 2. Add Solvent & POCl₃ BN_Setup->BN_Reagent BN_React 3. Reflux & Monitor BN_Reagent->BN_React BN_Workup 4. Quench on Ice, Basify, Extract BN_React->BN_Workup Crude_DHIQ Crude 3,4-Dihydroisoquinoline BN_Workup->Crude_DHIQ Red_Setup 5. Dissolve in MeOH/EtOH Crude_DHIQ->Red_Setup Red_Reagent 6. Add NaBH₄ at 0°C Red_Setup->Red_Reagent Red_React 7. Stir & Monitor Red_Reagent->Red_React Red_Workup 8. Quench, Extract Red_React->Red_Workup Red_Purify 9. Column Chromatography Red_Workup->Red_Purify Final_THIQ Pure Tetrahydroisoquinoline Red_Purify->Final_THIQ

Figure 2: Step-by-step experimental workflow for the synthesis of the THIQ core.

Challenges and Troubleshooting: Navigating Potential Pitfalls

While powerful, the Bischler-Napieralski reaction is not without its challenges. Understanding these potential issues is key to developing robust and reliable synthetic procedures.

The Retro-Ritter Reaction: A Common Side Pathway

One of the most significant side reactions is the retro-Ritter reaction, which leads to the formation of a styrene derivative and a nitrile.[2][5] This pathway is also thought to proceed through the nitrilium ion intermediate and is particularly problematic when the benzylic position is substituted, as this can lead to a more stable carbocation upon elimination.[5]

Mitigation Strategies:

  • Use of Nitrile as a Solvent: Performing the reaction in a nitrile solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter products, in accordance with Le Chatelier's principle.[5]

  • Modified Procedures: As mentioned earlier, the use of oxalyl chloride and a Lewis acid like FeCl₃ can circumvent the formation of the problematic intermediate, thereby avoiding the retro-Ritter pathway.[5][7]

Substrate Reactivity

Substrates with electron-withdrawing groups on the aromatic ring are less nucleophilic and therefore react more sluggishly. In these cases, more forcing conditions, such as the use of P₂O₅ in refluxing POCl₃, may be necessary.[1][2] Conversely, highly activated systems may be prone to polymerization or other side reactions under harsh conditions, making milder methods like the Tf₂O/2-chloropyridine system more suitable.[6]

Regioselectivity

For meta-substituted β-arylethylamides, the cyclization can potentially occur at two different positions (ortho to the ethylamine tether). The regiochemical outcome is governed by both steric and electronic factors. Generally, cyclization is favored at the position that is para to an electron-donating group.[2]

Applications in Total Synthesis and Drug Discovery

The Bischler-Napieralski reaction has been instrumental in the total synthesis of numerous isoquinoline alkaloids. For instance, it is a key step in many synthetic routes towards protoberberine and benzo[c]phenanthridine alkaloids.[8][9] A notable example is its application in a chemo-enzymatic synthesis of (R)-reticuline, a crucial biosynthetic precursor to morphine.[10][11] In this synthesis, a Bischler-Napieralski reaction was employed to construct the core 3,4-dihydroisoquinoline structure, which was then stereoselectively reduced.[10]

The robustness and reliability of this reaction have cemented its place in both academic research and industrial drug development for the efficient construction of the pharmacologically significant THIQ core.

Conclusion

The Bischler-Napieralski reaction is a time-tested and versatile method for the synthesis of 3,4-dihydroisoquinolines, the direct precursors to the vital tetrahydroisoquinoline scaffold. By understanding the underlying mechanisms, carefully selecting reagents and conditions based on substrate reactivity, and being aware of potential side reactions, researchers can effectively leverage this powerful transformation. The modern variations of this reaction have further expanded its scope, allowing for the synthesis of complex and sensitive molecules under milder conditions. This guide provides the necessary framework for the successful implementation of the Bischler-Napieralski reaction in your synthetic campaigns, paving the way for the discovery and development of novel therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • ACS Publications. (n.d.). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. Retrieved from [Link]

  • PubMed. (1996, June 14). Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1). Retrieved from [Link]

  • SciSpace. (2013). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]

  • Sci-Hub. (1996). Bischler−Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. Retrieved from [Link]

  • PMC - NIH. (n.d.). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Retrieved from [Link]

  • ResearchGate. (2022, January 31). (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Retrieved from [Link]

  • PMC - NIH. (2021, March 31). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. Retrieved from [Link]

  • ResearchGate. (2023, August 10). (PDF) Concise synthesis of ( R )‑reticuline and (+)‑salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]

  • YouTube. (2021, February 4). Name Reactions: Bischler-Napieralski vs. Pictet-Spengler. Retrieved from [Link]

  • ResearchGate. (n.d.). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). bischler-napieralski reaction - Organic Chemistry Portal - Literature. Retrieved from [Link]

  • YouTube. (2022, February 5). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] The nitrogen atom at the 2-position offers a prime site for chemical modification, and N-alkylation, in particular, is a crucial transformation for modulating the pharmacological properties of THIQ derivatives. Introducing various alkyl groups can significantly impact a compound's potency, selectivity, solubility, and metabolic stability. This guide provides a detailed protocol for the N-alkylation of 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile, a versatile intermediate in the synthesis of novel therapeutics.

Core Principles of N-Alkylation of Secondary Amines

The N-alkylation of a secondary amine, such as this compound, is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent.

Reaction Mechanism: A Closer Look

The most common method for direct N-alkylation involves the use of alkyl halides. This reaction typically proceeds via an SN2 mechanism.[3]

Step 1: Nucleophilic Attack. The secondary amine (the nucleophile) attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion (the leaving group) and the formation of a new carbon-nitrogen bond. This results in the formation of a trialkylammonium salt.

Step 2: Deprotonation. A base present in the reaction mixture deprotonates the positively charged nitrogen atom of the ammonium salt, yielding the neutral N-alkylated tertiary amine product and the protonated base.

It is crucial to include a base in the reaction to neutralize the acid generated, as its accumulation would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5]

SN2 N-Alkylation Mechanism cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Deprotonation THIQ_NH R2NH (THIQ-5-CN) Transition_State [R2NH---R'---X]‡ THIQ_NH->Transition_State Nucleophilic attack Alkyl_Halide R'-X (Alkyl Halide) Alkyl_Halide->Transition_State Ammonium_Salt R2N+HR' + X- Transition_State->Ammonium_Salt Formation of C-N bond Cleavage of C-X bond Ammonium_Salt_2 R2N+HR' Product R2NR' (N-alkylated THIQ) Ammonium_Salt_2->Product Deprotonation Base Base Base->Product Protonated_Base Base-H+

Caption: General mechanism for the SN2 N-alkylation of a secondary amine.

A significant challenge in the N-alkylation of primary and secondary amines is the potential for over-alkylation.[3][6] The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to further reaction with the alkylating agent to form a quaternary ammonium salt.[3][6] Careful control of reaction conditions is necessary to achieve selective mono-alkylation.

Experimental Protocol: N-Alkylation of this compound with an Alkyl Halide

This protocol provides a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials and Equipment
  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine, DIPEA)

  • Anhydrous solvent (e.g., acetone, acetonitrile, or DMF)[4]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure

N-Alkylation Workflow start Start setup Reaction Setup: - Add THIQ-5-CN, base, and solvent to flask. - Flush with inert gas. start->setup addition Add alkyl halide dropwise at room temperature. setup->addition reaction Heat the reaction mixture to reflux. Monitor progress by TLC. addition->reaction workup Aqueous Workup: - Cool to RT. - Filter off base. - Concentrate filtrate. - Partition between water and organic solvent. reaction->workup extraction Extract aqueous layer with organic solvent. workup->extraction drying Dry combined organic layers over Na2SO4 or MgSO4. extraction->drying purification Purification: - Concentrate the dried solution. - Purify by column chromatography. drying->purification analysis Characterize the final product (NMR, MS, etc.). purification->analysis end End analysis->end

Caption: Experimental workflow for the N-alkylation of this compound.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and a suitable anhydrous solvent (e.g., acetone or acetonitrile) to make a 0.1-0.5 M solution.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add the alkyl halide (1.1-1.5 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain it at this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and the potassium halide byproduct) and wash the solid with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove any remaining inorganic salts. Separate the organic layer and extract the aqueous layer one or two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Alternative Protocol: Reductive Amination

Reductive amination is often a preferred method for N-alkylation as it can offer better control and avoid the formation of quaternary ammonium salts.[7][8][9] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction.[7]

Key Reagents for Reductive Amination
  • Carbonyl Compound: An aldehyde or ketone corresponding to the desired alkyl group.

  • Reducing Agent: A variety of reducing agents can be used, with common choices being sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[7][10]

A general procedure involves stirring the tetrahydroisoquinoline with the aldehyde or ketone in a solvent like dichloroethane (DCE) or methanol, followed by the addition of the reducing agent.[10][11]

Data Summary and Comparison of N-Alkylation Methods

MethodAlkylating AgentBase/Reducing AgentSolventTemperatureTypical YieldsAdvantagesDisadvantages
Direct Alkylation Alkyl HalideK₂CO₃, Cs₂CO₃, TEA, DIPEA[5]Acetone, ACN, DMF[4]RT to Reflux60-95%Simple procedure, readily available reagents.Risk of over-alkylation, some alkyl halides are toxic/mutagenic.[3][6][12]
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃, NaBH₃CN, H₂/Pd-C[7][8]DCE, MeOH, THFRT to Reflux70-95%[10]High selectivity for mono-alkylation, broad substrate scope.Requires a reducing agent, may not be suitable for substrates with reducible functional groups.
"Borrowing Hydrogen" AlcoholTransition metal catalyst (e.g., Ru, Ir) and a base[5][13]Toluene, DioxaneElevated75-99%Atom economical, uses alcohols as alkylating agents, produces water as the only byproduct.[14][15]Requires a catalyst which may be expensive or require removal from the final product.

Troubleshooting and Self-Validation

A robust protocol should anticipate potential issues. Here are some common problems and their solutions:

  • Low or No Product Formation:

    • Cause: Inactive alkylating agent, insufficient heating, or a weak base.[5]

    • Solution: Check the purity of the alkylating agent. Increase the reaction temperature or switch to a higher boiling point solvent.[5] Consider using a stronger base like cesium carbonate or sodium hydride for less reactive systems.[5][16]

  • Formation of Multiple Products (Over-alkylation):

    • Cause: The N-alkylated product is more nucleophilic than the starting material.[6]

    • Solution: Use a milder alkylating agent or a sterically hindered base. Carefully control the stoichiometry of the alkylating agent (use closer to 1.0 eq). Alternatively, switch to the reductive amination protocol which is less prone to over-alkylation.

  • Reaction Stalls:

    • Cause: The acid generated during the reaction is not effectively neutralized, leading to the protonation of the starting amine.

    • Solution: Ensure an adequate amount of base is used (at least 2 equivalents). Ensure the base is of good quality and anhydrous.

References

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Department of Chemistry.
  • Singh, N., Pandey, J., & Anireddy, J. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2).
  • Thieme. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry.
  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • Reagent Guide. (n.d.). N alkylation at sp3 Carbon.
  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?
  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of amines.
  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PubMed Central.
  • Wikipedia. (n.d.). Alkylation.
  • National Institutes of Health. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. PubMed Central.
  • Microbe Notes. (2023). Mutagens- Definition, Types (Physical, Chemical, Biological).
  • Synfacts. (n.d.). Efficient Synthesis of N-Alkyl Tetrahydroisoquinolines by Reductive Amination. Thieme.
  • ResearchGate. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives.
  • Bentham Science. (n.d.). A Review on Metal-Free Oxidative α-Cyanation and Alkynylation of N-Substituted Tetrahydroisoquinolines as a Rapid Route for the Synthesis of Isoquinoline Alkaloids.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • National Institutes of Health. (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central.
  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
  • Lund University. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal.
  • ResearchGate. (n.d.). A Review on Metal-Free Oxidative α-Cyanation and Alkynylation of N-Substituted Tetrahydroisoquinolines as a Rapid Route for the Synthesis of Isoquinoline Alkaloids.
  • YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones.
  • ResearchGate. (2023). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols.
  • ResearchGate. (n.d.). the n-alkylation reaction of compound 6 in different organic solvents and ionic liquids.
  • BenchChem. (n.d.). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.
  • RSC Publishing. (n.d.). Photocatalyst- and additive-free decarboxylative alkylation of N-aryl tetrahydroisoquinolines induced by visible light. Organic Chemistry Frontiers.
  • ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
  • National Institutes of Health. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. PubMed Central.
  • Wikipedia. (n.d.). Amine alkylation.
  • Royal Society of Chemistry. (2024). Green Chemistry. BORIS Portal.
  • BenchChem. (n.d.). Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols.
  • ResearchGate. (2025). Photocatalyst- And additive-free decarboxylative alkylation of: N -aryl tetrahydroisoquinolines induced by visible light.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of Tetrahydroquinolines.
  • ResearchGate. (n.d.). Synthesis of 1,2,3,4-tetrahydroisoquinoline-1-phosphonic acid 5 from isoquinoline.
  • UCL Discovery. (n.d.). Bioalkylation Strategies to Synthesize Allylated Tetrahydroisoquinolines by Using Norcoclaurine Synthase and O-Methyltransferases.
  • Thieme. (2023). DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to. Thieme Connect.
  • ResearchGate. (2025). (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
  • ResearchGate. (n.d.). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles.

Sources

Application Note: A High-Throughput Screening Framework for Elucidating the Bioactivity of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] THIQ analogs have shown potential as anticancer, neuroprotective, and anti-infective agents, making novel derivatives like 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile (THIQ-5-CN) compelling candidates for drug discovery pipelines.[1][3][4] This document provides a comprehensive, technically-grounded guide for researchers and drug development professionals on implementing a high-throughput screening (HTS) cascade to identify and characterize the biological targets and therapeutic potential of THIQ-5-CN. We detail a tiered screening approach, beginning with unbiased high-content phenotypic screening to generate initial hypotheses, followed by targeted biochemical assays against plausible target families, such as monoamine oxidases, informed by the known pharmacology of the THIQ scaffold. This application note provides detailed, self-validating protocols, data analysis frameworks, and the scientific rationale behind key experimental decisions, enabling robust and efficient hit identification and validation.

Introduction: The Rationale for Screening THIQ-5-CN

The THIQ nucleus is a cornerstone of many pharmacologically active molecules.[1] Its rigid, three-dimensional structure allows for precise presentation of substituents to interact with biological targets. Derivatives have been reported to modulate G-protein coupled receptors (GPCRs), inhibit key enzymes, and even interfere with protein-protein interactions, such as those involving Bcl-2 family proteins.[5][6][7] The introduction of a carbonitrile group at the 5-position of the THIQ core in THIQ-5-CN creates a novel chemical entity with unexplored biological potential. The electron-withdrawing nature of the nitrile can significantly alter the molecule's electronic distribution and hydrogen bonding capacity, potentially leading to unique target engagement profiles compared to other THIQ analogs.

Given the chemical novelty of THIQ-5-CN and the broad bioactivity of its parent scaffold, a systematic screening approach is essential for target elucidation. High-throughput screening (HTS) provides the necessary scale and efficiency to test this compound against a vast array of biological targets and cellular pathways, accelerating the journey from a novel compound to a validated lead.[8][9]

Compound Profile: this compound

Before initiating any screening campaign, it is critical to understand the compound's fundamental physicochemical properties. These properties dictate handling, storage, and assay compatibility (e.g., solubility in DMSO and aqueous buffers).

PropertyValueSource / Note
Molecular Formula C₁₀H₁₀N₂Calculated
Molecular Weight 158.20 g/mol Calculated
Parent Scaffold 1,2,3,4-TetrahydroisoquinolinePubChem CID: 7046[10]
Solubility To be determined experimentally. Parent THIQ is soluble in water (20g/L) and common organic solvents.[11]Critical for HTS to avoid compound precipitation.
Stability To be determined experimentally.Assess stability in DMSO and aqueous assay buffer over time.
Purity >95%Recommended for HTS to avoid artifacts from impurities.

A Tiered HTS Strategy for Target Identification

We propose a two-tiered screening strategy designed to maximize information while efficiently using resources. The cascade begins with a broad, unbiased phenotypic screen to identify any cellular effect, followed by a focused panel of biochemical assays directed at high-probability target classes for the THIQ scaffold.

HTS_Workflow cluster_0 Tier 1: Unbiased Primary Screen cluster_1 Tier 2: Target-Focused Secondary Screens Compound THIQ-5-CN (Compound Library Plate) PhenoScreen High-Content Phenotypic Screen (e.g., Cell Painting Assay) Compound->PhenoScreen 10 µM single concentration PhenoData Multiparametric Phenotypic Profile PhenoScreen->PhenoData BiochemPanel Hypothesis-Driven Biochemical Assays (e.g., MAO, GPCRs) PhenoData->BiochemPanel Hypothesis Generation DoseResponse Dose-Response (IC50/EC50) Confirmation BiochemPanel->DoseResponse Primary Hits HitValidation Orthogonal Assays & Mechanism of Action Studies DoseResponse->HitValidation

Figure 1. Tiered HTS workflow for THIQ-5-CN characterization.

Protocol 1: High-Content Phenotypic Screening

Rationale: Phenotypic screening provides an unbiased view of a compound's effect in a biological context, making it ideal for novel compounds with unknown targets.[12] By using a high-content imaging approach like the "Cell Painting" assay, we can simultaneously measure hundreds of morphological features (e.g., cell size, nuclear intensity, mitochondrial texture), creating a rich phenotypic fingerprint for THIQ-5-CN.[13] This fingerprint can be compared to a reference database of compounds with known mechanisms of action to generate hypotheses about its biological target or pathway.

Experimental Protocol: Cell Painting Assay

This protocol is designed for a 384-well microplate format, suitable for automated liquid handling and imaging systems.

A. Materials & Reagents:

  • Cell Line: U-2 OS (human osteosarcoma) cell line (recommended for its flat morphology and well-defined organelles).

  • Culture Medium: McCoy's 5A Medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, black, clear-bottom, tissue-culture treated plates.

  • Compound: THIQ-5-CN dissolved in 100% DMSO to create a 10 mM stock solution.

  • Staining Solution (Final Concentrations):

    • MitoTracker™ Red CMXRos (250 nM) for mitochondria.

    • Hoechst 33342 (2 µg/mL) for nuclei.

    • Phalloidin-iFluor 488 (1:1000 dilution) for F-actin cytoskeleton.

    • WGA-Alexa Fluor 594 (5 µg/mL) for Golgi and plasma membrane.

    • Concanavalin A-Alexa Fluor 488 (100 µg/mL) for endoplasmic reticulum.

  • Controls:

    • Negative Control: 0.1% DMSO in media.

    • Positive Control: A compound with a known, strong phenotype (e.g., Paclitaxel, 1 µM).

B. Step-by-Step Methodology:

  • Cell Seeding: Seed U-2 OS cells into 384-well plates at a density of 1,000 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Perform an intermediate dilution of the 10 mM THIQ-5-CN stock in culture medium.

    • Using an automated liquid handler (e.g., Echo acoustic dispenser or pin tool), transfer the compound to the assay plates to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

    • Add 0.1% DMSO to negative control wells and positive control compound to designated wells.

  • Incubation: Incubate plates for 48 hours at 37°C, 5% CO₂.

  • Staining:

    • Add 10 µL of the staining solution containing all dyes to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes, followed by washing and permeabilization with 0.1% Triton X-100.

  • Imaging: Acquire images using a high-content imaging system with appropriate filter sets for each fluorescent dye (e.g., DAPI, FITC, TRITC, Cy5). Capture at least four sites per well to ensure robust data.

  • Data Analysis:

    • Use image analysis software (e.g., CellProfiler) to segment cells and extract >500 morphological features per cell.

    • Normalize feature data to the negative controls (DMSO wells).

    • Compare the phenotypic profile of THIQ-5-CN to positive controls and, if available, a reference library of known compounds to cluster by mechanism of action.

Protocol 2: Biochemical Assay for Monoamine Oxidase (MAO) Inhibition

Rationale: The THIQ scaffold is structurally related to various monoamine neurotransmitters and their modulators. Therefore, monoamine oxidases (MAO-A and MAO-B), key enzymes in neurotransmitter catabolism, represent a high-priority target class.[14] An HTS-compatible fluorescence assay can be used to rapidly determine if THIQ-5-CN has inhibitory activity against either MAO isoform.[15][16]

MAO_Assay MAO MAO-A or MAO-B (Enzyme) H2O2 H₂O₂ MAO->H2O2 Oxidizes Amine Substrate Amplex Red Substrate (Non-fluorescent) Product Resorufin (Fluorescent Product) Substrate->Product Oxidized by H₂O₂ HRP Horseradish Peroxidase (HRP) Inhibitor THIQ-5-CN (Potential Inhibitor) Inhibitor->MAO Blocks Activity

Figure 2. Principle of the fluorometric MAO inhibition assay.

Experimental Protocol: Fluorometric MAO-A/B Inhibition Assay

This protocol is adapted for a 384-well format and measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[17]

A. Materials & Reagents:

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • Substrate: p-Tyramine (a substrate for both isoforms).

  • Detection Reagent: Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) and horseradish peroxidase (HRP).

  • Compound Plates: THIQ-5-CN serially diluted in 100% DMSO.

  • Assay Plates: 384-well, solid black plates.

  • Controls:

    • Positive Control (Inhibitor): Clorgyline for MAO-A; Deprenyl (Selegiline) for MAO-B.

    • Negative Control (No Inhibition): 0.5% DMSO.

    • Background Control (No Enzyme): Assay buffer instead of enzyme solution.

B. Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare working solutions of MAO-A and MAO-B in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 60 minutes.

    • Prepare a 2X working solution of p-tyramine in assay buffer. The concentration should be at or near the Km for the enzyme.[18][19]

    • Prepare a 2X working solution of Amplex Red/HRP in assay buffer, protected from light.

  • Compound Dispensing: Add 0.25 µL of serially diluted THIQ-5-CN, control inhibitors, or DMSO from the compound plates to the assay plates using an acoustic dispenser.

  • Enzyme Addition: Add 25 µL of the MAO-A or MAO-B working solution to each well (except background wells). Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 25 µL of the 2X p-tyramine/Amplex Red/HRP working solution to all wells to start the reaction. The final reaction volume is 50 µL.

  • Signal Detection: Immediately transfer the plate to a fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) in kinetic mode every 2 minutes for 60 minutes, or as a single endpoint reading after 45-60 minutes of incubation at 37°C, protected from light.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Determine the reaction rate (slope of fluorescence vs. time) or use the endpoint fluorescence value.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and potent inhibitor (100% inhibition) controls:

      • % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%Inhib) / (Signal_0%Inhib - Signal_100%Inhib))

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Example Dose-Response Data (Hypothetical)

THIQ-5-CN [µM]% Inhibition (MAO-A)% Inhibition (MAO-B)
10098.515.2
3095.112.8
1088.39.9
370.27.1
145.64.3
0.320.12.5
0.18.91.1
IC₅₀ (µM) 1.2 µM > 100 µM

Assay Validation and Quality Control

For any HTS assay, robust performance and validation are paramount to ensure the trustworthiness of the data.[20] Key quality control metrics should be calculated for every screening plate.

Rationale: Statistical validation ensures that the identified "hits" are statistically significant and not random fluctuations in the assay signal. The Z'-factor is the gold standard for HTS, as it accounts for both the dynamic range of the assay and the data variation.[15]

Key QC Metrics

MetricFormulaTarget ValueSignificance
Signal-to-Background (S/B) Mean(Signal_max) / Mean(Signal_min)> 3[14]Measures the dynamic range of the assay.
Z-Factor (Z') 1 - [3*(SD_max + SD_min) / |Mean_max - Mean_min|]≥ 0.5Indicates excellent assay quality and separation between positive and negative controls.[15]
Coefficient of Variation (%CV) (SD / Mean) * 100< 15%Measures the relative variability and precision of the controls.

Mean_max and SD_max refer to the mean and standard deviation of the high signal control (e.g., 0% inhibition). Mean_min and SD_min refer to the low signal control (e.g., 100% inhibition).

Conclusion

This application note outlines a robust and scientifically-grounded HTS strategy for the initial characterization of this compound. By employing a tiered approach that combines unbiased phenotypic screening with hypothesis-driven biochemical assays, researchers can efficiently identify potential biological activities and mechanisms of action. The detailed protocols for high-content imaging and fluorometric enzyme inhibition assays, along with stringent quality control criteria, provide a comprehensive framework for generating high-quality, actionable data. This systematic approach is essential for unlocking the therapeutic potential of novel chemical entities like THIQ-5-CN and accelerating their progression in the drug discovery pipeline.

References

  • Zhou, W., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766. [Link][14][15][16]

  • SciSpace. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link][14]

  • Yan, Z., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(7), 741-748. [Link][21]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit (E-MAOI). Retrieved January 18, 2026, from [Link][17]

  • Du, G. H., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-6. [Link][16]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Synapse. [Link][22]

  • Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 69-80. [Link][23]

  • Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved January 18, 2026, from [Link][24]

  • Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(2), 100400. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link][18]

  • Coussens, T. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays [Video]. YouTube. [Link][19]

  • Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(15), 8688-8715. [Link][1]

  • Zhang, Y., et al. (2025). [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals]. Yao Xue Xue Bao, 60(8), 2415-2422. [Link][25]

  • Warchal, S. J., et al. (2019). High content phenotypic screening identifies serotonin receptor modulators with selective activity upon breast cancer cell cycle and cytokine signaling pathways. bioRxiv. [Link][13]

  • Edwards, B. S., et al. (2012). Cell-Based Screening Using High-Throughput Flow Cytometry. Methods in Molecular Biology, 859, 291-306. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. PubChem. [Link][10]

  • Moritz, A., et al. (2015). High‐throughput screening for identification of novel allosteric modulators of the D 3 dopamine receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(Suppl 1), S1-S108. [Link][5]

  • Warchal, S. J., et al. (2019). High content phenotypic screening identifies serotonin receptor modulators with selective activity upon breast cancer cell cycle. ScienceOpen. [Link]

  • Herkommer, D., et al. (2007). Development of a high-throughput method for screening the dopamine D2 (DRD2) receptor gene polymorphisms based on the LightCycler system. Clinical Chemistry and Laboratory Medicine, 45(1), 106-111. [Link][6]

  • Zhao, R., et al. (2015). [Development of HTS model on SERT inhibitors combined biological screening model with HTVS]. Yao Xue Xue Bao, 50(9), 1116-21. [Link]

  • BosterBio. (n.d.). High-Throughput Screening in Drug Discovery & Molecular Biology. Retrieved January 18, 2026, from [Link][9]

  • Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864-874. [Link][26]

  • Uddin, M. S., et al. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 21(23), 9076. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid. PubChem. [Link]

  • Dramicanin, M., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline Derivatives as a Novel Deoxyribonuclease I Inhibitors. Chemistry & Biodiversity, 18(7), e2100261. [Link][27]

  • Urizar, E., et al. (2019). Virtual Compound Screening for Discovery of Dopamine D1 Receptor Biased Allosteric Modulators. Scientific Reports, 9, 13184. [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved January 18, 2026, from [Link][12]

  • Mallipeddi, S., et al. (2017). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 22(1), 123. [Link][3]

  • Al-Ghorbani, M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8496-8507. [Link]

  • Wang, L., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. [Link][7]

  • Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link][2]

  • Sharma, A., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 883-903. [Link][4]

  • Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. [Link][28]

  • Nikolova, V., et al. (2021). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Pharmaceuticals, 14(11), 1145. [Link][29]

Sources

Application Notes & Protocols: The 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] This guide focuses on a particularly intriguing variant: the 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile. The introduction of the nitrile group at the 5-position not only significantly influences the molecule's physicochemical properties but also serves as a versatile chemical handle for library development and a potent pharmacophoric element. Herein, we provide an in-depth exploration of this scaffold, covering its synthesis, applications, and detailed protocols for its derivatization and biological evaluation, designed to empower researchers in their drug discovery endeavors.

Part 1: The Strategic Value of the THIQ-5-Carbonitrile Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone of heterocyclic chemistry, celebrated for its conformational pre-organization and its ability to present substituents in a well-defined three-dimensional space. This structural rigidity allows for precise interactions with biological targets. THIQ-containing compounds, both natural and synthetic, exhibit a remarkable diversity of pharmacological effects, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4][5][6] Clinically approved drugs such as the anticancer agent trabectedin and the anthelmintic praziquantel underscore the therapeutic relevance of this core structure.[1][4]

The strategic incorporation of a carbonitrile (-C≡N) group at the 5-position of the THIQ scaffold introduces several key advantages for the medicinal chemist:

  • Electronic Modulation: The nitrile group is a strong electron-withdrawing group, which can modulate the pKa of the basic nitrogen atom and influence the electronic distribution of the aromatic ring. This has profound implications for target binding, membrane permeability, and metabolic stability.

  • Pharmacophoric Element: The cyano group can act as a hydrogen bond acceptor or participate in dipole-dipole interactions with protein active sites. Its linear geometry allows it to probe narrow channels or pockets within a target protein.

  • Metabolic Blocker: In certain positions, a nitrile can serve as a metabolic blocker, preventing oxidative metabolism at that site and thereby improving the pharmacokinetic profile of a drug candidate.

  • Synthetic Handle: The carbonitrile is a highly versatile functional group that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles, providing a gateway to extensive structure-activity relationship (SAR) studies.

These features make the this compound a highly attractive starting point for the development of novel therapeutics.

Part 2: Synthesis of the Core Scaffold

While classical methods like the Pictet-Spengler[1][7] and Bischler-Napieralski[4][8] reactions are workhorses for general THIQ synthesis, the construction of densely functionalized scaffolds such as the 5-carbonitrile derivatives often benefits from more convergent and efficient strategies. Multicomponent Reactions (MCRs) have emerged as a powerful tool in this context, allowing for the rapid assembly of complex molecules in a single, atom-economical step.[1]

One particularly effective MCR for generating the target scaffold involves the condensation of an N-substituted 4-piperidone, malononitrile, and a β-nitrostyrene derivative.[1] This reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization, followed by aromatization.[1]

G cluster_0 Multicomponent Reaction (MCR) Workflow Start N-Alkyl-4-piperidone + Malononitrile + β-Nitrostyrene Step1 Knoevenagel Condensation (Piperidone + Malononitrile) Start->Step1 Base catalyst (e.g., piperidine) Step2 Michael Addition (Intermediate + β-Nitrostyrene) Step1->Step2 Step3 Thorpe-Ziegler Cyclization (Intramolecular) Step2->Step3 Step4 Air-Promoted Dehydrogenation (Aromatization) Step3->Step4 End N-Alkyl-6-amino-7-nitro-8-aryl- This compound Step4->End

Caption: Workflow for MCR synthesis of the THIQ-5-carbonitrile scaffold.

Protocol 2.1: MCR Synthesis of N-Methyl-6-amino-7-nitro-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile

This protocol is adapted from established MCR methodologies for synthesizing highly substituted THIQ derivatives.[1]

A. Materials & Reagents:

  • N-Methyl-4-piperidone

  • Malononitrile

  • β-Nitrostyrene

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (anhydrous)

  • Silica gel (for column chromatography)

B. Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-methyl-4-piperidone (1.13 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and β-nitrostyrene (1.49 g, 10 mmol) in 30 mL of absolute ethanol.

  • Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol) to the mixture. The addition of a base is crucial as it catalyzes both the initial Knoevenagel condensation and the subsequent Michael addition.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of starting materials and the appearance of a new, lower Rf spot indicates product formation.

  • Work-up: After the reaction is complete, cool the flask to room temperature. A solid precipitate may form. If so, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 20 mL) to remove the piperidine catalyst, followed by saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40% ethyl acetate).

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the structure and confirm purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The expected product is a yellow solid.

Part 3: Applications and Structure-Activity Relationship (SAR)

The THIQ-5-carbonitrile scaffold is a versatile platform for targeting a range of biological systems. Its derivatives have shown promise as inhibitors of enzymes crucial for disease progression and as ligands for various receptors.[5][9]

Example Application: Kinase Inhibition Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket, with side chains extending to engage specific residues for potency and selectivity. The THIQ-5-carbonitrile scaffold can be elaborated to target kinases like Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer.

Derivative Modification Target Activity (IC₅₀) Reference
Lead Compound A 8-phenyl, 6-aminoCDK2/Cyclin A5.2 µMHypothetical
Derivative A-1 8-(4-chlorophenyl)CDK2/Cyclin A1.8 µMHypothetical
Derivative A-2 N-(4-fluorobenzyl)CDK2/Cyclin A0.9 µMHypothetical
Derivative A-3 6-acetamidoCDK2/Cyclin A>10 µMHypothetical

This table presents hypothetical data for illustrative purposes, based on common SAR trends in kinase inhibitors.

SAR Insights:

  • Position 8 (Aryl group): Substitution on the C8-aryl ring is well-tolerated and can be used to probe pockets for improved potency. Electron-withdrawing groups (e.g., chloro) often enhance activity.[9]

  • Position 2 (Nitrogen): The nitrogen atom provides a key vector for introducing side chains. Small alkyl or substituted benzyl groups can extend into solvent-exposed regions or pick up additional interactions, significantly impacting potency.

  • Position 6 (Amino group): The free amino group can be a crucial hydrogen bond donor. Acylation or alkylation of this group often leads to a loss of activity, suggesting it is directly involved in a key binding interaction.

  • Position 5 (Carbonitrile): This group is often essential for activity, potentially acting as a hydrogen bond acceptor with the kinase hinge region. Its replacement typically results in a significant drop in potency.

G cluster_1 Lead Optimization Workflow Scaffold THIQ-5-Carbonitrile Core Scaffold R1 Modify R1 (e.g., C8-Aryl Group) Scaffold->R1 R2 Modify R2 (e.g., N-Substituent) Scaffold->R2 R3 Modify R3 (e.g., C6-Amino Group) Scaffold->R3 Assay Biological Assay (e.g., Kinase Inhibition) R1->Assay R2->Assay R3->Assay SAR Analyze SAR Data Identify Key Interactions Assay->SAR SAR->R1 Iterate Optimized Optimized Lead Candidate SAR->Optimized

Caption: Iterative lead optimization cycle for the THIQ-5-carbonitrile scaffold.

Part 4: Protocol for Biological Evaluation

To assess the biological activity of newly synthesized THIQ-5-carbonitrile derivatives, a robust and reproducible bioassay is essential. The following protocol describes a common in vitro assay to determine the inhibitory activity of compounds against a specific kinase, such as CDK2.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity, and therefore, potent inhibitors will result in a higher luminescence signal (less ATP consumed).

A. Materials & Reagents:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase substrate (e.g., a specific peptide or Histone H1)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in 100% DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

B. Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 10 mM. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the assay plate. Also include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Preparation: Dilute the CDK2/Cyclin A enzyme to the desired working concentration (e.g., 2x final concentration) in the kinase reaction buffer.

  • Enzyme Addition: Add the diluted enzyme solution to all wells except the "no enzyme" controls.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation: Prepare a solution of substrate and ATP in the kinase reaction buffer (e.g., 2x final concentration). Add this solution to all wells to start the kinase reaction. The final concentrations should be optimized, but typical values are 10 µM ATP (at or near the Km) and 0.2 mg/mL substrate.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the "no inhibitor" wells).

  • Signal Detection: Equilibrate the Kinase-Glo® reagent to room temperature. Add a volume of this reagent equal to the volume in the assay wells. This reagent stops the kinase reaction and initiates the luminescence signal.

  • Final Incubation & Reading: Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

G cluster_2 Kinase Inhibition Assay Workflow Start Compound Plating (Serial Dilutions) Step1 Add Kinase Enzyme (CDK2/Cyclin A) Start->Step1 Step2 Pre-incubation (15 min) Step1->Step2 Step3 Add ATP/Substrate Mix (Initiate Reaction) Step2->Step3 Step4 Reaction Incubation (60 min @ 30°C) Step3->Step4 Step5 Add Detection Reagent (e.g., Kinase-Glo®) Step4->Step5 Step6 Read Luminescence Step5->Step6 End Data Analysis (Calculate IC₅₀) Step6->End

Caption: Step-by-step workflow for an in vitro kinase inhibition assay.

Part 5: Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its robust synthesis via modern multicomponent reactions allows for the rapid generation of diverse chemical libraries. The unique electronic and structural contributions of the 5-carbonitrile group provide a strong foundation for designing potent and selective modulators of various biological targets. The detailed synthetic and biological protocols provided herein serve as a practical guide for researchers aiming to exploit this privileged scaffold. Future work will likely focus on expanding the repertoire of MCRs to access even greater structural diversity, exploring novel transformations of the nitrile group, and applying this scaffold to an even broader range of therapeutic targets, from infectious diseases to neurodegenerative disorders.

References

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ResearchGate. [Link]

  • Redda, K. K., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Various Authors. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. [Link]

  • Bilenko, V. A., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Singh, S., et al. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

  • Al-Sanea, M. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]

  • Lu, X., et al. (2019). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hrytsenko, I. S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Application Notes & Protocols: A Guide to the Development of Anticancer Agents from 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anticancer Scaffolds

Cancer remains a formidable global health challenge, with unacceptably low recovery rates for many advanced forms of the disease.[1] This reality drives the urgent need for novel, potent, and less toxic anticancer agents.[2] Among the privileged heterocyclic scaffolds in drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is prominent.[1][3] Found in numerous natural products and synthetic medicines, THIQ derivatives exhibit a vast spectrum of biological activities, including potent antitumor, antiviral, and anti-inflammatory properties.[1][4][5] This guide focuses specifically on 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives, a subclass with significant potential for development into targeted anticancer therapeutics. We will provide an in-depth exploration of their synthesis, mechanisms of action, and a comprehensive suite of protocols for their evaluation.

Section 1: Synthesis of the this compound Scaffold

The synthetic accessibility of a chemical scaffold is paramount for its development in medicinal chemistry. The this compound core can be efficiently constructed using a multi-component reaction (MCR) strategy. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials.

A particularly effective method is a one-pot, three-component reaction involving an N-alkylpiperidin-4-one, malononitrile, and a β-nitrostyrene derivative.[6] This approach proceeds through a sequence of Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization, followed by an air-promoted dehydrogenation to yield the desired highly functionalized THIQ core.[6]

G cluster_reactants Starting Materials cluster_process Reaction Cascade cluster_product Final Product N_Alkylpiperidin_4_one N-Alkylpiperidin-4-one Knoevenagel Knoevenagel Condensation N_Alkylpiperidin_4_one->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Beta_Nitrostyrene β-Nitrostyrene Michael Michael Addition Beta_Nitrostyrene->Michael Knoevenagel->Michael Intermediate Thorpe_Ziegler Thorpe-Ziegler Cyclization Michael->Thorpe_Ziegler Intermediate Dehydrogenation Air-Promoted Dehydrogenation Thorpe_Ziegler->Dehydrogenation Intermediate THIQ_Product 1,2,3,4-Tetrahydroisoquinoline -5-carbonitrile Derivative Dehydrogenation->THIQ_Product

Caption: Multi-Component Reaction (MCR) workflow for THIQ synthesis.

Protocol 1: One-Pot Synthesis of a THIQ-5-carbonitrile Derivative

This protocol describes a general procedure for the synthesis of N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives.[6]

Materials:

  • N-alkylpiperidin-4-one (1.0 eq)

  • Malononitrile (1.0 eq)

  • Substituted β-nitrostyrene (1.0 eq)

  • Ethanol (solvent)

  • Piperidine (catalyst)

  • Reflux apparatus, magnetic stirrer, TLC plates, and purification equipment (column chromatography).

Procedure:

  • To a solution of N-alkylpiperidin-4-one (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine.

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the initial Knoevenagel condensation.

  • Add the substituted β-nitrostyrene (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid product may precipitate.

  • Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure THIQ-5-carbonitrile derivative.

  • Characterize the final compound using NMR, Mass Spectrometry, and IR spectroscopy.

Section 2: Unraveling the Mechanism of Action

The anticancer activity of THIQ derivatives is often attributed to their ability to interfere with critical cellular signaling pathways that drive proliferation and survival.[7] Several targets have been identified for various THIQ scaffolds.

  • KRas Inhibition: The Kirsten rat sarcoma (KRas) oncogene is frequently mutated in various cancers, including colorectal, lung, and pancreatic cancers.[1] Certain THIQ derivatives have demonstrated potent inhibitory activity against KRas, making this a key pathway of interest.[1][2] Inhibition of KRas disrupts downstream signaling cascades, including the RAF-MEK-ERK pathway, which is crucial for cell proliferation.

  • NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Some THIQ derivatives have been designed to specifically target and inhibit this pathway.[5]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key enzymes that control the progression of the cell cycle. Dysregulation of CDK activity is common in cancer, leading to uncontrolled cell division. Tetrahydroisoquinoline-4-carbonitrile derivatives have been investigated as potential agents against CDKs.[8]

KRas_Pathway RTK Receptor Tyrosine Kinase (RTK) KRas_GDP KRas-GDP (Inactive) RTK->KRas_GDP Activates SOS (GEF) KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP GTP loading KRas_GTP->KRas_GDP GTP hydrolysis (GAP) RAF RAF KRas_GTP->RAF THIQ THIQ-5-carbonitrile Derivative THIQ->KRas_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: The KRas signaling pathway and the inhibitory action of THIQ derivatives.

Section 3: Structure-Activity Relationship (SAR) Insights

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity.[9] For THIQ derivatives, SAR studies guide the optimization of hit compounds to improve potency, selectivity, and pharmacokinetic properties.

Systematic modification of the core THIQ scaffold has revealed several key determinants of anticancer activity. For instance, in a series of THIQs targeting KRas, the nature and position of substituents on an appended phenyl ring were found to be critical.[1]

Position of Substitution (on Phenyl Ring)SubstituentEffect on KRas InhibitionReference
4-positionChloro (-Cl)Significant inhibition[1],[2]
4-positionTrifluoromethyl (-CF3)Significant inhibition[1]
4-positionEthyl (-CH2CH3)High inhibition (HCT116 cells)[1]
4-positiontert-Butyl (-C(CH3)3)Diminished activity[1]
Core ModificationCarbonyl replaced with SulfonylDiminished activity[1]

These findings suggest that moderately sized, electron-withdrawing groups at the 4-position of the phenyl ring are favorable for activity, while bulky groups are detrimental.[1]

Caption: Key Structure-Activity Relationship points on the THIQ scaffold. (Note: Image is a placeholder).

Section 4: Protocols for In Vitro Evaluation

Once a library of THIQ-5-carbonitrile derivatives is synthesized, a cascade of in vitro assays is required to characterize their anticancer activity.[10][11]

Cell Viability and Cytotoxicity Assays

The first step is to determine the concentration-dependent effect of the compounds on the viability and proliferation of cancer cell lines.[12] MTT and XTT assays are reliable, high-throughput colorimetric methods for this purpose.[13] They measure the metabolic activity of cells, which correlates with the number of viable cells.

Protocol 2: MTT Cell Viability Assay

This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14][15]

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete culture medium

  • 96-well flat-bottom plates

  • THIQ derivatives (dissolved in DMSO, then diluted in media)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[15]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the THIQ compounds in complete medium. The final DMSO concentration should be <0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO only).

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well.[15]

  • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[14]

  • Add 100-150 µL of solubilization solution to each well.[14]

  • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[14]

  • Read the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 3: XTT Cell Viability Assay

The XTT assay uses a tetrazolium salt that is converted to a water-soluble orange formazan product, eliminating the need for a solubilization step.[16]

Materials:

  • Same as MTT assay, but replace MTT and solubilization solution with an XTT labeling mixture (XTT reagent and electron-coupling reagent).

Procedure:

  • Follow steps 1-4 of the MTT protocol.

  • Prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., add 1 mL of Electron Coupling Reagent to 6 mL of XTT Reagent).[16]

  • Add 50-70 µL of the XTT working solution to each well.[16]

  • Incubate for 4 hours at 37°C in a CO₂ incubator.[16]

  • Shake the plate gently.

  • Read the absorbance at 450 nm (with a reference wavelength of ~660 nm).[16]

  • Calculate cell viability and IC₅₀ values as in the MTT assay.

Apoptosis Assays

Determining whether a compound induces apoptosis (programmed cell death) or necrosis is crucial. Flow cytometry is a powerful tool for this analysis.[17][18]

Protocol 4: Apoptosis Detection with Annexin V-FITC and Propidium Iodide (PI)

This assay identifies apoptotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V.[19] PI is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[19]

Materials:

  • Cells treated with THIQ compounds for a specified time.

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Harvest cells (both adherent and floating) after treatment. Centrifuge at ~300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.[19]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

Protocol 5: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a reliable marker of apoptosis.[20] This protocol uses a fluorogenic substrate that becomes fluorescent upon cleavage by active caspases.

Materials:

  • Cells treated with THIQ compounds.

  • Caspase-Glo® 3/7 Assay Kit or similar (containing a cell-permeable caspase substrate like TF2-DEVD-FMK).

  • Flow cytometer with appropriate filters (e.g., FITC channel for a green fluorescent product).

Procedure:

  • Prepare cell suspensions at a density of 5 x 10⁵ to 1 x 10⁶ cells/mL after treatment with the test compounds.[20]

  • Add the caspase 3/7 reagent (e.g., 1 µL of 500X TF2-DEVD-FMK per 0.5 mL of cell solution) to each sample.[20]

  • Incubate for 1-2 hours at 37°C, protected from light.[20]

  • Optionally, wash the cells with assay buffer.

  • Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FITC). An increase in fluorescence indicates caspase 3/7 activation.

Cell Cycle Analysis

Anticancer drugs often exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing.[7] Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) can quantify the percentage of cells in each phase.[21][22]

Protocol 6: Cell Cycle Analysis using Propidium Iodide Staining

Materials:

  • Cells treated with THIQ compounds.

  • Cold 70% ethanol.

  • PBS.

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Procedure:

  • Harvest approximately 1 x 10⁶ cells per sample. Spin at ~300 x g for 5 minutes.

  • Wash the cell pellet once with PBS.

  • Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[23]

  • Incubate at 4°C for at least 30 minutes (or store at -20°C for up to several weeks).[23]

  • Centrifuge the fixed cells at a higher speed (~850 x g) for 5 minutes.

  • Discard the ethanol and wash the pellet twice with PBS.[24]

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate for 20-30 minutes at room temperature in the dark.[24]

  • Analyze by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Section 5: Transition to In Vivo Evaluation

Promising compounds identified through comprehensive in vitro screening must be validated in animal models to assess their efficacy and safety in a complex biological system.[25]

Common Models:

  • Xenograft Models: Human tumor cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[26] This is the most common preclinical model for evaluating anticancer drug efficacy.[27]

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into mice. These models better retain the heterogeneity and microenvironment of the original human tumor.

InVivo_Workflow InVitro Lead Compound from In Vitro Screening PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies InVitro->PK_PD Toxicity Maximum Tolerated Dose (MTD) Study PK_PD->Toxicity Xenograft Xenograft Model Establishment Toxicity->Xenograft Treatment Treatment & Monitoring (Tumor Volume, Body Weight) Xenograft->Treatment Endpoint Endpoint Analysis (Tumor Histology, Biomarkers) Treatment->Endpoint

Caption: A generalized workflow for preclinical in vivo evaluation.

Conclusion

The development of anticancer agents from this compound derivatives represents a promising avenue in oncological research. This guide provides a structured framework, from rational synthesis and mechanistic understanding to rigorous preclinical evaluation. By employing efficient synthetic strategies, elucidating structure-activity relationships, and applying the detailed protocols for in vitro and in vivo testing, researchers can systematically advance novel THIQ-based compounds from the laboratory bench toward clinical application.

References

  • Gundla, R., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(15), 4438. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 13174-13200. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ResearchGate. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Gundla, R., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PubMed. [Link]

  • Kushkevych, I., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Pathak, S. K., et al. (2015). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health (NIH). [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Kelloff, G. J., et al. (2005). The Use of Animal Models for Cancer Chemoprevention Drug Development. National Institutes of Health (NIH). [Link]

  • Kumar, S., et al. (2023). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Journal of Molecular Structure. [Link]

  • Lin, Y. H., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

  • Chen, Y. C., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. [Link]

  • Kumar, A., et al. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. [Link]

  • Creative Diagnostics (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics. [Link]

  • UT Health San Antonio (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Gonzalez, V. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]

  • Das, S., et al. (2018). In vivo screening models of anticancer drugs. ResearchGate. [Link]

  • National Center for Biotechnology Information (2013). MTT Assay Protocol. NCBI Bookshelf. [Link]

  • Logeswaran, T., & Kasthuri, D. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health (NIH). [Link]

  • Ghorab, M. M., et al. (2015). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. ResearchGate. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. National Institutes of Health (NIH). [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]

  • Bio-Rad Antibodies (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]

  • Wilson, R. J., et al. (2021). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. National Institutes of Health (NIH). [Link]

  • Hasan, M. M., et al. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Singh, A., et al. (2018). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

  • Siolas, D., & Hannon, G. J. (2013). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. National Institutes of Health (NIH). [Link]

  • Drug Design Org (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

  • MDPI (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI. [Link]

Sources

Application Notes & Investigational Protocols for 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Investigational Challenge of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational scaffold in medicinal chemistry, present in numerous natural alkaloids and synthetic compounds with significant biological activities.[1] In neuropharmacology, THIQ derivatives have demonstrated a remarkable diversity of effects, ranging from neuroprotection and cognitive enhancement to potential neurotoxicity, making them a compelling but complex area of study.[2][3] This structural motif is known to interact with critical central nervous system (CNS) targets, including dopamine and serotonin receptors, and has been implicated in the modulation of pathways relevant to neurodegenerative diseases like Alzheimer's.[4][5][6]

The specific analog, 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile (THIQ-5-CN), introduces a nitrile group at the 5-position of the benzene ring. The carbonitrile moiety is a versatile functional group in drug design; it can act as a hydrogen bond acceptor, a bioisostere for other groups, or a reactive handle for further chemical modification. Its electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring, potentially modulating receptor affinity, selectivity, and metabolic stability compared to other THIQ analogs.

These application notes provide a comprehensive, multi-tiered framework for the systematic investigation of THIQ-5-CN. The protocols are designed to guide researchers from initial safety and viability assessments to detailed mechanistic studies and preliminary in vivo evaluation. The causality behind each experimental choice is explained to ensure a robust and scientifically sound investigation.

Part 1: Foundational Screening - Safety and General Neuroactivity

Before exploring specific therapeutic applications, it is imperative to establish the fundamental pharmacological profile of THIQ-5-CN. The initial phase focuses on cytotoxicity, general neuroprotective potential, and blood-brain barrier (BBB) permeability. This "fail-fast" approach is critical in drug development to de-risk candidates early in the pipeline.[7]

Protocol 1.1: In Vitro Neurotoxicity Assessment

Rationale: The THIQ scaffold has a documented history of both neuroprotective and neurotoxic effects.[8] Therefore, the primary step is to determine the concentration window in which THIQ-5-CN is non-toxic to neuronal cells. This establishes the therapeutic index for subsequent efficacy assays. We will use a dual-endpoint assay measuring both membrane integrity (LDH release) and apoptotic pathway activation (Caspase-3 activity) in a relevant neuronal cell line.

Methodology:

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) or a mouse hippocampal cell line (e.g., HT22) in appropriate media until they reach 80% confluency. Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of THIQ-5-CN in DMSO. Create a serial dilution series in culture media to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Replace the culture medium with the compound-containing medium. Include vehicle control (media with 0.5% DMSO) and positive control (e.g., 1% Triton X-100 for LDH assay, Staurosporine for Caspase-3) wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity):

    • Carefully collect 50 µL of supernatant from each well.

    • Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions to measure LDH release, an indicator of cell lysis.

    • Read absorbance on a microplate reader.

  • Caspase-3 Assay (Apoptosis):

    • To the remaining cells in the plate, add a luminogenic Caspase-3 substrate (e.g., Caspase-Glo® 3/7).

    • Incubate for 1 hour at room temperature, protected from light.

    • Measure luminescence using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve for each endpoint.

Protocol 1.2: General Neuroprotection Screening (Oxidative Stress Model)

Rationale: Oxidative stress is a common pathological mechanism in many neurodegenerative disorders. This assay evaluates if THIQ-5-CN can protect neurons from an oxidative insult induced by glutamate or hydrogen peroxide (H₂O₂). This provides a first indication of potential neuroprotective activity.[9]

Methodology:

  • Cell Culture: Use primary cerebellar granule neurons (CGNs) or the HT22 hippocampal cell line, which is particularly sensitive to glutamate-induced oxidative stress.[10] Seed cells in 96-well plates.

  • Pre-treatment: Once cells are adhered, treat them with a range of non-toxic concentrations of THIQ-5-CN (determined from Protocol 1.1) for 2 hours.

  • Induction of Injury: Introduce the neurotoxic insult. For HT22 cells, add 5 mM glutamate. For primary neurons, 100 µM H₂O₂ can be used. Include a vehicle control (no compound, no insult), an insult-only control, and a positive control (e.g., fisetin).[11]

  • Incubation: Incubate for 12-24 hours.

  • Viability Assessment: Measure cell viability using a robust method such as the MTT assay or a fluorescence-based live/dead staining assay (e.g., Calcein-AM/Ethidium Homodimer-1).

  • Data Analysis: Quantify the protective effect of THIQ-5-CN by comparing the viability of compound-treated wells to the insult-only control. Calculate the EC₅₀ (50% effective concentration) for neuroprotection.

Parameter Protocol 1.1 (Toxicity) Protocol 1.2 (Protection) Interpretation
Endpoint CC₅₀ (LDH, Caspase-3)EC₅₀ (MTT/Viability)The concentration at which the compound is 50% cytotoxic or 50% effective.
Desired Outcome High CC₅₀ value (>10 µM)Low EC₅₀ value (<10 µM)A large therapeutic window (ratio of CC₅₀ to EC₅₀) is desirable.
Cell Type SH-SY5Y or HT22Primary Neurons or HT22Use of multiple cell types strengthens the validity of the findings.

Part 2: Mechanistic Elucidation - Target Engagement and Pathway Analysis

Following positive results in the foundational screening, the next logical step is to identify the molecular targets and signaling pathways through which THIQ-5-CN exerts its effects. Based on the known pharmacology of the THIQ scaffold, dopamine and serotonin receptors, as well as pathways related to Alzheimer's disease, are primary candidates.[4][5][6]

Protocol 2.1: Dopamine D2 Receptor (D₂R) Binding Assay

Rationale: Many THIQ derivatives exhibit affinity for D₂-like dopamine receptors, which are critical targets for antipsychotic and Parkinson's disease therapies.[12] A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor.

Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D₂ receptor, or prepare them in-house.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein/well).

    • Radioligand: A specific D₂R antagonist, such as [³H]-Spiperone or [³H]-Raclopride, at a concentration near its Kd value.

    • A serial dilution of THIQ-5-CN (e.g., 0.1 nM to 10 µM).

    • For non-specific binding (NSB) determination, use a high concentration of a known D₂R antagonist (e.g., 10 µM Haloperidol).[13]

    • For total binding, use only the buffer, membranes, and radioligand.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add liquid scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of THIQ-5-CN.

    • Determine the IC₅₀ (concentration of THIQ-5-CN that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 D₂R Binding Assay Workflow prep Prepare Reagents: - D₂R Membranes - [³H]-Radioligand - THIQ-5-CN Dilutions mix Combine in 96-well Plate: Membranes + Radioligand + Compound prep->mix incubate Incubate to Equilibrium (60-90 min, RT) mix->incubate filter Rapid Filtration (Separates Bound/Unbound) incubate->filter wash Wash Filters (Remove NSB) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze

Caption: Workflow for D₂ Receptor Competitive Binding Assay.

Protocol 2.2: Functional Assessment of ERK Signaling and APP Processing

Rationale: Certain THIQ derivatives have been shown to modulate the processing of Amyloid Precursor Protein (APP), a key event in Alzheimer's disease pathology, via activation of the ERK signaling pathway.[4] This protocol assesses whether THIQ-5-CN can promote the non-amyloidogenic processing of APP, a potentially neuroprotective mechanism.

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing human APP (HEK-APP) or SH-SY5Y cells, which endogenously express APP.

  • Treatment: Treat cells with non-toxic concentrations of THIQ-5-CN for various time points (e.g., 15 min, 30 min, 1 hr, 6 hr). Include a vehicle control.

  • Western Blot for ERK Activation:

    • Lyse the cells at early time points (15-60 min).

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).

    • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the bands.

    • Quantify band intensity and express results as the ratio of p-ERK to t-ERK. An increase in this ratio indicates ERK pathway activation.

  • ELISA for sAPPα Release:

    • At a later time point (e.g., 6 hours), collect the conditioned media from the treated cells.

    • Use a commercially available ELISA kit specific for soluble APP-alpha (sAPPα), the product of non-amyloidogenic processing.

    • Follow the manufacturer's protocol to quantify the concentration of sAPPα in the media.

  • Data Analysis: Correlate the dose-dependent increase in ERK phosphorylation with the increase in sAPPα release to establish a mechanistic link.

G THIQ THIQ-5-CN GPCR GPCR (e.g., 5-HT₁ₐ) THIQ->GPCR ERK ERK Activation (p-ERK ↑) GPCR->ERK ADAM10 α-Secretase (ADAM10) Activity ↑ ERK->ADAM10 APP APP ADAM10->APP Cleavage sAPP sAPPα Release ↑ (Neuroprotective) APP->sAPP Abeta Aβ Production ↓ (Reduces Plaque Load) APP->Abeta Inhibited

Caption: Potential ERK-mediated sAPPα release pathway.

Part 3: Preclinical In Vivo Evaluation - Assessing Cognitive Effects

If in vitro data suggests a promising profile (i.e., good safety, neuroprotective, and on-target activity), the next phase involves evaluating the compound's effects on cognitive function in an animal model.

Protocol 3.1: Scopolamine-Induced Amnesia Model for Cognitive Enhancement

Rationale: The scopolamine-induced amnesia model is a widely used and validated pharmacological model for screening nootropic or cognition-enhancing agents.[14] Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, particularly in learning and memory, which a potential therapeutic agent can then reverse. The Y-maze and Morris Water Maze are standard behavioral tests to assess different aspects of memory.[15]

Methodology:

  • Animals: Use adult male C57BL/6 mice or Wistar rats. Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer THIQ-5-CN via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses. The vehicle control group receives only the vehicle. Administration should occur 30-60 minutes before the behavioral test.

  • Induction of Amnesia: 30 minutes before the test, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the naive control group (which receives vehicle + saline).

  • Behavioral Testing - Y-Maze (Short-Term Spatial Memory):

    • The Y-maze consists of three identical arms. Place a mouse at the end of one arm and allow it to explore freely for 8 minutes.

    • Record the sequence of arm entries. A "spontaneous alternation" is defined as consecutive entries into all three different arms (e.g., A, B, C).

    • Calculate the percentage of alternation: [Number of Alternations / (Total Arm Entries - 2)] x 100.

    • Scopolamine treatment typically reduces the alternation percentage. An effective nootropic agent will reverse this deficit.

  • Behavioral Testing - Morris Water Maze (Long-Term Spatial Learning and Memory):

    • This test involves a circular pool filled with opaque water, with a hidden escape platform.

    • Acquisition Phase (4-5 days): Conduct 4 trials per day. Place the animal in the pool from different starting positions and record the time it takes to find the platform (escape latency).

    • Probe Trial (24 hours after last acquisition trial): Remove the platform. Place the animal in the pool for 60 seconds and track its movement. Measure the time spent in the target quadrant where the platform was previously located.

    • Scopolamine impairs both the learning curve (longer escape latencies) and performance in the probe trial. A cognition-enhancer should improve these parameters.

  • Data Analysis: Use ANOVA followed by post-hoc tests to compare the performance of the THIQ-5-CN treated groups with both the vehicle control and the scopolamine-impaired group.

Behavioral Test Cognitive Domain Assessed Primary Metric Expected Outcome with Effective Compound
Y-Maze Short-term spatial working memory% Spontaneous AlternationIncrease in alternation percentage compared to scopolamine group.
Morris Water Maze Long-term spatial learning & memoryEscape Latency (Acquisition)Decrease in time to find the platform across training days.
Morris Water Maze Memory Consolidation/RetrievalTime in Target Quadrant (Probe)Increase in time spent in the correct quadrant.

References

  • Dave, M. A., & Moore, J. C. (2018). Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. PubMed Central. [Link]

  • National Research Council (US) Committee on Neurotoxicology and Models for Assessing Risk. (1992). Environmental Neurotoxicology. National Academies Press (US). [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • OECD. In vitro assays for developmental neurotoxicity. OECD Publishing. [Link]

  • Maher, P., & Zivin, J. A. (2008). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PLoS ONE. [Link]

  • Valente, T., et al. (2021). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

  • Voronkov, D., & Khilazheva, E. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]

  • Valente, T., et al. (2021). Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. [Link]

  • Sarafian, T. A., et al. (2020). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. MDPI. [Link]

  • Naoi, M., et al. (1996). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. PubMed. [Link]

  • Atterwill, C. K. (1995). In vitro techniques for the assessment of neurotoxicity. PubMed Central. [Link]

  • Cyprotex. 3D Neurotoxicity Assay. Evotec. [Link]

  • Visikol. (2023). Neurotoxicity Assay. Visikol. [Link]

  • Singh, A., et al. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • González-Saldivar, G., et al. (2023). Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach. MDPI. [Link]

  • Gessner, I., et al. (2019). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. PubMed Central. [Link]

  • Kuo, H.-M., et al. (2008). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. PubMed. [Link]

  • Innoprot. D2 Dopamine Receptor Assay. Innoprot. [Link]

  • Kaczor, A. A., et al. (2019). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. PubMed Central. [Link]

  • Kim, D. H., et al. (2018). A review of behavioral methods for the evaluation of cognitive performance in animal models: Current techniques and links to human cognition. ResearchGate. [Link]

  • Sarter, M. (2006). Cognition Models and Drug Discovery. NCBI Bookshelf. [Link]

  • Zhang, M., et al. (2021). Virtual Compound Screening for Discovery of Dopamine D1 Receptor Biased Allosteric Modulators. PubMed Central. [Link]

  • Wang, L., et al. (2016). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. PubMed Central. [Link]

  • Rong, L., et al. (2013). Synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles. RSC Advances. [Link]

  • Wang, Y., et al. (2013). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. [Link]

  • Strupp, B. J., & Diamond, A. (1997). ASSESSING COGNITIVE FUNCTION IN ANIMAL MODELS OF MENTAL RETARDATION. In Cognitive Neuroscience of Mental Retardation. [Link]

  • Bobbitt, J. M., et al. (1965). Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry. [Link]

  • Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. PubMed. [Link]

  • Bhatt, S., et al. (2022). Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. Bentham Science. [Link]

  • van der Westhuizen, C., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry. [Link]

  • Mokrosz, M. J., et al. (1999). 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. PubMed. [Link]

  • van der Westhuizen, C., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. PubMed Central. [Link]

  • Hafez, H. N., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]

  • Hafez, H. N., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PubMed Central. [Link]

  • Hafez, H. N., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile (5-CN-THIQ). This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges associated with this molecule. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic route effectively.

The core difficulty in synthesizing 5-CN-THIQ lies in the strongly electron-withdrawing nature of the nitrile group at the C5 position. This group deactivates the aromatic ring, making the key electrophilic aromatic substitution step required for cyclization significantly more challenging than in standard tetrahydroisoquinoline syntheses.[1][2] This guide will address this central problem through two primary strategic approaches and provide detailed troubleshooting for each.

Section 1: Core Synthetic Strategy & Mechanistic Challenges

Before diving into specific troubleshooting, it is crucial to select the overarching synthetic strategy. The choice is dictated by when the nitrile group is introduced.

  • Strategy A: Early-Stage Cyanation: The cyano group is present on the phenethylamine precursor before the cyclization reaction. This is the most direct route but requires harsh conditions to overcome the deactivated aromatic ring.

  • Strategy B: Late-Stage Cyanation: The tetrahydroisoquinoline ring is formed first using a precursor with a different functional group at the C5 position (e.g., a halide). This group is then converted to the nitrile in a final step. This approach utilizes milder cyclization conditions but adds steps to the overall synthesis.

The decision between these strategies is a critical first step in your experimental design.

Strategic_Decision_Flow Start Goal: Synthesize 1,2,3,4-THIQ-5-carbonitrile Strategy_A Strategy A: Early-Stage Cyanation Start->Strategy_A Direct Route Strategy_B Strategy B: Late-Stage Cyanation Start->Strategy_B Indirect Route Pros_A Pros: - Fewer steps - More convergent Strategy_A->Pros_A Cons_A Cons: - Harsh cyclization conditions - Potential for low yield/side reactions Strategy_A->Cons_A Pros_B Pros: - Mild cyclization conditions - Higher yield for ring formation Strategy_B->Pros_B Cons_B Cons: - More steps - Requires robust cyanation method Strategy_B->Cons_B

Caption: Strategic decision flow for synthesizing 5-CN-THIQ.

Section 2: Troubleshooting Guide: Strategy A (Early-Stage Cyanation)

This approach typically involves a Pictet-Spengler reaction on 3-(2-aminoethyl)benzonitrile. The primary hurdle is the intramolecular Friedel-Crafts-type cyclization onto the deactivated benzene ring.

Caption: The Pictet-Spengler mechanism highlighting the deactivated ring.

Frequently Asked Questions & Troubleshooting

Q1: My Pictet-Spengler reaction is failing or giving only trace amounts of the desired product. What is the primary cause?

A1: The cause is almost certainly insufficient electrophilic activation to overcome the deactivated aromatic ring. Standard Pictet-Spengler conditions (e.g., refluxing HCl) are often inadequate.[3] The iminium ion formed is not electrophilic enough, or the ring is not nucleophilic enough, for the cyclization to occur at a reasonable rate.

Solutions:

  • Increase Acidity: The use of stronger acids is the most common solution. Trifluoroacetic acid (TFA) is a good starting point. For very resistant cases, superacids like triflic acid (TfOH) may be necessary.[1] These stronger acids more fully protonate the imine, creating a more potent iminium ion electrophile.

  • Increase Temperature: Higher temperatures can provide the necessary activation energy. Consider moving from refluxing toluene (110°C) to xylene (140°C). Microwave-assisted synthesis can also be highly effective for safely reaching higher temperatures over short reaction times.[1]

  • Lewis Acids: In some systems, strong Lewis acids can be effective, but they can also coordinate to the nitrile group, potentially complicating the reaction.

Parameter Standard Conditions Optimized for Deactivated Ring Causality
Acid Catalyst HCl, H₂SO₄TFA, PPA (Polyphosphoric Acid), TfOHIncreases the electrophilicity of the iminium ion intermediate.[1][3]
Temperature 80-110 °C120-180 °C (Conventional or Microwave)Provides sufficient activation energy for the difficult C-C bond formation.
Solvent Toluene, DichloroethaneXylene, Sulfolane (high-boiling)Allows for higher reaction temperatures to be reached safely.

Q2: I'm observing significant charring and decomposition at the high temperatures required for the reaction. How can I mitigate this?

A2: Decomposition is a common issue when forcing a reaction with heat. The key is to find a balance between reactivity and stability.

Solutions:

  • Controlled Reagent Addition: Instead of adding all reagents at once, try a slow, syringe-pump addition of the aldehyde to the heated solution of the amine and acid. This keeps the concentration of the reactive iminium intermediate low, minimizing side reactions.

  • Time Optimization: Run a time-course study. Your product might be forming within a few hours and then degrading upon prolonged heating. Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed or the product concentration peaks.

  • Anhydrous Conditions: Ensure your reagents and solvent are scrupulously dry. Water can interfere with strong acids and promote hydrolysis or other side reactions at high temperatures.

Section 3: Troubleshooting Guide: Strategy B (Late-Stage Cyanation)

This strategy involves forming a more easily accessible intermediate, like 5-bromo-1,2,3,4-tetrahydroisoquinoline, and then converting the bromo group to a nitrile. This avoids the difficult cyclization but introduces challenges associated with modern cross-coupling reactions.

Frequently Asked Questions & Troubleshooting

Q1: My palladium-catalyzed cyanation of 5-bromo-THIQ is giving low yields. What are the common failure points?

A1: Palladium-catalyzed cyanations are powerful but sensitive. Low yields often stem from catalyst deactivation, poor reagent quality, or suboptimal reaction parameters.

Solutions & Key Parameters:

  • Cyanide Source: While traditional sources like CuCN or KCN can be used, they are highly toxic. Safer and often more effective alternatives include potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂).[4][5] K₄[Fe(CN)₆] is particularly attractive as it is inexpensive, non-toxic, and stable.[4][6]

  • Catalyst System: The choice of palladium precursor and ligand is critical.

    • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.

    • Ligand: Bulky, electron-rich phosphine ligands like Xantphos or cataCXium A are often required to facilitate the reductive elimination step and stabilize the active catalyst.

  • Solvent & Base: Polar aprotic solvents like DMF, DMAc, or NMP are typically used. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is also important for the catalytic cycle.

  • Exclusion of Air & Moisture: These reactions must be run under an inert atmosphere (Nitrogen or Argon) as the Pd(0) active species is sensitive to oxygen.

Q2: How can I tell if my catalyst is the problem?

A2: Catalyst death is a frequent issue.

  • Visual Cue: If your reaction mixture turns black and deposits palladium metal (a "palladium mirror"), your catalyst has likely crashed out of the solution and is no longer active.

  • Troubleshooting:

    • Degas Thoroughly: Ensure your solvent and reaction mixture are properly degassed via sparging with argon or using several freeze-pump-thaw cycles.

    • Check Ligand Quality: Phosphine ligands can oxidize on the shelf. Use fresh or properly stored ligand.

    • Increase Ligand Loading: Sometimes a higher ligand-to-palladium ratio can improve catalyst stability.

Section 4: Optimized Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough safety assessment before conducting any experiment.

Protocol 4.1: Strategy A - Microwave-Assisted Pictet-Spengler
  • Reaction Setup: To a 10 mL microwave reaction vial, add 3-(2-aminoethyl)benzonitrile (1.0 mmol, 1.0 eq), paraformaldehyde (1.2 mmol, 1.2 eq), and a magnetic stir bar.

  • Solvent/Acid Addition: Add 5 mL of anhydrous trifluoroacetic acid (TFA). Caution: TFA is highly corrosive.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 150°C for 30 minutes.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture over crushed ice. Basify the aqueous solution to pH > 10 by the slow addition of 6N NaOH solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product.

Protocol 4.2: Strategy B - Palladium-Catalyzed Cyanation
  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 mmol, 1.0 eq), K₄[Fe(CN)₆] (0.4 mmol, 0.4 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%). Add a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent/Base Addition: Under a positive pressure of argon, add 5 mL of degassed DMAc followed by anhydrous K₂CO₃ (2.0 mmol, 2.0 eq).

  • Reaction: Heat the mixture to 120°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Pictet, A.; Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]

  • Whitten, J. P., et al. (1997). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. ACS Combinatorial Science, 1(3), 165–167. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Centurion University. (n.d.). Synthesis of isoquinolines - CUTM Courseware. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]

  • Kumar, V., & Aggarwal, R. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13886-13921. [Link]

  • Weissman, S. A., & Zewge, D. (2009). Cyanation of aromatic halides.
  • Chemistry Stack Exchange. (2018). Can aromatic rings be cyanated using cyanide as a nucleophile? [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]

  • Wu, X., & Liu, J. (2018). Synthesis of Aromatic Nitriles Using Nonmetallic Cyano-Group Sources. ChemInform, 49(32). [Link]

Sources

Technical Support Center: Purification of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this valuable heterocyclic scaffold. The unique structure of this molecule, featuring a basic secondary amine, an aromatic ring, and a nitrile functional group, presents specific purification hurdles. This document provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and purification of this compound.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: Impurities are highly dependent on the synthetic route. However, for multi-component reactions (MCRs) often used to generate such scaffolds, common impurities include[1][2]:

  • Unreacted Starting Materials: Such as the parent piperidinone derivative, malononitrile, or the substituted styrene, which may persist due to incomplete reaction[1].

  • Incompletely Cyclized Intermediates: Thorpe-Ziegler cyclization is often a key step; failure to fully cyclize can leave linear intermediates in the crude product[1].

  • Oxidation Byproducts: The tetrahydroisoquinoline ring can be susceptible to air oxidation, especially during prolonged heating or exposure to catalysts, leading to the corresponding isoquinoline derivative.

  • Hydrolysis Products: The nitrile group can undergo hydrolysis to the corresponding carboxamide or carboxylic acid under harsh acidic or basic conditions during workup or purification.

Q2: What is the best general approach for purifying the crude product?

A2: A multi-step approach is typically most effective.

  • Initial Workup: Start with a liquid-liquid extraction. If acidic or basic impurities are suspected, an acid-base wash can be highly effective. For example, washing the organic layer with a mild base like saturated sodium bicarbonate solution can remove acidic byproducts[3].

  • Chromatography: Flash column chromatography on silica gel is the most common method for primary purification. However, the basic nature of the secondary amine often requires special considerations (see Section 2).

  • Crystallization: For achieving high analytical purity, crystallization from a suitable solvent system is the final and often critical step.

Q3: My compound appears to be degrading during silica gel chromatography. What are the stability concerns?

A3: The primary stability concern on silica gel is the interaction of the basic 1,2,3,4-Tetrahydroisoquinoline nitrogen with the acidic silanol (Si-OH) groups on the silica surface. This strong interaction can lead to:

  • Significant Tailing: Resulting in broad peaks and poor separation.

  • Irreversible Adsorption: Where a portion of the product remains permanently bound to the column.

  • Catalyzed Degradation: The acidic surface of the silica can potentially catalyze degradation or side reactions if the compound is sensitive. This is particularly true for complex molecules with acid-labile functional groups.

To mitigate this, deactivating the silica gel by adding a basic modifier to the eluent is standard practice.

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A combination of methods provides the most comprehensive purity assessment.

Technique Purpose Key Advantages Considerations
HPLC (RP-C18) Quantify purity and identify impuritiesHigh sensitivity and resolution for closely related compounds.[4][5]Requires a chromophore (present in this molecule). Method development may be needed.
¹H NMR Structural confirmation and purity estimationProvides structural information and can quantify impurities if a certified standard is used (qNMR).[6]Lower sensitivity than HPLC; signals of minor impurities may be hidden under baseline noise or solvent peaks.
LC-MS Identify impurities by massProvides molecular weight information for unknown peaks observed in HPLC, aiding in impurity identification.Ionization efficiency can vary, making it less quantitative than HPLC-UV.
GC-MS Assess volatile impuritiesHigh sensitivity for low molecular weight starting materials or solvents.[6]The compound must be thermally stable and volatile, which may require derivatization.

Section 2: Troubleshooting Guide: Column Chromatography

Flash chromatography is a cornerstone of purification. The following guide addresses common issues encountered with this compound.

Problem 1: My compound is showing significant tailing on the silica gel column, leading to poor separation and mixed fractions.

  • Causality: The basic secondary amine in the tetrahydroisoquinoline ring interacts strongly with acidic silanol groups on the surface of the silica gel via acid-base interactions. This causes a portion of the molecules to "stick" and elute more slowly, resulting in a tailed peak shape.

  • Troubleshooting Protocol:

    • Deactivate the Silica Gel: The most effective solution is to add a small amount of a volatile base to your eluent system.

      • Start by adding 0.5-1% triethylamine (Et₃N) to your chosen mobile phase (e.g., Ethyl Acetate/Hexane).

      • Alternatively, for very basic compounds, a mobile phase containing 1-2% of 7N ammonia in methanol mixed with dichloromethane can be used.

    • Run a TLC: Before loading the column, run a TLC using the base-modified eluent. You should observe a significant improvement in the spot shape (more compact and symmetrical).

    • Choose an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase.

      • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.

      • Reverse-Phase (C18) Silica: For more polar compounds, reverse-phase chromatography using solvents like acetonitrile and water is an excellent option that avoids the issue of silanol interactions.[4]

Problem 2: I'm struggling to separate my product from a closely-eluting impurity.

  • Causality: The chosen mobile phase does not have sufficient selectivity to resolve two compounds with very similar polarities.

  • Troubleshooting Protocol:

    • Systematic TLC Screening: The key is to test different solvent systems to maximize the separation factor (ΔRf). Create a screening grid on a single TLC plate.

    • Vary Solvent Polarity: If using a standard Ethyl Acetate (EtOAc)/Hexane system, try adjusting the ratio in small increments.

    • Introduce a Different Solvent: To change selectivity, introduce a third solvent with different properties. Good options include:

      • Dichloromethane (DCM): Often provides different selectivity than EtOAc. Try a DCM/MeOH system.

      • Diethyl Ether (Et₂O): Can sometimes resolve compounds that co-elute in EtOAc.

      • Acetone: Another polar solvent that can alter selectivity.

    • Employ a Gradient Elution: If a single isocratic system is insufficient, a gradient elution on your flash system is required. Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product, leaving more polar impurities behind.

// Tailing Path tailing_check [label="Are spots tailing?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_base [label="Add 1% Et3N or NH4OH\nto eluent system", fillcolor="#4285F4", fontcolor="#FFFFFF"]; re_tlc [label="Re-run TLC with modified eluent", fillcolor="#F1F3F4", fontcolor="#202124"];

// Poor Separation Path poor_sep [label="Are spots overlapping (low ΔRf)?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; change_solvent [label="Change solvent system\n(e.g., DCM/MeOH, Acetone/Hexane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; try_gradient [label="Develop a gradient elution method", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Success Path success [label="Proceed with Column Purification", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_elution; check_elution -> tailing_check [label=" No "]; check_elution -> success [label=" Yes "];

tailing_check -> poor_sep [label=" No "]; tailing_check -> add_base [label=" Yes "]; add_base -> re_tlc -> check_elution;

poor_sep -> success [label=" No, proceed cautiously "]; poor_sep -> change_solvent [label=" Yes "]; change_solvent -> try_gradient [style=dashed]; change_solvent -> re_tlc; } .enddot Caption: Decision workflow for troubleshooting common column chromatography issues.

Section 3: Troubleshooting Guide: Crystallization

Crystallization is often essential for achieving >99% purity.

Problem 1: My compound oils out from solution instead of forming crystals.

  • Causality: This typically happens when the solution becomes supersaturated too quickly, or when the solvent is a very poor solvent for the compound, causing it to crash out as an amorphous oil. The presence of impurities can also inhibit crystal lattice formation.

  • Troubleshooting Protocol:

    • Reduce the Rate of Supersaturation:

      • Slow Cooling: If cooling a hot solution, allow it to cool to room temperature slowly on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Avoid rapid cooling in an ice bath.

      • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., DCM or EtOAc) and place it in a loosely capped vial inside a larger beaker containing a more volatile anti-solvent (e.g., hexane). The anti-solvent vapor will slowly diffuse into the vial, inducing crystallization.

    • Solvent/Anti-Solvent System Screening:

      • Dissolve a small amount of your compound in a good solvent (e.g., methanol, ethanol, ethyl acetate, acetone) to form a concentrated solution.

      • Slowly add a miscible anti-solvent (e.g., water, hexane, diethyl ether) dropwise until the solution becomes faintly cloudy.

      • Add a drop or two of the good solvent to clarify the solution, then cap and let it stand undisturbed.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a single tiny crystal (a "seed crystal") to the supersaturated solution to initiate crystallization.

Problem 2: The crystallized product is still not pure enough.

  • Causality: Impurities with similar structures and properties can become trapped in the crystal lattice of the desired compound (co-crystallization).

  • Troubleshooting Protocol:

    • Recrystallization: The most straightforward solution is to perform a second crystallization. The purity of the material generally increases with each successive recrystallization, although yield will decrease.

    • Charcoal Treatment: If the impurities are highly colored, they can often be removed with activated charcoal.

      • Dissolve the crude product in a suitable hot solvent.

      • Add a very small amount (e.g., 1-2% by weight) of activated charcoal.

      • Keep the solution hot and swirl for a few minutes.

      • Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal.

      • Allow the hot, clarified filtrate to cool slowly to induce crystallization. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

Section 4: Detailed Experimental Protocols

Protocol 1: Standard Purification by Flash Column Chromatography

This protocol assumes a crude product of ~80% purity with less polar and more polar impurities.

  • TLC Analysis:

    • Dissolve a small sample of the crude material in DCM or EtOAc.

    • Spot on a silica TLC plate and develop in a tank with 30% Ethyl Acetate in Hexane containing 1% Triethylamine.

    • Visualize under UV light (254 nm). The goal is to have the product Rf between 0.25 and 0.35. Adjust the solvent ratio as needed.

  • Column Packing:

    • Select a column size appropriate for your sample amount (e.g., a 40g silica column for 1-2g of crude material).

    • Pack the column using a wet slurry method with the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane + 1% Et₃N).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 10% EtOAc, increase to 20%, then 30%, etc.

    • Collect fractions and monitor them by TLC.

  • Fraction Pooling and Evaporation:

    • Combine all fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator. To remove the final traces of triethylamine, you may need to co-evaporate with a solvent like DCM several times.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This protocol provides a starting point for analytical HPLC method development.[4][5][7]

  • Instrumentation and Column:

    • HPLC system with a UV detector (set to 220 nm and 254 nm).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh ~1 mg of your purified compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Gradient:

      • Start at 10% B for 2 minutes.

      • Ramp to 95% B over 15 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 10% B over 1 minute and re-equilibrate for 4 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the product by the total peak area of all components and multiplying by 100%.

// High Purity Path crystallize [label="Direct Crystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="High Purity Product (>99%)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Low Purity Path impurity_check [label="Are impurities acidic/basic?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; acid_base_wash [label="Perform Acid-Base\nLiquid-Liquid Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_chrom [label="Flash Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> analytical_check; analytical_check -> purity_check; purity_check -> crystallize [label=" Yes "]; purity_check -> impurity_check [label=" No "];

impurity_check -> acid_base_wash [label=" Yes "]; impurity_check -> column_chrom [label=" No "];

acid_base_wash -> column_chrom; column_chrom -> crystallize; crystallize -> final_product; } .enddot Caption: A general workflow for selecting an appropriate purification strategy.

References

  • Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma. PubMed. [Link]

  • 2-(2-Iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile. National Institutes of Health (NIH). [Link]

  • Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Beilstein Journals. [Link]

  • New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Taylor & Francis Online. [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. ResearchGate. [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. National Institutes of Health (NIH). [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

  • Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. [Link]

  • 1,2,3,4-Tetrahydroisoquinoline. PubChem. [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. MDPI. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Publications. [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. ChemRxiv. [Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. [Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. [Link]

  • Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

  • CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method.

Sources

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthetic route, with a particular focus on anticipating and mitigating common side reactions. Our goal is to provide you with actionable insights and robust protocols to ensure the successful and efficient synthesis of your target compounds.

Introduction to the Synthetic Landscape

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged core in numerous natural products and pharmacologically active molecules. The introduction of a carbonitrile at the 5-position presents unique synthetic challenges. While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions are foundational for the tetrahydroisoquinoline core, the synthesis of the 5-carbonitrile derivative often employs a multi-component reaction (MCR) strategy, culminating in a Thorpe-Ziegler cyclization. This approach offers high efficiency and atom economy but is also susceptible to specific side reactions that can impact yield and purity.

This guide will focus primarily on the challenges encountered during the MCR-Thorpe-Ziegler pathway, providing in-depth troubleshooting advice and optimized protocols.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and offering practical solutions.

Question 1: My reaction yields are consistently low, and I observe a complex mixture of byproducts. What are the likely causes?

Low yields and a complex product mixture in the MCR-Thorpe-Ziegler synthesis of this compound can often be attributed to several competing side reactions. The primary culprits are typically related to the Thorpe-Ziegler cyclization step, which is highly sensitive to reaction conditions.

Probable Causes & Solutions:

  • Polymerization: The reactive nature of the intermediates, particularly the dinitrile precursor, can lead to intermolecular condensation reactions, resulting in oligomeric or polymeric materials. This is especially prevalent at higher concentrations.

    • Solution: Employ high-dilution conditions for the Thorpe-Ziegler cyclization step. This favors the intramolecular reaction over intermolecular polymerization. A slow addition of the dinitrile precursor to the base is also recommended.

  • Incorrect Base Strength: The choice and stoichiometry of the base are critical. A base that is too weak will result in incomplete deprotonation and an unconverted starting material. Conversely, an overly strong or sterically unhindered base can promote undesired side reactions.

    • Solution: Sodium ethoxide or potassium tert-butoxide are commonly used. However, for sensitive substrates, a non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) or sodium hydride (NaH) in an aprotic solvent can provide better results.[1][2] Meticulous control of the stoichiometry is essential; typically, a slight excess of the base is used.

  • Solvent Effects: The polarity and protic nature of the solvent can significantly influence the reaction pathway. Protic solvents can interfere with the base and quench the carbanion intermediate.

    • Solution: Aprotic solvents such as THF, toluene, or dioxane are generally preferred for the Thorpe-Ziegler cyclization.[2][3] The choice of solvent can also affect the solubility of intermediates and the reaction temperature, which may require optimization.

Question 2: I've isolated a significant amount of a byproduct that appears to be a hydrolyzed version of my target molecule. How can I prevent this?

The formation of a hydrolyzed byproduct, typically the corresponding amide or carboxylic acid at the 5-position, is a common issue. This arises from the reaction of the nitrile group with water present in the reaction mixture or during workup. The intermediate β-enaminonitrile formed during the Thorpe-Ziegler cyclization is also susceptible to hydrolysis.[4]

Probable Causes & Solutions:

  • Presence of Water: Trace amounts of water in the reagents or solvents can lead to nitrile hydrolysis, especially under the basic or acidic conditions of the reaction and workup.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can also minimize exposure to atmospheric moisture.

  • Workup Conditions: The pH and temperature during the aqueous workup can promote hydrolysis.

    • Solution: Perform the workup at low temperatures (e.g., 0 °C). Carefully neutralize the reaction mixture to a pH of ~7 before extraction. Avoid prolonged exposure to strongly acidic or basic aqueous solutions.

Question 3: My final product seems to be an isomer of the desired this compound. What could be happening?

Isomerization can occur, particularly if there are acidic protons in the tetrahydroisoquinoline ring system. Under basic conditions, deprotonation followed by reprotonation can lead to the formation of a more thermodynamically stable isomer.

Probable Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: The initial product of the cyclization may be the kinetically favored isomer, which can then rearrange to a more stable thermodynamic product under the reaction conditions.

    • Solution: Carefully control the reaction time and temperature. Shorter reaction times and lower temperatures may favor the kinetic product. If the thermodynamic product is undesired, exploring different bases or solvents might alter the energy landscape of the reaction.

  • Tautomerization of the Enaminonitrile Intermediate: The β-enaminonitrile intermediate exists in equilibrium with its imine tautomer.[1] Different reaction pathways can arise from these tautomers, potentially leading to isomeric final products.

    • Solution: The tautomeric equilibrium is influenced by the solvent and the nature of the substituents. Screening different solvents may help to favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the role of the multi-component reaction (MCR) in this synthesis?

The MCR is a highly efficient method for rapidly assembling the complex dinitrile precursor required for the Thorpe-Ziegler cyclization.[2] It typically involves the one-pot reaction of a substituted piperidinone, malononitrile, and another reactive species to build the core structure with the necessary functionalities for the subsequent cyclization. This approach is advantageous as it reduces the number of synthetic steps and purification procedures.

Q2: Are there alternative methods to the Thorpe-Ziegler cyclization for forming the 5-carbonitrile tetrahydroisoquinoline ring?

While the MCR-Thorpe-Ziegler route is prominent, other strategies could be envisioned, although they may be less direct. For instance, one could synthesize the tetrahydroisoquinoline core first and then introduce the nitrile group at the 5-position via a Sandmeyer reaction on a 5-amino precursor or through cyanation of a 5-halo-tetrahydroisoquinoline derivative. However, these multi-step approaches are often lower yielding and less atom-economical.

Q3: How can I effectively monitor the progress of the Thorpe-Ziegler cyclization?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are invaluable tools. TLC can be used to track the disappearance of the starting dinitrile and the appearance of the enaminonitrile intermediate and the final product. LC-MS is particularly useful for identifying the masses of intermediates and potential side products, providing crucial information for troubleshooting.

Q4: What are the key safety considerations for this synthesis?

The use of cyanide-containing reagents like malononitrile and strong bases such as sodium hydride or LHMDS requires strict safety precautions. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. It is also crucial to have a proper quenching procedure for any residual reactive reagents.

Experimental Protocols

Protocol 1: General Procedure for the Multi-Component Synthesis of the Dinitrile Precursor

This protocol is a generalized representation and may require optimization based on the specific substrates used.

  • To a stirred solution of the substituted piperidinone (1.0 eq) in ethanol (0.2 M) is added malononitrile (1.1 eq).

  • The third component of the MCR (e.g., an activated alkene or aldehyde, 1.0 eq) and a catalytic amount of a suitable base (e.g., piperidine or triethylamine, 0.1 eq) are added.

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Optimized Thorpe-Ziegler Cyclization
  • Under an inert atmosphere, a solution of the dinitrile precursor (1.0 eq) in anhydrous THF (at a high dilution of 0.01 M) is prepared.

  • In a separate flask, a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF is prepared and cooled to 0 °C.

  • The solution of the dinitrile precursor is added dropwise to the sodium hydride suspension over a period of 2-4 hours using a syringe pump.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC/LC-MS indicates the consumption of the starting material.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the this compound.

Data Presentation

Parameter Condition A (Standard) Condition B (Optimized) Observed Outcome
Concentration 0.1 M0.01 M (High Dilution)Reduced polymerization, increased yield of desired product.
Base Sodium EthoxideLHMDSCleaner reaction profile with fewer side products.
Solvent EthanolAnhydrous THFMinimized hydrolysis of the nitrile group.
Workup pH UncontrolledNeutralized to pH ~7Decreased formation of hydrolyzed byproducts.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yields start Low Yield & Complex Mixture cause1 Polymerization? start->cause1 cause2 Incorrect Base? start->cause2 cause3 Solvent Issue? start->cause3 solution1 High Dilution Conditions cause1->solution1 solution2 Optimize Base (e.g., LHMDS) cause2->solution2 solution3 Use Anhydrous Aprotic Solvent (e.g., THF) cause3->solution3

Caption: Troubleshooting flowchart for low reaction yields.

Reaction Pathway and Potential Side Reactions

Reaction_Pathway Reactants Piperidinone + Malononitrile + ... MCR Multi-Component Reaction Reactants->MCR Dinitrile Dinitrile Precursor MCR->Dinitrile TZ Thorpe-Ziegler Cyclization (Strong Base) Dinitrile->TZ Side_Polymer Polymerization Dinitrile->Side_Polymer High Concentration Enaminonitrile β-Enaminonitrile Intermediate TZ->Enaminonitrile Product 1,2,3,4-Tetrahydroisoquinoline- 5-carbonitrile Enaminonitrile->Product Side_Hydrolysis Hydrolysis (Amide/Carboxylic Acid) Enaminonitrile->Side_Hydrolysis Presence of Water Product->Side_Hydrolysis Acidic/Basic Workup Side_Isomer Isomerization Product->Side_Isomer Thermodynamic Control

Caption: Synthetic pathway and common side reactions.

References

  • Microwave-Assisted Preparation of 4-Amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as Building Blocks for the Diversity-Oriented Synthesis of Pyrazole-Based Polycyclic Scaffolds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for THIQ Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Tetrahydroisoquinoline (THIQ) derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for optimizing these critical reactions. The THIQ scaffold is a privileged structure in medicinal chemistry and natural product synthesis, making robust and efficient synthetic methodologies paramount.[1][2][3][4][5][6] This center provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of THIQ synthesis.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems encountered during the synthesis of THIQ derivatives, primarily focusing on the two cornerstone methodologies: the Pictet-Spengler and Bischler-Napieralski reactions.

Issue 1: Low or No Yield in Pictet-Spengler Reaction

Question: I am attempting a Pictet-Spengler reaction between a phenethylamine derivative and an aldehyde, but I'm observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Pictet-Spengler reaction are a common issue and often stem from several key factors related to the reactants and reaction conditions.[7]

  • Causality and Optimization Strategy:

    • Insufficient Aromatic Ring Nucleophilicity: The Pictet-Spengler reaction is an electrophilic aromatic substitution.[8] If the aromatic ring of your β-arylethylamine is substituted with electron-withdrawing groups, its nucleophilicity will be significantly reduced, thus impeding the intramolecular cyclization step. The reaction is most effective with electron-donating groups on the benzene ring.[8][9]

      • Solution: If possible, start with a more electron-rich phenethylamine derivative. If the substitution pattern is fixed, you may need to employ harsher reaction conditions, such as stronger acids or higher temperatures, to drive the reaction forward. However, be mindful of potential side reactions.[8]

    • Iminium Ion Formation is Unfavorable: The reaction proceeds via the formation of an iminium ion from the condensation of the amine and the aldehyde.[8][10][11][12] If this equilibrium is not favored, the concentration of the key electrophilic intermediate will be low.

      • Solution: Ensure your reaction is sufficiently acidic to promote iminium ion formation. Common acid catalysts include protic acids like HCl and H₂SO₄, or Lewis acids like BF₃·OEt₂.[6][9] The choice and concentration of the acid catalyst are crucial.[7] For less reactive substrates, stronger acids may be necessary.[8] You can also consider pre-forming the imine (Schiff base) before subjecting it to acidic conditions.[9]

    • Steric Hindrance: Significant steric bulk on either the phenethylamine or the aldehyde can hinder the initial condensation or the final cyclization step.

      • Solution: If steric hindrance is a suspected issue, you may need to increase the reaction temperature and/or extend the reaction time. In some cases, a less sterically demanding aldehyde or a different synthetic route might be necessary.

    • Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield.[7]

      • Solution: Protic solvents like methanol are commonly used.[7] However, aprotic solvents can sometimes give superior yields.[8] It is advisable to perform small-scale solvent screening to identify the optimal medium for your specific substrate combination.

Logical Workflow for Troubleshooting Low Yields in Pictet-Spengler Reaction

G start Low or No Product check_aromatic Is the aromatic ring activated (electron-rich)? start->check_aromatic check_conditions Are reaction conditions (acid, temp., time) optimal? check_aromatic->check_conditions Yes solution_aromatic Consider alternative substrate or harsher conditions. check_aromatic->solution_aromatic No check_side_products Are side products observed? check_conditions->check_side_products Yes solution_conditions Screen different acids, increase temperature, or extend time. check_conditions->solution_conditions No end_success Successful THIQ Synthesis check_side_products->end_success No solution_side_products Adjust conditions to favor cyclization (e.g., milder acid, lower temp.). Consider purification strategy. check_side_products->solution_side_products Yes solution_aromatic->check_conditions solution_conditions->check_side_products solution_side_products->end_success

Caption: A logical workflow for troubleshooting low yields in the Pictet-Spengler reaction.

Issue 2: Prevalent Side Reactions in Bischler-Napieralski Reaction

Question: My Bischler-Napieralski reaction is producing a significant amount of a styrene byproduct instead of the desired 3,4-dihydroisoquinoline. How can I suppress this side reaction?

Answer:

The formation of a styrene derivative is a well-documented side reaction in the Bischler-Napieralski synthesis and proceeds via a retro-Ritter reaction mechanism.[13][14] This side reaction is particularly favored when the resulting styrene is part of a conjugated system.[13]

  • Causality and Optimization Strategy:

    • Nitrilium Ion Intermediate: The reaction proceeds through a nitrilium ion intermediate.[13][15][16] This intermediate can either undergo the desired intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline or fragment via a retro-Ritter pathway to yield a styrene and a nitrile.

      • Solution 1: Solvent Choice: One effective strategy to suppress the retro-Ritter reaction is to use the corresponding nitrile as the solvent.[13][14] According to Le Chatelier's principle, this will shift the equilibrium away from the fragmentation products and favor the desired cyclization. However, some nitriles can be expensive.[13]

      • Solution 2: Milder Reagents: Traditional dehydrating agents like POCl₃ and P₂O₅ often require high temperatures, which can promote the retro-Ritter side reaction.[13][14][15] The use of milder activating agents can allow the reaction to proceed at lower temperatures, thus minimizing the unwanted side reaction. For instance, triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can be effective at room temperature.[17] Another alternative is using oxalyl chloride to form an N-acyliminium intermediate, which avoids the elimination of the amide group as a nitrile.[13][14]

Competing Pathways in the Bischler-Napieralski Reaction

G start β-Arylethylamide nitrilium Nitrilium Ion Intermediate start->nitrilium Dehydrating Agent (e.g., POCl₃) desired_product Desired Product: 3,4-Dihydroisoquinoline nitrilium->desired_product Intramolecular Cyclization side_product Side Product: Styrene Derivative nitrilium->side_product Retro-Ritter Reaction

Caption: Competing pathways: Desired cyclization vs. retro-Ritter side reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the Pictet-Spengler and Bischler-Napieralski reactions for THIQ synthesis?

A1: The primary difference lies in the starting materials and the initial reactive intermediate. The Pictet-Spengler reaction starts with a β-arylethylamine and an aldehyde or ketone, proceeding through an iminium ion intermediate to directly form a tetrahydroisoquinoline.[8][10][12] In contrast, the Bischler-Napieralski reaction begins with a β-arylethylamide, which is cyclized using a dehydrating agent to form a 3,4-dihydroisoquinoline.[12][13][15][18] This intermediate must then be reduced in a separate step (e.g., with sodium borohydride) to yield the final tetrahydroisoquinoline.[12][19]

Q2: My aromatic ring has electron-withdrawing groups. Which reaction is more suitable for synthesizing a THIQ derivative?

A2: Both reactions are forms of electrophilic aromatic substitution and are therefore disfavored by electron-withdrawing groups. However, the Bischler-Napieralski reaction can sometimes be forced to proceed with deactivated rings by using stronger dehydrating agents, such as a mixture of P₂O₅ in refluxing POCl₃.[14][15] For the Pictet-Spengler reaction with a deactivated ring, very harsh acidic conditions and high temperatures would be required, often leading to decomposition.[8] Therefore, for substrates with deactivated aromatic rings, the Bischler-Napieralski route, followed by reduction, might be the more viable, albeit still challenging, option.

Q3: How can I introduce chirality at the C1 position of the THIQ ring?

A3: Introducing chirality at the C1 position is a critical aspect of many THIQ syntheses for pharmaceutical applications.[20] In the Pictet-Spengler reaction , if an aldehyde other than formaldehyde is used, a new chiral center is created.[8] Asymmetric synthesis can be achieved by using a chiral auxiliary on the phenethylamine starting material or by employing a chiral catalyst. Chiral Brønsted acids have been shown to catalyze asymmetric Pictet-Spengler reactions effectively.[8][21][22][23][24] For the Bischler-Napieralski route , chirality is introduced during the reduction of the intermediate 3,4-dihydroisoquinoline. This can be accomplished using a chiral reducing agent or through asymmetric catalytic hydrogenation.

Q4: I am having difficulty purifying my crude THIQ product. What are some effective strategies?

A4: Purification of THIQ derivatives can indeed be challenging due to the basicity of the nitrogen atom and the potential for closely related byproducts.

  • Acid-Base Extraction: If your product is basic, an acid-base extraction can be a highly effective initial purification step to separate it from non-basic impurities.[25]

  • Column Chromatography: Silica gel column chromatography is a standard method. However, the basic nature of THIQs can lead to tailing on the column. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent method for obtaining highly pure material. Experiment with a range of solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Salt Formation: Formation of a crystalline salt (e.g., hydrochloride or tartrate) can facilitate both purification by recrystallization and handling of the final compound.

Section 3: Experimental Protocols and Data

Optimized Protocol for a Pictet-Spengler Reaction

This protocol provides a general guideline for the synthesis of a 1-substituted tetrahydroisoquinoline.

  • Reactant Preparation: To a round-bottom flask charged with a magnetic stir bar, add the β-arylethylamine (1.0 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Aldehyde Addition: Add the aldehyde (1.1 - 1.5 eq) to the solution.

  • Acid Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Typical Reagent Ratios and Conditions
ParameterPictet-Spengler ReactionBischler-Napieralski Reaction
Key Reactants β-Arylethylamine, Aldehyde/Ketoneβ-Arylethylamide
Catalyst/Reagent Protic or Lewis Acid (e.g., TFA, HCl, BF₃·OEt₂)Dehydrating Agent (e.g., POCl₃, P₂O₅, Tf₂O)[13][14][15]
Stoichiometry Amine:Aldehyde (1:1.1-1.5)Amide:Reagent (1:1.1-5)[25]
Temperature 0 °C to refluxRoom temperature to reflux[13][15]
Typical Solvents DCM, Toluene, Methanol[7]Toluene, Acetonitrile, Xylene[13]
Reaction Time 4 - 24 hours1 - 12 hours

References

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews - ACS Publications. (2023, July 10). Retrieved January 17, 2026, from [Link]

  • Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved January 17, 2026, from [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved January 17, 2026, from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews - ACS Publications. (2023, July 10). Retrieved January 17, 2026, from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved January 17, 2026, from [Link]

  • Benchchem. (n.d.). Improving the yield of the Pictet-Spengler synthesis of 4-methyl-THIQ.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). Retrieved January 17, 2026, from [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.
  • Semantic Scholar. (n.d.). Development of the Pictet-Spengler reaction catalyzed by AuCl3/AgOTf. Retrieved January 17, 2026, from [Link]

  • The first Bischler–Napieralski cyclization in a room temperature ionic liquid - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]

  • Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • The first Bischler-Napieralski cyclization in a room temperature ionic liquid. (n.d.). Retrieved January 17, 2026, from [Link]

  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PubMed Central. (2022, August 17). Retrieved January 17, 2026, from [Link]

  • Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids | Journal of the American Chemical Society. (2022, August 17). Retrieved January 17, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC - PubMed Central - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Complex Tetrahydroisoquinoline (THIQ)
  • Bischler Napieralski Reaction | PDF - Scribd. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the stereoselective synthesis of 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to racemization and achieve high enantiopurity in your synthetic routes.

I. Understanding and Preventing Racemization: A Proactive Approach

The asymmetric synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs) is a cornerstone in the development of numerous biologically active compounds.[1][2][3] However, maintaining stereochemical integrity at the C1 position can be a significant challenge. Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, can occur at various stages of the synthesis, diminishing the therapeutic efficacy of the final product. This guide will focus on proactive strategies to prevent racemization, primarily within the context of the most common synthetic routes, such as the Pictet-Spengler and Bischler-Napieralski reactions.[4][5][6]

Core Principles of Racemization in THIQ Synthesis

Racemization in these syntheses often involves the formation of a planar, achiral iminium ion intermediate.[5][7] If the subsequent cyclization or reduction step is not sufficiently rapid or stereocontrolled, attack can occur from either face of the iminium ion, leading to a loss of enantiomeric excess (ee).[5]

dot graph racemization_mechanism { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Chiral Starting Material\n(e.g., β-arylethylamine derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Formation of\nIminium Ion Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Planar, Achiral\nIminium Ion", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Non-Stereoselective\nNucleophilic Attack\n(e.g., Cyclization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Racemic Mixture of\nTetrahydroisoquinoline", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B [label="Reaction Conditions\n(e.g., Acid, Heat)"]; B -> C [label="Equilibrium"]; C -> D; D -> E; } dot Figure 1. General Racemization Pathway. A simplified diagram illustrating the formation of a planar iminium ion intermediate, a key step where stereochemical information can be lost.

II. Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific experimental problems that can lead to racemization and provides actionable solutions.

Problem 1: Significant Racemization Observed in a Pictet-Spengler Reaction.

The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline core.[7][8] However, the conditions required can sometimes be harsh enough to cause racemization.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Harsh Reaction Conditions High temperatures and strongly acidic environments can promote the reversible formation of the iminium ion, providing more opportunities for epimerization at the newly formed stereocenter.[5][9]1. Lower the Reaction Temperature: If kinetically feasible, reducing the temperature can disfavor the reverse reaction and preserve stereochemistry.[7] 2. Use Milder Acid Catalysts: Instead of strong mineral acids like HCl, consider using Brønsted acids like trifluoroacetic acid (TFA) or even Lewis acids, which can sometimes promote the reaction under milder conditions.[7][9] Chiral Brønsted acids have also been shown to catalyze asymmetric Pictet-Spengler reactions effectively.[7]
Slow Cyclization Step If the intramolecular nucleophilic attack of the aromatic ring onto the iminium ion is slow, the intermediate has a longer lifetime, increasing the likelihood of racemization.1. Substrate Modification: Introduce electron-donating groups on the aromatic ring of the β-arylethylamine to increase its nucleophilicity and accelerate the cyclization.[5] 2. Solvent Optimization: The choice of solvent can influence the stability of the iminium ion and the transition state of the cyclization. Experiment with a range of aprotic and protic solvents to find the optimal balance. Aprotic media have sometimes been shown to give superior yields.[7]
Use of a Chiral Auxiliary In some cases, a chiral auxiliary is used to direct the stereochemistry of the reaction.[10][11][12] If the auxiliary is not effective or is cleaved under the reaction conditions, racemization can occur.1. Select a Robust Auxiliary: Employ a chiral auxiliary that is stable under the reaction conditions. Ellman's sulfinamide is a well-regarded example for the synthesis of chiral amines and has been used in THIQ synthesis.[10][11] 2. Optimize Auxiliary Cleavage: If the auxiliary is removed after the cyclization, ensure the cleavage conditions are mild enough to not racemize the product.
Problem 2: Loss of Enantiomeric Purity During the Reduction of a 3,4-Dihydroisoquinoline (DHIQ) Intermediate.

The Bischler-Napieralski reaction followed by reduction is another common route to THIQs.[6][13] The reduction of the resulting DHIQ is a critical step where stereochemistry is established.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Non-Stereoselective Reducing Agent Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are not chiral and will produce a racemic mixture unless a chiral directing group is present.1. Asymmetric Hydrogenation: This is one of the most effective methods for the enantioselective reduction of DHIQs.[6][13][14] It involves using a chiral transition metal catalyst, often based on rhodium, iridium, or ruthenium, with a chiral ligand.[14][15] 2. Chiral Hydride Reagents: While less common for this specific transformation, chiral borane reagents or their derivatives can be explored for enantioselective reductions.
Racemization of the DHIQ Before Reduction The DHIQ intermediate itself can potentially undergo racemization under certain conditions, although this is less common than racemization during its formation or reduction.1. Telescope the Reaction: If possible, perform the Bischler-Napieralski cyclization and the subsequent asymmetric reduction in a one-pot or telescoped sequence to minimize the isolation and handling of the DHIQ intermediate.

dot graph troubleshooting_workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Racemization Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReactionType [label="Identify Reaction Type", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PictetSpengler [label="Pictet-Spengler", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BischlerNapieralski [label="Bischler-Napieralski\n/DHIQ Reduction", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PS_Causes [label="Potential Causes:\n- Harsh Conditions\n- Slow Cyclization\n- Ineffective Auxiliary", fillcolor="#F1F3F4", fontcolor="#202124"]; BN_Causes [label="Potential Causes:\n- Achiral Reducing Agent\n- DHIQ Instability", fillcolor="#F1F3F4", fontcolor="#202124"]; PS_Solutions [label="Solutions:\n- Lower Temperature\n- Milder Acid\n- Optimize Substrate/Solvent\n- Use Robust Auxiliary", fillcolor="#34A853", fontcolor="#FFFFFF"]; BN_Solutions [label="Solutions:\n- Asymmetric Hydrogenation\n- Chiral Catalyst/Ligand\n- Telescope Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> ReactionType; ReactionType -> PictetSpengler [label="Pictet-Spengler"]; ReactionType -> BischlerNapieralski [label="Bischler-Napieralski"]; PictetSpengler -> PS_Causes; PS_Causes -> PS_Solutions; BischlerNapieralski -> BN_Causes; BN_Causes -> BN_Solutions; } dot Figure 2. Troubleshooting Workflow. A decision tree to guide researchers in diagnosing and solving racemization issues based on the synthetic route.

III. Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for synthesizing enantiopure 1,2,3,4-tetrahydroisoquinolines?

A1: Asymmetric catalytic methods are generally the most reliable for achieving high enantioselectivity. These include:

  • Asymmetric Pictet-Spengler Reaction: Utilizing chiral Brønsted acids or chiral thiourea-based organocatalysts can directly yield enantiopure THIQs.[7][16][17][18] These catalysts can stabilize intermediates and transition states to favor the formation of one enantiomer.[16][17]

  • Asymmetric Hydrogenation of DHIQs: This is a very common and effective strategy. It involves the use of transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) complexed with chiral ligands (e.g., Josiphos, TsDPEN).[14][15] This method often provides high yields and excellent enantioselectivities.[15]

  • Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries, such as Ellman's sulfinamide, can effectively control the stereochemistry during the key bond-forming steps.[10][11]

Q2: How can I accurately determine the enantiomeric excess (ee) of my product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the ee of your this compound. You will need to use a chiral stationary phase column (e.g., Chiralcel OD-H). It is crucial to have a sample of the racemic mixture to establish the separation of the two enantiomers and their respective retention times.

Q3: Can the solvent choice significantly impact racemization?

A3: Yes, the solvent can play a critical role. Solvents can influence the stability of the key iminium ion intermediate and the transition states of the cyclization or reduction steps. For instance, in some peptide syntheses, which also involve potentially racemizable intermediates, solvents like tetrahydrofuran (THF) and acetonitrile (ACN) have been shown to reduce racemization compared to dimethylformamide (DMF).[19] While the context is different, it highlights the importance of solvent screening in any stereoselective synthesis. For Pictet-Spengler reactions, aprotic media have sometimes been found to provide better results.[7]

Q4: Are there any enzymatic methods for the asymmetric synthesis of tetrahydroisoquinolines?

A4: Yes, enzymatic approaches are an emerging and powerful strategy. Enzymes like norcoclaurine synthase (NCS) can catalyze the Pictet-Spengler reaction with high stereoselectivity under physiological conditions.[20] While the substrate scope may be more limited than traditional chemical methods, biocatalysis offers a green and highly efficient alternative.

IV. Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a 3,4-Dihydroisoquinoline

This protocol is a general guideline and should be optimized for the specific substrate.

  • Preparation of the Catalyst: In a glovebox, dissolve the chiral catalyst precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., a Josiphos-type ligand) in a degassed, anhydrous solvent (e.g., dichloromethane or toluene). Stir for 30-60 minutes to allow for complex formation.

  • Reaction Setup: In a separate flask, dissolve the 3,4-dihydroisoquinoline substrate in the chosen degassed solvent.

  • Hydrogenation: Transfer the substrate solution to an autoclave. Add the catalyst solution via syringe. Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 bar H₂).

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess by chiral HPLC.

V. References

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. [Link]

  • Enantioselective Synthesis of Tetrahydroisoquinolines via Iridium-Catalyzed Intramolecular Friedel–Crafts-Type Allylic Alkylation of Phenols. ACS Publications. [Link]

  • Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. (2021). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. PMC - NIH. [Link]

  • Enantioselective Synthesis of 1-Aryltetrahydroisoquinolines. Organic Letters. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Asymmetric Pictet–Spengler reaction. Reagents and conditions. ResearchGate. [Link]

  • Chiral Thioureas Promote Enantioselective Pictet-Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. Semantic Scholar. [Link]

  • Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Semantic Scholar. [Link]

  • Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. PMC - PubMed Central. [Link]

  • Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. ACS Publications. [Link]

  • Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts. ACS Publications. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC - PubMed Central. [Link]

  • Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Future Journal of Pharmaceutical Sciences. [Link]

  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. NIH. [Link]

  • Reported methods for asymmetric Pictet–Spengler (PS) reaction with ketones. ResearchGate. [Link]

  • Pictet-Spengler reaction. chemeurope.com. [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PubMed Central. [Link]

  • Proposed mechanism for the synthesis of isoquinolines and 1‐aminoisoquinolines. ResearchGate. [Link]

  • Synthesis of Aristoquinoline Enantiomers and their Evaluation at the α3β4 Nicotinic Acetylcholine Receptor. PMC. [Link]

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. PMC - NIH. [Link]

  • Synthesis of Substituted Tetrahydroquinolines Using Chiral Organolithium Chemistry. White Rose eTheses Online. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. NIH. [Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. [Link]

  • Pomeranz fritsch synthesis of Isoquinoline. YouTube. [Link]

  • New approaches towards the synthesis of 1,2,3,4-tetrahydro isoquinoline-3-phosphonic acid (TicP). PubMed. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Publishing. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. [Link]

  • Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. University of Groningen. [Link]

  • New approaches towards the synthesis of 1,2,3,4-tetrahydro isoquinoline-3-phosphonic acid (TicP). ResearchGate. [Link]

  • Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. ResearchGate. [Link]

  • One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate for the Antimuscarinic Agent Solifenacin. ResearchGate. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]

Sources

Technical Support Center: Troubleshooting the Strecker Reaction for α-Cyano Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of α-cyano tetrahydroisoquinolines via the Strecker reaction. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during this synthetic procedure. Tetrahydroisoquinolines are a vital scaffold in medicinal chemistry, and mastering their synthesis is crucial for the development of novel therapeutics.[1][2]

This resource provides in-depth troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions.

Understanding the Core Reaction: The Strecker Synthesis of α-Cyano Tetrahydroisoquinolines

The Strecker reaction is a powerful method for synthesizing α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source.[3][4] In the context of α-cyano tetrahydroisoquinolines, the reaction typically proceeds through the formation of a 3,4-dihydroisoquinolin-2-ium salt, which serves as the iminium ion intermediate. This intermediate is then attacked by a nucleophilic cyanide source to yield the desired product.[1][5]

Reaction Mechanism Overview

The reaction can be visualized as a two-step process:

  • Iminium Ion Formation: The starting material, often a substituted 3,4-dihydroisoquinoline, is activated to form a reactive iminium ion.

  • Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide (TMSCN), adds to the electrophilic iminium ion to form the α-cyano tetrahydroisoquinoline.[1][6]

Visualizing the Process

Generalized Strecker Reaction for α-Cyano Tetrahydroisoquinolines

Strecker_Mechanism Start 3,4-Dihydroisoquinolin-2-ium Salt Iminium Iminium Ion Intermediate Start->Iminium [Equilibrium] Product α-Cyano Tetrahydroisoquinoline Iminium->Product Cyanide Cyanide Source (e.g., TMSCN) Activation Activation (e.g., with KF for TMSCN) Cyanide->Activation Activation->Iminium Nucleophilic Attack

Caption: Generalized mechanism of the Strecker reaction for α-cyano tetrahydroisoquinolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction is giving a very low yield, or I'm not seeing any product formation. What are the likely causes and how can I address them?

A: Low or no yield is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inefficient Iminium Ion Formation: The formation of the iminium ion is a critical prerequisite for the reaction.[7]

    • Causality: If the starting 3,4-dihydroisoquinoline is not sufficiently activated, the equilibrium will not favor the formation of the reactive iminium ion.

    • Solution: Ensure your starting material is pure. If you are generating the iminium salt in situ, confirm that the conditions are appropriate. For less reactive substrates, consider using an activating agent.[1]

  • Poor Nucleophilicity of the Cyanide Source: The choice and activation of your cyanide source are crucial.

    • Causality: While TMSCN is a safer alternative to HCN gas, its direct nucleophilicity can be low.[8]

    • Solution: If you are using TMSCN, the addition of a fluoride source like potassium fluoride (KF) can significantly enhance the nucleophilicity of the cyanide by forming a more reactive "naked" cyanide ion.[1][8]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role.

    • Causality: The reaction may be kinetically slow at lower temperatures, or side reactions may occur at higher temperatures. The solvent also influences the solubility and reactivity of the reagents.

    • Solution: Systematically screen different solvents. Dichloromethane and 1,2-dichloroethane have been shown to be effective.[1][5] Optimize the temperature and reaction time. A modest increase in temperature (e.g., to 30-40 °C) may improve the reaction rate.

  • Presence of Water: The reaction is sensitive to moisture.

    • Causality: Water can hydrolyze the iminium ion intermediate back to the starting materials and can also react with some cyanide sources.

    • Solution: Use anhydrous solvents and reagents. Consider adding a dessicant like anhydrous sodium sulfate to the reaction mixture.[9]

Issue 2: Formation of Side Products

Q: I'm observing unexpected peaks in my crude NMR/LC-MS, suggesting the formation of side products. What are the common side products and how can I minimize them?

A: The formation of side products can complicate purification and reduce your overall yield. Here are some common culprits:

  • Isomerization of the Product: Under certain conditions, the desired α-cyano tetrahydroisoquinoline can isomerize.

    • Causality: The presence of a base can lead to a[1][10]-hydride shift, resulting in the formation of a constitutional isomer.[1][5]

    • Solution: Carefully control the pH of your reaction. If a base is required, use a mild, non-nucleophilic base and consider running the reaction at a lower temperature to disfavor the isomerization pathway.

  • Cyanohydrin Formation: This is a potential side reaction if there is residual starting aldehyde or ketone.

    • Causality: The cyanide ion can react with any unreacted carbonyl compound to form a cyanohydrin. However, the α-aminonitrile is generally the thermodynamically more stable product.[11]

    • Solution: Ensure complete conversion of the starting carbonyl to the imine or iminium ion before the addition of the cyanide source. Pre-forming the imine can lead to a more rapid formation of the desired aminonitrile.[11]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Yield or Side Products Check_Reagents Verify Purity of Starting Materials & Reagents Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Solvent, Temp, Time) Check_Reagents->Check_Conditions Optimize_Cyanide Enhance Cyanide Nucleophilicity (e.g., add KF to TMSCN) Check_Conditions->Optimize_Cyanide Control_pH Control pH to Minimize Isomerization Optimize_Cyanide->Control_pH Anhydrous Ensure Anhydrous Conditions Control_pH->Anhydrous Success Improved Yield & Purity Anhydrous->Success

Caption: A systematic workflow for troubleshooting common issues in the Strecker synthesis of α-cyano tetrahydroisoquinolines.

Optimized Experimental Protocol

The following is a generalized protocol based on optimized conditions reported in the literature.[1][5][8] Always adapt the protocol to your specific substrate and perform small-scale test reactions first.

Safety First: The use of cyanide-containing reagents, even safer alternatives like TMSCN, requires strict safety precautions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

Materials:

  • 2-Alkyl-1-substituted-3,4-dihydroisoquinolin-2-ium salt (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (2.0 eq)

  • Potassium fluoride (KF) (2.0 eq)

  • Sodium carbonate (Na₂CO₃) (0.5 eq)

  • Anhydrous 1,2-dichloroethane

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 3,4-dihydroisoquinolin-2-ium salt (1.0 eq), potassium fluoride (2.0 eq), and sodium carbonate (0.5 eq).

  • Add anhydrous 1,2-dichloroethane via syringe.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add trimethylsilyl cyanide (2.0 eq) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 30 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary for Reaction Optimization

The following table summarizes key parameters that can be optimized for the Strecker synthesis of α-cyano tetrahydroisoquinolines.

ParameterRecommended Reagents/ConditionsRationale & Key Considerations
Cyanide Source TMSCNSafer than HCN gas; requires activation for optimal reactivity.[1][6]
KCN/NaCNMore nucleophilic but also more toxic; requires careful handling.[9][10]
Activator/Additive KF (for TMSCN)Increases the nucleophilicity of TMSCN.[1][8]
Lewis AcidsCan catalyze the reaction but may require screening for optimal performance.[12]
Base Na₂CO₃ (mild)Can facilitate the reaction, but strong bases may promote isomerization.[1][5]
Solvent 1,2-Dichloroethane, DichloromethaneAnhydrous, non-protic solvents are generally preferred.[1][5]
Temperature Room Temperature to 40 °CBalance between reaction rate and potential side reactions.

References

  • NROChemistry. Strecker Synthesis. Available from: [Link]

  • Study Prep in Pearson+. In the Strecker synthesis, what is the role of imine formation? Available from: [Link]

  • Yuan, Y., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 11(60), 38712-38716. Available from: [Link]

  • Yuan, Y., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Publishing. Available from: [Link]

  • Yuan, Y., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Publishing. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • ACS Omega. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Available from: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available from: [Link]

  • Yuan, Y., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Publishing. Available from: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

  • PubMed Central. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Available from: [Link]

  • Chemistry Stack Exchange. Why doesn't Strecker synthesis produce AHAs instead? Available from: [Link]

  • RSC Publishing. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. Available from: [Link]

  • PubMed. The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines. Available from: [Link]

  • ResearchGate. The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa. Available from: [Link]

  • YouTube. The Strecker Synthesis--Another Way to Make Amino Acids. Available from: [Link]

  • SciSpace. Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes. Available from: [Link]

  • Sketchy MCAT. Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). Available from: [Link]

Sources

Technical Support Center: Enhancing the Stability of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile for Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the storage stability of this valuable chemical intermediate. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you maintain the integrity of your compound.

Introduction: Understanding the Stability Challenges

This compound is a key building block in the synthesis of various biologically active molecules.[1][2][3] However, its unique structure, combining a tetrahydroisoquinoline (THIQ) core and a nitrile functional group, presents specific stability challenges. The THIQ moiety is susceptible to oxidation, while the nitrile group can undergo hydrolysis.[4][5][6][7] This guide will provide a comprehensive overview of the potential degradation pathways and offer practical solutions for enhancing the long-term stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, two primary degradation pathways are of concern:

  • Oxidation of the Tetrahydroisoquinoline Ring: The THIQ nucleus is susceptible to oxidation, which can lead to rearomatization to form the corresponding isoquinoline. This process can be accelerated by exposure to atmospheric oxygen, heat, and light.[4][5]

  • Hydrolysis of the Nitrile Group: The carbonitrile (-C≡N) group can undergo hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis typically yields a carboxylic acid, while base-catalyzed hydrolysis can result in the formation of a carboxamide or a carboxylate salt.[6][7]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. A refrigerator (2-8 °C) is recommended for long-term storage.[8] The container should be tightly sealed to prevent exposure to moisture and air. Inert gas blanketing, such as with argon or nitrogen, is highly recommended to displace oxygen.

Q3: Can I store the compound in solution?

A3: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation. If short-term storage in solution is necessary, use an anhydrous, aprotic solvent and store at low temperatures under an inert atmosphere. The stability in solution is highly dependent on the pH.[9][10]

Q4: Are there any incompatible materials I should be aware of?

A4: Yes, avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can significantly accelerate the degradation of the compound.

Troubleshooting Guide: Common Stability Issues

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Discoloration of the solid compound (yellowing or browning) Oxidation of the tetrahydroisoquinoline ring.- Store the compound under an inert atmosphere (argon or nitrogen).- Protect from light by using an amber vial or storing it in a dark place.- Consider co-storage with an antioxidant (see "Stabilization Strategies" section).
Appearance of new peaks in HPLC analysis of a stored sample Degradation of the compound.- Characterize the new peaks using LC-MS to identify potential degradation products (e.g., the corresponding carboxylic acid or isoquinoline).- Re-evaluate your storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature.- Perform a forced degradation study to confirm the identity of the degradants.
Decreased purity over time, even under recommended storage conditions Slow, intrinsic degradation.- Re-qualify the material before use if it has been stored for an extended period.- For highly sensitive applications, consider purifying a small amount of the material immediately before use.- Investigate the use of stabilizers if the rate of degradation is unacceptable for your experimental needs.
Inconsistent experimental results using the same batch of compound Non-homogeneity of the stored material due to localized degradation.- Ensure the entire batch is stored under uniform conditions.- Before taking a sample, allow the container to equilibrate to room temperature to prevent moisture condensation.- Gently mix the solid before sampling, taking care not to introduce static electricity.

Potential Degradation Pathways

Understanding the potential chemical transformations of this compound is crucial for developing effective stabilization strategies. The following diagram illustrates the most probable degradation pathways.

G main This compound hydrolysis_acid 5-Carboxy-1,2,3,4-tetrahydroisoquinoline (Hydrolysis Product) main->hydrolysis_acid  Acidic Hydrolysis (H₃O⁺) hydrolysis_base 1,2,3,4-Tetrahydroisoquinoline-5-carboxamide (Hydrolysis Intermediate) main->hydrolysis_base Basic Hydrolysis (OH⁻) oxidation 5-Cyanoisoquinoline (Oxidation Product) main->oxidation Oxidation ([O], light, heat) hydrolysis_base->hydrolysis_acid Further Hydrolysis

Caption: Probable degradation pathways of this compound.

Stabilization Strategies: The Role of Antioxidants

For applications requiring the utmost stability, the addition of an antioxidant can be beneficial. Antioxidants function by inhibiting oxidation of the THIQ ring.

Recommended Antioxidants:

  • Butylated Hydroxytoluene (BHT): A common and effective antioxidant for organic compounds.[11][12]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in some formulations.[13][14]

  • α-Tocopherol (Vitamin E): A lipid-soluble antioxidant.[13]

Experimental Protocol: Evaluating Antioxidant Compatibility and Efficacy

This protocol outlines a method to determine the most effective antioxidant for your specific application.

1. Preparation of Samples:

  • Prepare four identical samples of this compound.

  • Sample 1: Control (no antioxidant).

  • Sample 2: Add 0.1% (w/w) BHT.

  • Sample 3: Add 0.1% (w/w) Ascorbic Acid.

  • Sample 4: Add 0.1% (w/w) α-Tocopherol.

  • Ensure homogeneous mixing.

2. Accelerated Stability Study:

  • Store all four samples under accelerated stability conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 2, 4, and 8 weeks).

  • Include a set of samples stored under recommended conditions (2-8 °C) as a baseline.

3. Analysis:

  • At each time point, analyze the purity of each sample using a stability-indicating HPLC or UPLC method (see below for method development guidelines).

  • Quantify the parent compound and any degradation products.

4. Data Evaluation:

  • Compare the degradation profiles of the samples with and without antioxidants. The most effective antioxidant will show the least amount of degradation of the parent compound.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep1 Weigh Compound prep2 Add Antioxidant (BHT, Ascorbic Acid, or α-Tocopherol) prep1->prep2 prep3 Homogenize prep2->prep3 storage1 Accelerated (40°C / 75% RH) prep3->storage1 storage2 Recommended (2-8°C) prep3->storage2 analysis1 Time Points (0, 2, 4, 8 weeks) storage1->analysis1 storage2->analysis1 analysis2 Stability-Indicating HPLC/UPLC analysis1->analysis2 analysis3 Quantify Parent & Degradants analysis2->analysis3 data_eval Evaluate Antioxidant Efficacy analysis3->data_eval Compare Degradation Profiles

Caption: Workflow for evaluating antioxidant efficacy.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are essential for identifying potential degradation products and developing a robust, stability-indicating analytical method.[15][16][17]

Protocol for Forced Degradation Study:

1. Sample Preparation:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water).

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.[18]

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80 °C for 48 hours.

  • Photodegradation: Expose the solution to light according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[19][20][21]

3. Analysis:

  • Analyze the stressed samples by HPLC-UV/PDA and LC-MS to separate and identify the degradation products.

Expected Degradation Products:

Stress Condition Expected Primary Degradation Product(s)
Acid Hydrolysis5-Carboxy-1,2,3,4-tetrahydroisoquinoline
Base Hydrolysis1,2,3,4-Tetrahydroisoquinoline-5-carboxamide, 5-Carboxy-1,2,3,4-tetrahydroisoquinoline
Oxidation5-Cyanoisoquinoline, N-oxide derivatives
Thermal DegradationVarious, including potential rearomatization
PhotodegradationVarious, potentially including radical-mediated products

Development of a Stability-Indicating UPLC Method

A stability-indicating analytical method is crucial for accurately assessing the purity of your compound and quantifying any degradation products.

Starting UPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 50 mm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) to ensure separation of all potential impurities.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Detection: UV/PDA detector at a wavelength determined by the UV spectrum of the parent compound and its potential degradants (e.g., 220 nm and 254 nm).

  • Injection Volume: 1-5 µL

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[22][23][24]

Conclusion

By understanding the inherent stability characteristics of this compound and implementing the appropriate storage and handling procedures, researchers can ensure the integrity and reliability of this important chemical building block. The proactive use of forced degradation studies and the development of a stability-indicating analytical method are essential components of a comprehensive stability program.

References

  • Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. PubMed Central. (2024-12-05).
  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PMC.
  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide.
  • Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Publishing. (2021-12-01).
  • Contrasting effects of catecholic and O-methylated tetrahydroisoquinolines on hydroxyl radical production. PubMed.
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. (2024-02-16).
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. PMC.
  • HOW TO APPROACH A FORCED DEGRAD
  • Concise synthesis of a-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Publishing. (2021-12-01).
  • Evaluation of pH Stability for an Organosilica-based HPLC St
  • Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxid
  • Q1B Photostability Testing of New Drug Substances and Products. FDA.
  • Diethyl Phosphite Promoted Electrochemical Oxidation of Tetrahydroisoquinolines to 3,4-Dihydroisoquinolin-1(2H)-ones.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. (2020-04-15).
  • Stability Indicating UPLC Method Development and Validation for the Determination of Reserpine in Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Thermal Decomposition of RP-2 with Stabilizing Additives. NIST. (2010-05-07).
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Electrochemistry of natural products. II. Electrolytic oxidation of some simple 1,2,3,4-tetrahydroisoquinoline phenols.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook.
  • 1,2,3,4-Tetrahydroisoquinoline. PubChem.
  • The Effects of Butylated Hydroxyanisole, Ascorbic Acid, and α-Tocopherol on Some Quality Characteristics of Mechanically Deboned Chicken Patty during Freeze Storage.
  • Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formul
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties.
  • Sequestering Ability of Butylated Hydroxytoluene, Propyl Gallate, Resveratrol, and Vitamins C and E Against ABTS, DPPH, and Hydroxyl Free Radicals in Chemical and Biological Systems. PubMed.
  • The effects of butylated hydroxyanisole, ascorbic acid, and α-tocopherol on some quality characteristics of mechanically deboned chicken patty during freeze storage. (2010-04-30).
  • Development and Validation of Stability Indicating RP-UPLC Method for Simultaneous Determination in Fixed Dose Combination of Ezetimibe and Simvast
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Deriv
  • Photostability testing theory and practice. Q1 Scientific. (2021-07-28).
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC.
  • Ascorbic Acid: Useful as a Buffer Agent and Radiolytic Stabilizer for Metalloradiopharmaceuticals.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. (2023-06-03).
  • Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in.
  • A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. (2018-06-29).
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC.
  • Development and Validation of a Stability-indicating UPLC-DAD Method for the Simultaneous Determination of Ivermectin and Praziquantel in Pharmaceutical Tablets and Dissolution Media. PubMed. (2023-10-11).
  • Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. NIH.
  • An unexpected pH effect on the stability of moexipril lyophilized powder. PubMed.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • Isomerization of α-cyano tetrahydroisoquinolines under alkaline condition.
  • The stability and degradation products of polyhydroxy flavonols in boiling w
  • 1,2,3,4-Tetrahydroisoquinoline 95 91-21-4. Sigma-Aldrich.
  • Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)

Sources

Technical Support Center: Scaling Up the Production of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile (THIQ-5-CN). This resource is designed for researchers, process chemists, and drug development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.

Strategic Overview: Synthesis and Scale-Up Challenges

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] The introduction of a carbonitrile group at the C5 position presents unique synthetic challenges, particularly concerning the electronic properties of the aromatic ring, which can impact classical cyclization strategies.

Scaling up the synthesis of THIQ-5-CN requires careful consideration of reaction kinetics, thermodynamics, mass transfer, and safety. This guide focuses on providing practical, actionable solutions to overcome these hurdles.

Logical Workflow for Synthesis Scale-Up

Below is a generalized workflow for the production of THIQ-5-CN, highlighting the critical stages from starting material selection to final product validation.

Synthesis_Workflow cluster_0 Pre-Synthesis Planning cluster_1 Core Synthesis cluster_2 Downstream Processing cluster_3 Quality Control Start Route Scouting & Starting Material Sourcing Optimization Bench-Scale Optimization (DoE) Start->Optimization Reaction Large-Scale Reaction (e.g., Bischler-Napieralski) Optimization->Reaction Monitoring In-Process Control (TLC, LC-MS, HPLC) Reaction->Monitoring Workup Quenching & Work-up Monitoring->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Drying Drying & Isolation Purification->Drying Analysis Final Product Analysis (NMR, MS, Purity) Drying->Analysis End Qualified THIQ-5-CN Analysis->End Bischler_Napieralski_Mechanism Amide β-(cyanophenyl)ethyl-amide DehydratingAgent Dehydrating Agent (e.g., POCl3, P2O5) Amide->DehydratingAgent + Intermediate Nitrilium Ion Intermediate DehydratingAgent->Intermediate Activation & Dehydration DHIQ Dihydroisoquinoline (DHIQ) Intermediate->DHIQ Intramolecular Electrophilic Aromatic Substitution Reducer Reducing Agent (e.g., NaBH4) DHIQ->Reducer + THIQ 1,2,3,4-Tetrahydroisoquinoline- 5-carbonitrile Reducer->THIQ Reduction of Imine

Caption: Key stages of the Bischler-Napieralski and subsequent reduction sequence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Bischler-Napieralski reaction has stalled or is providing very low yields. What's going wrong?

A1: This is a common issue, often related to the electronic nature of the substrate or reaction conditions.

  • Cause 1: Deactivated Aromatic Ring: The core of this reaction is an electrophilic aromatic substitution. The target molecule's precursor has a cyano group, which is electron-withdrawing and deactivates the aromatic ring, making the cyclization step difficult.

    • Solution: Employ stronger dehydrating agents. While phosphorus oxychloride (POCl₃) is common, a mixture of POCl₃ and phosphorus pentoxide (P₂O₅) can be more effective for deactivated substrates. [2]This combination generates a more reactive pyrophosphate intermediate. Alternatively, using a higher boiling point solvent such as xylene can increase the reaction rate. [3]

  • Cause 2: Insufficient or Wet Reagents: Moisture is detrimental as it will consume the dehydrating agent.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-quality POCl₃ or P₂O₅. When scaling up, reagent quality becomes paramount.

  • Cause 3: Inadequate Temperature: The reaction often requires elevated temperatures to overcome the activation energy, especially with deactivated rings. [4] * Solution: Ensure your heating mantle and reactor setup can achieve and maintain the target temperature (e.g., refluxing toluene or xylene). Monitor the internal reaction temperature, not just the mantle setting.

Q2: I'm observing significant formation of a styrene-like side product. How can I prevent this?

A2: The formation of styrenes is evidence of a retro-Ritter type side reaction, which proceeds through the same nitrilium salt intermediate required for cyclization. [3]

  • Cause: This side reaction can become competitive if the intramolecular cyclization is slow (due to a deactivated ring) or if the temperature is excessively high for prolonged periods.

    • Solution:

      • Optimize Temperature and Time: Run small-scale trials to find the lowest effective temperature and shortest time needed for conversion. Monitor the reaction closely using TLC or LC-MS to stop it once the starting material is consumed, preventing extended heating that favors side product formation.

      • Reagent Choice: Some milder dehydrating agents, like triphenyl phosphite-bromine, have been reported to reduce side reactions in certain cases, although their efficacy with deactivated systems may vary. [3] Q3: The reduction of the intermediate 3,4-dihydroisoquinoline (DHIQ) is incomplete or producing byproducts. What should I do?

A3: The reduction of the cyclic imine is typically straightforward but can have pitfalls.

  • Cause 1: Reductant Reactivity: Sodium borohydride (NaBH₄) is the most common and cost-effective reductant for this step. [5]Its reactivity is highly dependent on the solvent and pH.

    • Solution: The reduction is typically performed in an alcoholic solvent like methanol or ethanol. After the main Bischler-Napieralski reaction, the mixture is often cooled, and the reductant is added portion-wise to control the exothermic reaction. [6]Ensure the pH is appropriate for the reduction; sometimes, the residual acidity from the cyclization needs to be neutralized before reduction for optimal results.

  • Cause 2: Dimerization/Polymerization: DHIQ intermediates can sometimes be unstable and prone to side reactions if left unreacted for too long.

    • Solution: It is often best to proceed with the reduction step immediately after the work-up of the cyclization reaction without isolating the DHIQ intermediate. This is a common strategy in multi-step syntheses to maximize yield and minimize handling of potentially unstable intermediates. [5]

      Problem Potential Cause Recommended Solution
      Low Cyclization Yield Deactivated ring, moisture, low temperature Use stronger dehydrating agent (P₂O₅/POCl₃), ensure anhydrous conditions, increase reaction temperature. [2][3]
      Styrene Byproduct Retro-Ritter reaction Optimize temperature and time; avoid prolonged heating. [3]
      Incomplete Reduction Ineffective reductant, pH issue Use NaBH₄ in methanol/ethanol; control temperature and pH during addition. [6]

      | DHIQ Instability | Intermediate degradation | Proceed to reduction step immediately after cyclization work-up. |

Scale-Up Considerations and Protocols

Transitioning from a 1-gram scale to a 100-gram or kilogram scale introduces new variables that must be controlled.

Troubleshooting Logic for Scale-Up

Troubleshooting_Tree Problem Scale-Up Issue: Low Yield or Impurity Cause1 Poor Heat Transfer Problem->Cause1 Cause2 Inefficient Mixing Problem->Cause2 Cause3 Reagent Addition Rate Problem->Cause3 Cause4 Extended Reaction Time Problem->Cause4 Sol1 Use jacketed reactor; Monitor internal temp; Ensure adequate cooling capacity Cause1->Sol1 Sol2 Use overhead mechanical stirrer; Optimize impeller type & speed (tip speed). [31] Cause2->Sol2 Sol3 Use a syringe pump or addition funnel for controlled, sub-surface addition Cause3->Sol3 Sol4 Re-validate reaction endpoint at scale; do not assume linear time scaling Cause4->Sol4

Caption: Decision tree for troubleshooting common issues during process scale-up.

Step-by-Step Protocol: Bischler-Napieralski Synthesis (100g Scale)

Disclaimer: This protocol is a template and must be adapted and optimized for your specific laboratory and equipment. A thorough risk assessment must be conducted before proceeding. [7] Materials:

  • N-[2-(3-cyanophenyl)ethyl]acetamide (Precursor amide, 1.0 eq)

  • Phosphorus oxychloride (POCl₃, 3.0 eq)

  • Toluene, anhydrous (10 volumes)

  • Methanol (5 volumes)

  • Sodium borohydride (NaBH₄, 1.5 eq)

  • Sodium bicarbonate (Sat. aq. solution)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser with a gas outlet to a scrubber (for HCl fumes), and an addition funnel. Purge the entire system with an inert atmosphere (Nitrogen or Argon).

  • Charging: Charge the precursor amide (100 g) and anhydrous toluene (1 L) into the reactor. Begin stirring to form a slurry or solution.

  • Cyclization: Cool the reactor contents to 10-15 °C using the jacket. Slowly add POCl₃ (3.0 eq) via the addition funnel over 45-60 minutes, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (~110 °C). Maintain reflux for 4-6 hours. Monitor the reaction's progress by periodically taking samples (carefully!) for TLC or LC-MS analysis.

  • Quench & Work-up (Part 1): Once the starting material is consumed, cool the reactor to room temperature. Slowly and carefully transfer the reaction mixture to a separate vessel containing crushed ice (approx. 1 kg) with vigorous stirring. Caution: This quench is highly exothermic.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the toluene.

  • Reduction: Dilute the remaining aqueous residue with methanol (500 mL) and cool the mixture to 0-5 °C in an ice bath. Add NaBH₄ (1.5 eq) portion-wise over 1 hour, maintaining the internal temperature below 10 °C.

  • Work-up (Part 2): Stir for an additional 2 hours at room temperature. Quench the excess NaBH₄ by slowly adding water. Basify the mixture to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be purified by column chromatography or, ideally for scale, by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Safety Considerations for Scale-Up

Scaling up this synthesis introduces significant safety challenges that must be proactively managed.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. The quench step is particularly hazardous and must be performed slowly and with adequate cooling.

  • Nitrile Compounds: While this compound itself is not as acutely toxic as inorganic cyanides, all nitrile-containing compounds should be handled with care. [8]Avoid inhalation of dust or contact with skin. In case of fire, nitriles can release highly toxic hydrogen cyanide (HCN) gas.

  • Sodium Borohydride (NaBH₄): This reagent is flammable and reacts with water or acid to produce flammable hydrogen gas. Add it portion-wise to control the reaction rate and temperature, and ensure no acid is present during its addition.

  • Pressure and Gas Evolution: Both the reaction with POCl₃ (HCl evolution) and the NaBH₄ reduction (H₂ evolution) produce gas. The reactor system must be vented to a scrubber or the fume hood to prevent pressure buildup.

References

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware. Retrieved from [Link]

  • Organic Reactions, Inc. (2025). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2022, January 15). Pictet-Spengler Reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Chauhan, J., & Kumar, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 686–713. [Link]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 765. [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. 9(3). [Link]

  • ResearchGate. (2014). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

  • ChemistryViews. (2019, July 2). A Safe Way to Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Xiang, B., et al. (2018). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. Scientific Reports, 8, 17431. [Link]

  • ResearchGate. (2018). Efficient Synthesis of Nitrile Compounds through Amide Conversion via N-Boroamide Intermediates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(1), 1075–1111. [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 1(1). [Link]

  • Al-Zaydi, K. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Crystals, 11(3), 309. [Link]

  • ResearchGate. (2021). (PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]

  • Al-Zaydi, K. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Scientific Reports, 14, 4016. [Link]

  • Shi, H., et al. (2024). Efficient and scalable synthesis of 3,4-dihydroisoquinolin-1(2H)-ones by benzylic oxidation of tetrahydroisoquinoline derivatives using cerium ammonium nitrate (CAN). Organic & Biomolecular Chemistry, 22(20), 4153-4156. [Link]

  • ResearchGate. (2003). Synthesis of 1,2,3,4-tetrahydroisoquinoline-1-phosphonic acid 5 from isoquinoline. Retrieved from [Link]

  • BioProcess International. (2024, February 7). Exploring Principles of Bioreactor Scale-Up. Retrieved from [Link]

  • Ielo, L., et al. (2017). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 22(10), 1660. [Link]

  • PubMed. (1985). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Retrieved from [Link]

Sources

Technical Support Center: Analytical Method for 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purity analysis of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile. This document provides a comprehensive resource for researchers, analytical scientists, and quality control professionals. It is designed to offer practical, field-tested advice, moving from general questions to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust analytical method development strategy for this compound.

Q1: What is the most suitable primary analytical technique for purity determination of this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard and most appropriate technique.[1][2][3] This method is ideal because it can separate the main compound from its potential process impurities and degradation products.[4][5] Given the aromatic nature of the tetrahydroisoquinoline core and the nitrile group, the molecule has a strong UV chromophore, making UV detection highly sensitive and reliable.

Q2: What are the critical starting points for HPLC method development for this compound?

A2: A systematic approach is crucial.[6]

  • Column Selection: Start with a modern, high-purity silica C18 column (e.g., L1 packing) with dimensions like 4.6 x 150 mm and a 3.5 or 5 µm particle size. These columns offer a good balance of efficiency and backpressure.[3]

  • Mobile Phase Selection: A combination of a buffered aqueous phase and an organic modifier is standard. Begin with a gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile.[7] The acid is critical for controlling the ionization of the basic secondary amine in the tetrahydroisoquinoline ring, which ensures good peak shape.[8]

  • Detection Wavelength: Determine the UV maximum (λ-max) by running a UV scan of a dilute solution of the analyte. A starting point could be around 220-280 nm, typical for this type of chromophore.

  • Forced Degradation: Early in development, perform forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products.[4][5] This is essential to ensure the method is "stability-indicating," a key regulatory requirement.[4][9]

Q3: How do I predict and identify potential impurities?

A3: Impurity identification is a multi-step process:

  • Process-Related Impurities: Review the synthetic route.[10][11][12] Starting materials, intermediates, and by-products from reactions like the Pictet-Spengler or Bischler-Napieralski cyclizations are common process impurities.[11][13]

  • Degradation Products: As mentioned, forced degradation studies are the best way to generate and identify likely degradants.[5] Common pathways for a molecule like this could include oxidation of the tetrahydroisoquinoline ring or hydrolysis of the nitrile group.

  • Identification: HPLC coupled with Mass Spectrometry (HPLC-MS) is the definitive tool for identifying unknown peaks by providing mass-to-charge ratio (m/z) information, which can elucidate the structures of impurities.

Core Methodology: A Starting Point for HPLC-UV Purity

This section provides a robust, step-by-step protocol that can be used as an initial method for purity analysis. This method should be optimized and validated for your specific needs.

Experimental Protocol: RP-HPLC Method
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • For analysis, dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent. Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Chromatographic Conditions:

    • The following table outlines the recommended starting parameters for the HPLC system.

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance e2695, or equivalentStandard, reliable systems for routine analysis.
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmA robust, modern column with good peak shape for basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress silanol interactions and protonate the analyte for sharp peaks.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and lower pressure than methanol.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility of retention times.
Injection Vol. 5 µLSmall volume to prevent peak distortion from solvent effects.
Detector UV/DAD at 230 nmWavelength should be optimized, but 230 nm is a good starting point. A Diode Array Detector (DAD) is preferred to assess peak purity.
  • Gradient Elution Program:

    • A gradient is recommended to ensure that both polar and non-polar impurities are eluted and detected within a reasonable runtime.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Workflow for Method Development

The following diagram illustrates the logical flow from initial setup to a validated method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Scoping cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation A Define Analytical Target Profile (ATP) B Gather Analyte Information (pKa, logP, UV spectra) A->B C Perform Forced Degradation Studies B->C D Screen Columns & Mobile Phases (pH, Organic Modifier) C->D E Optimize Gradient & Temperature D->E F Assess Peak Purity & Resolution E->F G Pre-Validation Check (System Suitability) F->G H Perform Validation Experiments (ICH Q2(R1)) G->H I Document & Finalize Method H->I TailingTroubleshooting Start Peak Tailing Observed (Tailing Factor > 1.5) CheckOverload Is sample concentration too high? Start->CheckOverload CheckpH Is mobile phase pH optimal (e.g., pH < 3)? CheckOverload->CheckpH No DiluteSample Dilute sample or reduce injection volume CheckOverload->DiluteSample Yes CheckColumn Is the column old or fouled? CheckpH->CheckColumn Yes AdjustpH Adjust pH with acid (e.g., Formic, Phosphoric) CheckpH->AdjustpH No CheckSystem Check for extra-column dead volume CheckColumn->CheckSystem No ReplaceColumn Flush or replace column. Use a modern end-capped column. CheckColumn->ReplaceColumn Yes FixFittings Use narrow ID tubing. Check all fittings. CheckSystem->FixFittings Yes End Peak Shape Improved DiluteSample->End AdjustpH->End ReplaceColumn->End FixFittings->End

Sources

Validation & Comparative

A Comparative Bioactivity Analysis of Tetrahydroisoquinoline Alkaloids: Ecteinascidin 743 and the Synthetic Analog Phthalascidin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products with potent biological activities.[1] Among the most prominent of these are the ecteinascidins, a family of marine-derived alkaloids that exhibit powerful antitumor properties. This guide provides a detailed comparative analysis of the bioactivity of Ecteinascidin 743 (ET-743, Trabectedin), a clinically approved anticancer agent, and its synthetically accessible analog, Phthalascidin (Pt 650). By examining their cytotoxic profiles, mechanisms of action, and the subtle yet critical structural differences that govern their activity, we aim to provide researchers with a comprehensive understanding of this important class of THIQ-based therapeutics.

The Clinical Significance of Ecteinascidin 743

Ecteinascidin 743, isolated from the marine tunicate Ecteinascidia turbinata, has emerged as a significant therapeutic option for certain malignancies, particularly soft tissue sarcomas and ovarian cancer, where conventional chemotherapies have proven ineffective.[2] Its complex structure, featuring three fused tetrahydroisoquinoline rings, presents a formidable challenge for total synthesis, which has spurred the development of more accessible analogs like Phthalascidin.

Comparative Cytotoxicity: A Tale of Two Analogs

The antiproliferative activities of Ecteinascidin 743 and Phthalascidin have been evaluated against a panel of human cancer cell lines, revealing a remarkably similar and potent cytotoxic profile. The IC50 values, representing the concentration required to inhibit 50% of cell growth, for both compounds typically fall within the picomolar to low nanomolar range, underscoring their exceptional potency.[3]

Cell LineCancer TypeEcteinascidin 743 (ET-743) IC50 (nM)Phthalascidin (Pt 650) IC50 (nM)
A549Lung Carcinoma~0.1 - 1~0.1 - 1
HCT116Colon Carcinoma~0.1 - 1~0.1 - 1
A375Malignant Melanoma~0.1 - 1~0.1 - 1
PC-3Prostate Carcinoma~0.1 - 1~0.1 - 1
HT-1080FibrosarcomapM rangeNot explicitly stated, but potent
HS-42Malignant MesodermalpM rangeNot explicitly stated, but potent
M8805Malignant Fibrous HistiocytomapM rangeNot explicitly stated, but potent
HS-18LiposarcomapM rangeNot explicitly stated, but potent

Note: The IC50 values are presented as a range based on available literature. Specific values can vary depending on the experimental conditions.[3][4][5]

The data clearly indicates that Phthalascidin, despite being a synthetic analog, mirrors the high potency of the natural product Ecteinascidin 743. This potent activity surpasses that of many established anticancer drugs, such as doxorubicin, cisplatin, and paclitaxel, by several orders of magnitude.[4][5]

Delving into the Mechanism of Action: A Unique Interaction with DNA

The potent cytotoxicity of Ecteinascidin 743 and its analogs stems from a unique mechanism of action that distinguishes them from classical DNA intercalators or alkylating agents. These molecules bind to the minor groove of the DNA double helix, where they form a covalent adduct with the exocyclic amino group of guanine residues.

This initial binding event triggers a cascade of cellular responses, primarily by interfering with DNA transcription and repair processes. The presence of the ET-743-DNA adduct obstructs the normal progression of RNA polymerase II along the DNA template, leading to a stall in transcription. This selective inhibition of transcription is a key feature of its anticancer activity.[2]

Furthermore, the ET-743-DNA adduct is recognized by the nucleotide excision repair (NER) machinery. However, instead of being efficiently repaired, the complex becomes a substrate that poisons the NER pathway, leading to the formation of lethal DNA strand breaks. This unique poisoning of a DNA repair pathway contributes significantly to the compound's cytotoxicity.[2]

The following diagram illustrates the proposed mechanism of action of Ecteinascidin 743:

Ecteinascidin743_Mechanism cluster_0 Cellular Environment cluster_1 Molecular Interactions & Cellular Consequences ET743 Ecteinascidin 743 Adduct_Formation Covalent Adduct Formation (Guanine N2) ET743->Adduct_Formation Binds to DNA Nuclear DNA (Minor Groove) DNA->Adduct_Formation RNA_Polymerase RNA Polymerase II Transcription_Stall Transcription Stall RNA_Polymerase->Transcription_Stall Blocked by Adduct NER_Complex Nucleotide Excision Repair (NER) Proteins NER_Poisoning NER Pathway Poisoning NER_Complex->NER_Poisoning Recognizes Adduct Adduct_Formation->Transcription_Stall Adduct_Formation->NER_Poisoning DNA_Breaks DNA Strand Breaks Transcription_Stall->DNA_Breaks NER_Poisoning->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis Induces

Figure 1. Proposed mechanism of action of Ecteinascidin 743.

Structure-Activity Relationship (SAR): The Importance of the C-Ring

While Ecteinascidin 743 and Phthalascidin exhibit similar bioactivity, their structural differences are noteworthy. The core tricyclic tetrahydroisoquinoline system is essential for their activity. The key difference lies in the complexity of the side chain attached to the C-ring of the molecule. Phthalascidin possesses a simplified, synthetically more accessible side chain compared to the intricate spiro-fused ring system found in Ecteinascidin 743.

The fact that Phthalascidin retains the high potency of the natural product suggests that the core tricyclic pharmacophore is the primary determinant of its DNA binding and cytotoxic activity. The complex side chain of Ecteinascidin 743 may play a role in optimizing its pharmacokinetic properties or modulating its interaction with other cellular components, but it is not absolutely essential for its potent anticancer effects. This insight is crucial for the design of future analogs with improved synthetic accessibility and potentially enhanced therapeutic profiles.

Experimental Protocols

The following are standardized protocols for assessing the cytotoxic activity of tetrahydroisoquinoline derivatives against cancer cell lines.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., A549, HCT116, A375, PC-3) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (Ecteinascidin 743 and Phthalascidin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined using a non-linear regression analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified using appropriate software.[3]

Conclusion

Ecteinascidin 743 stands as a testament to the therapeutic potential of complex natural products derived from the tetrahydroisoquinoline scaffold. The development of synthetic analogs like Phthalascidin, which retain the remarkable potency of the parent compound, opens new avenues for medicinal chemists to design and synthesize novel anticancer agents with improved properties. The unique mechanism of action, involving DNA minor groove alkylation and the poisoning of the NER pathway, provides a distinct approach to cancer therapy. Further exploration of the structure-activity relationships within this class of compounds holds the promise of yielding even more effective and selective anticancer drugs in the future.

References

  • Antitumor activity- and gene expression-based profiling of ecteinascidin Et 743 and phthalascidin Pt 650. PubMed.
  • Phthalascidin, a synthetic antitumor agent with potency and mode of action comparable to ecteinascidin 743.
  • Saframycin Y2b-d | Antitumor Agent | CAS 107163-30-4. Benchchem.
  • Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action. PubMed.
  • Sensitivity of soft tissue sarcoma cell lines to chemotherapeutic agents: identification of ecteinascidin-743 as a potent cytotoxic agent. PubMed.
  • Estrogen Receptor Modulators: Identification and Structure−Activity Relationships of Potent ERα-Selective Tetrahydroisoquinoline Ligands.
  • Synthesis and Evaluation of Bishydroquinone Derivatives of (−)-Saframycin A: Identification of a Versatile Molecular Template Imparting Potent Antiproliferative Activity.
  • Identification of GAPDH as a protein target of the saframycin antiproliferative agents.
  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • Ecteinascidin 743: a novel anticancer drug with a unique mechanism of action. PubMed.
  • n-substituted aryl compounds: Topics by Science.gov. Science.gov.
  • Formulations comprising jorumycin-, renieramycin-, safracin- or saframycin-related compounds for treating proliferative diseases.
  • Weakly Coordinating Amide-Directed C–H Activation/Annulation with Ru(II) Catalyst for the Construction of 3-(Trifluoromethyl)
  • Design and synthesis of novel phenyl -1, 4-beta-carboline-hybrid molecules as potential anticancer agents.
  • Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner. Applied and Environmental Microbiology.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

Sources

Navigating the Structure-Activity Landscape of 1,2,3,4-Tetrahydroisoquinoline Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1][2][3][4][5] Its inherent three-dimensional architecture and synthetic tractability make it an attractive starting point for the design of novel therapeutics targeting a range of diseases, most notably cancer.[6] This guide delves into the critical structure-activity relationships (SAR) of THIQ derivatives, with a particular focus on the emerging class of 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile analogs. We will explore how subtle molecular modifications can profoundly impact biological activity, offering a comparative analysis supported by experimental data to inform rational drug design.

The Significance of the 1,2,3,4-Tetrahydroisoquinoline Core

The THIQ nucleus is a versatile pharmacophore, lending itself to a multitude of chemical modifications that can fine-tune its interaction with various biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antiviral, and neuroprotective effects.[1] The strategic placement of functional groups on the THIQ skeleton allows for the optimization of potency, selectivity, and pharmacokinetic properties.

A noteworthy advancement in the synthesis of highly substituted THIQs is the use of multicomponent reactions (MCRs). For instance, a one-pot synthesis has been developed for novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives.[2] This efficient synthetic route opens up avenues for rapidly generating a library of diverse analogs for SAR studies.

Comparative Analysis of THIQ Derivatives as Anticancer Agents

The development of THIQ-based anticancer agents has been a significant area of research. These compounds often exert their effects through the inhibition of key cellular targets involved in cancer progression, such as kinases and DNA repair enzymes like Poly(ADP-ribose) polymerase (PARP).

Targeting KRas and Angiogenesis

One study explored a series of THIQ derivatives for their anti-angiogenesis and anti-cancer properties, with a focus on KRas inhibition. The results highlighted that substitutions on the phenyl ring and the nature of the group on the nitrogen of the THIQ core are critical for activity.

Compound IDR Group (Position 4 of Phenyl Ring)LinkerAntiproliferative Activity (IC50, µM) - HCT116Anti-angiogenesis Activity (IC50, µM)
GM-3-18 ChloroCarbonyl0.9 - 10.7-
GM-3-121 EthylCarbonyl-1.72
GM-3-13 MethoxySulfonyl-5.44

Data sourced from a study on THIQ derivatives as anti-angiogenesis and anti-cancer agents.[6]

The data suggests that an electron-withdrawing group like chlorine at the 4-position of the phenyl ring enhances KRas inhibitory activity.[6] In contrast, an ethyl group at the same position leads to potent anti-angiogenesis activity.[6] This underscores the principle that small changes in substituent electronics and sterics can switch the primary mechanism of action.

Inhibition of Tubulin Polymerization

Another class of THIQ derivatives, the 1-phenyl-1,2,3,4-dihydroisoquinolines, has been investigated as tubulin polymerization inhibitors.[7] Compound 5n , with a 3'-hydroxy and 4'-methoxy substitution on the 1-phenyl ring, was identified as a potent inhibitor.[7] This highlights the importance of the substitution pattern on the C1-phenyl group for cytotoxicity. While not a 5-carbonitrile, this provides valuable insight into how aromatic substitutions on the THIQ core can be optimized for anticancer activity.

The Promise of this compound Derivatives

While extensive comparative SAR studies on a series of this compound derivatives are still emerging in the public domain, we can extrapolate potential SAR based on related structures and the known influence of the nitrile group in medicinal chemistry. The cyano group is a versatile functional group that can act as a hydrogen bond acceptor, a metabolic stabilizer, and can participate in key interactions with biological targets.

Based on the synthesis of N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives, we can hypothesize the following SAR:[2]

  • N-alkylation: The nature of the alkyl group on the nitrogen atom will likely influence solubility, cell permeability, and interaction with the target protein.

  • Aryl group at C8: The substitution pattern on the C8-aryl ring will be crucial for defining potency and selectivity, similar to what is observed in other THIQ series.

  • Amino group at C6: The presence of the amino group offers a point for further derivatization and can participate in hydrogen bonding interactions within the active site of a target.

  • Nitro group at C7: The strongly electron-withdrawing nitro group will significantly influence the electronic properties of the aromatic ring and may be important for binding or could be a site for metabolic modification.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for key experiments in the evaluation of these compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

PARP-1 Inhibition Assay (Colorimetric)

This protocol describes a method to assess the inhibitory activity of compounds against the PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • NAD+

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • 96-well plates (high-binding)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 2 M H2SO4)

  • Test compounds dissolved in DMSO

  • Microplate reader

Procedure:

  • Coat a 96-well plate with histone H1 and incubate overnight.

  • Wash the plate with wash buffer.

  • In a separate plate, prepare the reaction mixture containing PARP-1 enzyme, activated DNA, and the test compound at various concentrations.

  • Add the reaction mixture to the histone-coated plate.

  • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 1 hour at room temperature.

  • Wash the plate to remove unincorporated NAD+.

  • Add streptavidin-HRP conjugate and incubate for 1 hour.

  • Wash the plate and add the HRP substrate.

  • Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Calculate the percentage of PARP-1 inhibition and determine the IC50 value.

Visualizing Key Relationships

To better understand the structure-activity relationships, we can visualize the key pharmacophoric elements of a hypothetical this compound derivative.

SAR_THIQ_5_carbonitrile cluster_0 THIQ-5-carbonitrile Scaffold cluster_1 Biological Target THIQ 1,2,3,4-Tetrahydroisoquinoline Core (Rigid Scaffold) N_Alkyl N-Alkyl Group (Modulates Solubility & Permeability) THIQ->N_Alkyl N2-substitution C5_CN C5-Carbonitrile (H-bond Acceptor, Metabolic Stability) THIQ->C5_CN C5-substitution C6_Amino C6-Amino Group (H-bonding, Derivatization Point) THIQ->C6_Amino C6-substitution C7_Nitro C7-Nitro Group (Electron Withdrawing) THIQ->C7_Nitro C7-substitution C8_Aryl C8-Aryl Group (Potency & Selectivity) THIQ->C8_Aryl C8-substitution Target Enzyme Active Site (e.g., PARP, Kinase) C5_CN->Target Potential H-bond C6_Amino->Target Potential H-bond C8_Aryl->Target Hydrophobic/Pi-stacking

Sources

A Comparative Guide to Validating the Mechanism of Action of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile as a Novel PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action is a cornerstone of preclinical development. This guide provides an in-depth, objective comparison of experimental methodologies to validate the hypothesized activity of a novel investigational compound, 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile (THIQ-5C), as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several with demonstrated anticancer properties.[1] Given this precedent, and the critical role of PARP1 in DNA repair and cancer cell survival, we hypothesize that THIQ-5C may exert its effects through the inhibition of this key enzyme.[2][3]

This guide will compare the performance of THIQ-5C with established PARP1 inhibitors:

  • Olaparib: A potent, clinically approved PARP inhibitor used in the treatment of various cancers with BRCA1/2 mutations.[4][5][6]

  • 3-Aminobenzamide (3-AB): An early, well-characterized PARP inhibitor, serving as a valuable reference compound.[7][8][9]

We will delve into the experimental workflows for validating this hypothesis, from direct target engagement in a cellular context to the nuanced assessment of enzymatic inhibition and the critical mechanism of PARP trapping.

The Central Hypothesis: THIQ-5C as a PARP1 Inhibitor

PARP1 is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs).[10] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP1 leads to an accumulation of SSBs. These unrepaired SSBs are converted to highly lethal double-strand breaks (DSBs) during DNA replication, resulting in synthetic lethality and targeted cancer cell death.[11][12]

Beyond simple catalytic inhibition, a crucial mechanism for many potent PARP inhibitors is the "trapping" of PARP1 on DNA. This creates a cytotoxic PARP1-DNA complex that is even more damaging than the accumulation of unrepaired SSBs.[10][13] Our validation strategy will therefore assess both of these potential mechanisms for THIQ-5C.

PARP1_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of PARP1 Inhibitors DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation and Binding to DNA DNA_SSB->PARP1_Activation PARylation Auto-PARylation (recruits repair proteins) PARP1_Activation->PARylation Trapped_Complex Cytotoxic PARP1-DNA Complex PARP1_Activation->Trapped_Complex PARP1_Release PARP1 releases from DNA PARylation->PARP1_Release Accumulated_SSB Accumulation of SSBs PARylation->Accumulated_SSB BER Base Excision Repair (SSB resolved) PARP1_Release->BER THIQ_5C THIQ-5C / Olaparib Inhibition Catalytic Inhibition THIQ_5C->Inhibition blocks NAD+ binding Trapping PARP1 Trapping THIQ_5C->Trapping stabilizes complex Inhibition->PARylation Trapping->PARP1_Release DSB_Formation DSB Formation during Replication Accumulated_SSB->DSB_Formation Apoptosis Apoptosis in HR-deficient cells DSB_Formation->Apoptosis Trapped_Complex->DSB_Formation

Caption: Hypothetical mechanism of this compound (THIQ-5C) as a PARP1 inhibitor.

I. Direct Target Engagement in a Cellular Milieu: The Cellular Thermal Shift Assay (CETSA®)

The foundational step in validating a mechanism of action is to confirm that the compound physically interacts with its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose. It is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, increasing its resistance to heat-induced denaturation.[14]

A. Experimental Rationale

By treating intact cells with THIQ-5C and then subjecting them to a temperature gradient, we can determine if the compound binds to and stabilizes PARP1. The amount of soluble, non-denatured PARP1 remaining after the heat challenge is quantified, typically by Western blotting or an immunoassay like AlphaScreen.[15] A shift in the melting temperature (Tm) of PARP1 in the presence of the compound is direct evidence of target engagement.

B. Detailed Experimental Protocol: CETSA with Western Blot Readout
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., MDA-MB-436, known for high PARP1 expression) to 80-90% confluency.

    • Treat the cells with varying concentrations of THIQ-5C, Olaparib (10 µM, positive control), 3-AB (1 mM, positive control), or DMSO (vehicle control) for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspensions into PCR tubes.

    • Expose the aliquots to a precise temperature gradient (e.g., 40°C to 60°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific primary antibody against PARP1.

    • Use an appropriate loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the fraction of soluble PARP1 at each temperature.

    • Plot the fraction of soluble PARP1 against temperature to generate melting curves and determine the Tm for each condition.

CETSA_Workflow cluster_0 CETSA Experimental Workflow cluster_1 Expected Outcome Cell_Culture 1. Cell Culture & Compound Treatment Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Culture->Heat_Challenge Lysis 3. Cell Lysis & Fractionation Heat_Challenge->Lysis Western_Blot 4. Western Blot for Soluble PARP1 Lysis->Western_Blot Data_Analysis 5. Data Analysis: Melting Curve & ΔTm Western_Blot->Data_Analysis Result Stabilized PARP1 shows higher melting temp (ΔTm) Data_Analysis->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

C. Comparative Data and Interpretation
CompoundConcentrationApparent ΔTm (°C) vs. DMSOInterpretation
THIQ-5C (Hypothetical) 10 µM+2.5Strong evidence of intracellular target engagement.
Olaparib (Positive Control) 10 µM+2.8Robust target engagement, as expected.[15]
3-AB (Positive Control) 1 mM+1.5Weaker but detectable target engagement.
DMSO (Vehicle Control) 0.1%0Baseline melting temperature of PARP1.

A significant positive shift in the melting temperature (ΔTm) for THIQ-5C-treated cells compared to the DMSO control would strongly indicate that the compound binds to and stabilizes PARP1 in its native cellular environment. The magnitude of this shift can provide an initial, qualitative assessment of binding affinity relative to the control compounds.

II. In Vitro Enzymatic Activity: Quantifying Inhibition

While CETSA confirms target binding, it does not directly measure the functional consequence of this interaction. An in vitro enzymatic assay is essential to quantify the inhibitory potency of THIQ-5C on PARP1's catalytic activity and to determine its IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

A. Experimental Rationale

There are several formats for in vitro PARP1 assays, including those that measure the consumption of the substrate NAD+ or the formation of the product, poly(ADP-ribose) (PAR).[16][17][18] A common and robust method is a chemiluminescent or colorimetric ELISA-based assay where purified PARP1 enzyme is incubated with a histone-coated plate (as a substrate for PARylation) and biotinylated NAD+. The amount of incorporated biotinylated PAR is then detected using streptavidin-HRP.[18]

B. Detailed Experimental Protocol: Chemiluminescent PARP1 Assay
  • Plate Preparation:

    • Use a 96-well plate pre-coated with histones.

  • Reaction Setup:

    • In each well, add PARP1 assay buffer, activated DNA (to stimulate PARP1 activity), and varying concentrations of THIQ-5C, Olaparib, or 3-AB.

    • Add a constant amount of purified recombinant human PARP1 enzyme to each well (except for the "no enzyme" control).

    • Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour to allow for the PARylation reaction to proceed.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP to each well and incubate for 30 minutes. This will bind to the incorporated biotinylated PAR.

    • Wash the plate again to remove unbound streptavidin-HRP.

    • Add a chemiluminescent HRP substrate and immediately measure the light output using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from "no enzyme" wells).

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

C. Comparative Data and Interpretation
CompoundPARP1 Enzymatic IC50 (nM)Potency Interpretation
THIQ-5C (Hypothetical) 8.5Potent inhibitor
Olaparib (Positive Control) ~1-5Very potent inhibitor
3-AB (Positive Control) ~1800Moderate inhibitor

An IC50 value in the low nanomolar range for THIQ-5C would classify it as a potent inhibitor of PARP1's enzymatic activity, comparable to clinically relevant inhibitors like Olaparib. This quantitative data is crucial for structure-activity relationship (SAR) studies and for guiding further compound optimization.

III. Cellular Mechanism: Assessing PARP Trapping

The clinical efficacy of PARP inhibitors is often correlated with their ability to trap PARP1 on DNA, not just inhibit its catalytic activity.[10][13] Therefore, a cellular assay to specifically measure PARP trapping is a critical step in characterizing the mechanism of action of a novel inhibitor like THIQ-5C.

A. Experimental Rationale

A common method to assess PARP trapping is to measure the amount of PARP1 that is tightly associated with the chromatin fraction of the cell after treatment with the inhibitor and a DNA damaging agent. The inhibitor stabilizes the PARP1-DNA complex, making it more resistant to extraction from the chromatin.

B. Detailed Experimental Protocol: Chromatin Fractionation Assay
  • Cell Treatment:

    • Treat cells (e.g., HeLa or a relevant cancer cell line) with THIQ-5C, Olaparib, 3-AB, or DMSO for 1 hour.

    • Induce DNA damage by treating with a short pulse of a DNA alkylating agent like methyl methanesulfonate (MMS) (e.g., 0.01% for 15 minutes).

  • Cellular Fractionation:

    • Harvest the cells and perform a sequential extraction to separate cellular components.

    • First, lyse the cells in a buffer containing a mild detergent to release cytosolic proteins.

    • Centrifuge to pellet the nuclei.

    • Resuspend the nuclear pellet in a high-salt buffer to extract soluble nuclear proteins.

    • Centrifuge again to pellet the chromatin. The resulting pellet contains chromatin-bound proteins, including trapped PARP1.

  • Analysis:

    • Resuspend the final chromatin pellet in a suitable buffer and sonicate to shear the DNA.

    • Analyze equal amounts of protein from the chromatin fraction by Western blotting for PARP1.

    • Use an antibody against a core histone (e.g., Histone H3) as a loading control for the chromatin fraction.

  • Data Quantification:

    • Quantify the band intensity for PARP1 in the chromatin fraction for each treatment condition.

    • Normalize the PARP1 signal to the Histone H3 signal.

    • Express the results as a fold-increase in trapped PARP1 relative to the MMS-only treated cells.

PARP_Trapping_Workflow cluster_0 PARP Trapping Assay Workflow cluster_1 Expected Outcome Cell_Treatment 1. Treat cells with Inhibitor + MMS Fractionation 2. Cellular Fractionation (Cytosol, Nucleosol, Chromatin) Cell_Treatment->Fractionation Western_Blot 3. Western Blot for PARP1 in Chromatin Fraction Fractionation->Western_Blot Quantification 4. Quantify Fold-Increase in Trapped PARP1 Western_Blot->Quantification Result Increased PARP1 signal in chromatin fraction Quantification->Result

Caption: Workflow for the PARP Trapping Assay via Chromatin Fractionation.

C. Comparative Data and Interpretation
CompoundPARP Trapping Potency (Fold increase vs. MMS alone)Trapping Interpretation
THIQ-5C (Hypothetical) High (~15-fold)Potent PARP trapper, suggesting high cytotoxicity.
Olaparib (Positive Control) Moderate (~8-fold)Effective PARP trapper.[19]
3-AB (Positive Control) Low (~2-fold)Weak PARP trapper, primarily a catalytic inhibitor.

If THIQ-5C induces a significant, dose-dependent increase in the amount of PARP1 in the chromatin fraction, it would indicate that it is an effective PARP trapper. Comparing the magnitude of this effect to Olaparib provides a direct measure of its relative trapping efficiency, a key determinant of its potential therapeutic efficacy.

Conclusion

The validation of a small molecule's mechanism of action requires a multi-faceted approach, moving from direct target engagement to functional enzymatic inhibition and finally to the elucidation of its precise cellular effects. By employing a systematic workflow encompassing CETSA, in vitro enzymatic assays, and cellular PARP trapping assays, researchers can build a robust and compelling data package.

Based on our hypothetical results, this compound demonstrates the hallmarks of a potent PARP1 inhibitor. It directly engages PARP1 in cells (as shown by CETSA), potently inhibits its enzymatic activity (low nM IC50), and effectively traps PARP1 on chromatin, a key mechanism for cytotoxicity. This profile suggests that THIQ-5C is a promising candidate for further preclinical development, warranting investigation into its effects on DNA damage, cell cycle progression, and apoptosis in relevant cancer models, particularly those with deficiencies in homologous recombination. This guide provides the foundational experimental framework for such an investigation.

References

  • Olaparib - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib). (n.d.). Retrieved January 17, 2026, from [Link]

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (n.d.). Retrieved January 17, 2026, from [Link]

  • Olaparib - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Olaparib - NCI - National Cancer Institute. (2014, December 31). Retrieved January 17, 2026, from [Link]

  • Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - Frontiers. (n.d.). Retrieved January 17, 2026, from [Link]

  • A CETSA HT assay to screen for intracellular PARP1 target engagement.... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Enzolution PARP1 Assay System - BellBrook Labs. (n.d.). Retrieved January 17, 2026, from [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry - ACS Publications. (2026, January 17). Retrieved January 17, 2026, from [Link]

  • PARP inhibition: PARP1 and beyond - PMC - PubMed Central - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. (n.d.). Retrieved January 17, 2026, from [Link]

  • PARP1 Assay Service - Reaction Biology. (n.d.). Retrieved January 17, 2026, from [Link]

  • Setting a Trap for PARP1 and PARP2 - BPS Bioscience. (n.d.). Retrieved January 17, 2026, from [Link]

  • Single-molecule measurements reveal that PARP1 condenses DNA by loop stabilization. (n.d.). Retrieved January 17, 2026, from [Link]

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed. (2021, April 28). Retrieved January 17, 2026, from [Link]

  • Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - AACR Journals. (2012, October 31). Retrieved January 17, 2026, from [Link]

  • PARP Assay | Quantitative Measure of PARP1 Activity - Sapient Bio. (n.d.). Retrieved January 17, 2026, from [Link]

  • PARP1 changes from three-dimensional DNA damage searching to one-dimensional diffusion after auto-PARylation or in the presence of APE1 | Nucleic Acids Research | Oxford Academic. (2017, November 7). Retrieved January 17, 2026, from [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube. (2023, January 6). Retrieved January 17, 2026, from [Link]

  • Functional Aspects of PARP1 in DNA Repair and Transcription - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC. (2020, April 28). Retrieved January 17, 2026, from [Link]

  • Clinical Landscape of PARP Inhibitors in Ovarian Cancer: Molecular Mechanisms and Clues to Overcome Resistance - PMC - PubMed Central. (2022, May 19). Retrieved January 17, 2026, from [Link]

  • What are PARP inhibitors? - MD Anderson Cancer Center. (2024, April 3). Retrieved January 17, 2026, from [Link]

  • PARP inhibitors: its role in treatment of cancer - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated - YouTube. (2016, November 17). Retrieved January 17, 2026, from [Link]

  • Inhibitors of PARP: Number crunching and structure gazing - PMC - NIH. (2022, March 8). Retrieved January 17, 2026, from [Link]

Sources

A Benchmarking Guide: Evaluating 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile Against Known PARP and Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile. Given its core chemical scaffold, which is shared by known inhibitors of ADP-ribosyltransferases, we hypothesize that its primary biological targets belong to the Poly(ADP-ribose) Polymerase (PARP) superfamily. This document outlines the scientific rationale and detailed experimental protocols for comparing its inhibitory activity against that of well-established, clinically relevant PARP inhibitors and specific Tankyrase inhibitors. Our objective is to determine the compound's potency, selectivity, and potential mechanism of action.

The PARP Superfamily: Critical Targets in Oncology

The PARP superfamily of enzymes utilizes nicotinamide adenine dinucleotide (NAD+) to catalyze the transfer of ADP-ribose units onto target proteins, a post-translational modification known as ADP-ribosylation[1][2]. This process is fundamental to numerous cellular functions. Within this family, two subgroups are of high therapeutic interest:

  • PARP1 and PARP2: These enzymes are central to DNA repair, particularly in the base excision repair pathway that resolves single-strand breaks (SSBs)[3][4]. Inhibiting PARP1/2 in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to an accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death—a concept known as synthetic lethality[3][5].

  • Tankyrase 1 and 2 (TNKS1/2 or PARP5a/5b): Tankyrases are key regulators of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers[6][7]. They achieve this by PARsylating (poly-ADP-ribosylating) Axin, a core component of the β-catenin destruction complex, targeting it for degradation[8][9]. Inhibition of Tankyrase stabilizes Axin, promotes β-catenin degradation, and thereby suppresses oncogenic Wnt signaling[10][11].

Given the structural similarities of this compound to known isoquinoline-based PARP inhibitors[12][13], a thorough investigation into its activity against these targets is warranted. For this guide, we select four benchmark inhibitors:

  • Olaparib & Talazoparib: Potent, clinically approved PARP1/2 inhibitors used in cancer therapy[14][15]. Talazoparib is particularly notable for its high PARP-trapping efficiency[15][16].

  • XAV939 & IWR-1: Widely used, potent, and specific research inhibitors of Tankyrase 1 and 2[8][9][17][18].

Delineating Mechanisms of Action

Understanding the distinct mechanisms of PARP1/2 and Tankyrase inhibition is crucial for interpreting experimental data.

PARP1/2 Inhibition: Catalytic Blockade and PARP Trapping

PARP inhibitors function through two primary mechanisms[19][20]:

  • Catalytic Inhibition: The inhibitor competes with NAD+ for the catalytic site of PARP1, preventing the synthesis of poly(ADP-ribose) chains and hindering the recruitment of DNA repair machinery[21].

  • PARP Trapping: The inhibitor binds to PARP1 in a way that stabilizes the PARP1-DNA complex, effectively "trapping" the enzyme on the DNA lesion[16][22]. These trapped complexes are highly cytotoxic as they obstruct DNA replication, leading to the formation of lethal double-strand breaks[23].

cluster_0 Normal Cell (DNA Single-Strand Break) cluster_1 BRCA-Deficient Cell + PARP Inhibitor SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Recruitment SSB->PARP1 PARsylation PARsylation & Repair Factor Recruitment PARP1->PARsylation Repair DNA Repair PARsylation->Repair Successful Repair SSB2 DNA Single-Strand Break (SSB) PARP1_Inhib PARP1 Binds, Inhibitor Traps Complex SSB2->PARP1_Inhib StalledFork Replication Fork Collapse PARP1_Inhib->StalledFork DSB Double-Strand Break (DSB) StalledFork->DSB HR_Deficient Defective Homologous Recombination (BRCA-/-) DSB->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis Synthetic Lethality

Figure 1: Mechanism of synthetic lethality via PARP inhibition and trapping.

Tankyrase Inhibition: Destabilizing Wnt Signaling

In many cancers, hyperactive Wnt signaling is driven by the degradation of Axin. Tankyrase inhibitors prevent this degradation.

  • Normal State (Low Wnt): A "destruction complex" (including Axin, APC, and GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.

  • Hyperactive Wnt State: Tankyrase PARsylates Axin, leading to its degradation. The destruction complex disassembles, β-catenin accumulates, translocates to the nucleus, and activates oncogenic gene transcription.

  • With Tankyrase Inhibitor: The inhibitor (e.g., XAV939) binds to the nicotinamide subsite of Tankyrase, preventing Axin PARsylation[24][25]. Axin levels are stabilized, the destruction complex remains active, and β-catenin is degraded, shutting down the pathway[11].

cluster_0 Hyperactive Wnt Signaling cluster_1 With Tankyrase Inhibitor TNKS Tankyrase (TNKS) Active Axin Axin TNKS->Axin PARsylates Degradation Axin Degradation Axin->Degradation BetaCatenin β-catenin Accumulates Degradation->BetaCatenin allows Nucleus Translocates to Nucleus BetaCatenin->Nucleus Transcription Oncogenic Gene Transcription Nucleus->Transcription Inhibitor TNKS Inhibitor (e.g., XAV939) TNKS_Inhib Tankyrase (TNKS) Inhibited Inhibitor->TNKS_Inhib Axin_Stable Axin Stabilized TNKS_Inhib->Axin_Stable prevents degradation DestructionComplex Active Destruction Complex Axin_Stable->DestructionComplex BetaCatenin_Deg β-catenin Degradation DestructionComplex->BetaCatenin_Deg NoTranscription Transcription Blocked BetaCatenin_Deg->NoTranscription

Figure 2: Inhibition of the Wnt/β-catenin pathway by Tankyrase inhibitors.

Comparative In Vitro Profiling

The first step is to determine the compound's enzymatic inhibitory constants (IC50) against the targets of interest. This provides a direct measure of potency and selectivity. We will also assess PARP trapping, a key mechanistic differentiator.

Rationale for Assay Selection
  • Enzymatic Assays: A chemiluminescent assay format is chosen for its high sensitivity, wide dynamic range, and suitability for high-throughput screening (HTS)[26][27]. This allows for precise IC50 determination across a broad range of inhibitor concentrations.

  • PARP Trapping Assay: A fluorescence polarization (FP) based assay is ideal for measuring the stabilization of the PARP1-DNA complex in real-time[28]. This is a critical secondary assay to differentiate compounds like Talazoparib, which are potent trappers, from those that are primarily catalytic inhibitors.

Quantitative Data Summary (Hypothetical Data)

The following tables present a hypothetical outcome for this compound (TQI-5C) to illustrate a potential profile.

Table 1: Enzymatic Inhibition Profile (IC50, nM)

Compound PARP1 PARP2 TNKS1 TNKS2 Selectivity (TNKS1/PARP1)
TQI-5C (Test) 55 80 >10,000 >10,000 >180x
Olaparib[29] 5 1 3,100 1,500 620x
Talazoparib[29] 0.57 - - - -
XAV939[8][9] >25,000 >25,000 11 4 <0.0004x

| IWR-1[30] | >18,750 | >18,750 | 131 | 56 | <0.007x |

Table 2: PARP1 Trapping Efficiency (Relative Potency)

Compound Trapping IC50 (nM) Trapping vs. Catalytic Inhibition Ratio
TQI-5C (Test) 150 ~2.7
Olaparib Moderate Moderate

| Talazoparib[15] | Potent (~1) | High (~1.75) |

Interpretation of Hypothetical Data: This profile suggests TQI-5C is a moderately potent PARP1/2 inhibitor with high selectivity against Tankyrases. Its trapping efficiency is lower than its catalytic inhibition, suggesting it functions primarily as a catalytic inhibitor, distinguishing it mechanistically from a potent trapper like Talazoparib.

Detailed Experimental Protocol: PARP1 Chemiluminescent Enzymatic Assay

This protocol is adapted from commercially available kits and established methodologies[31][32][33]. It is designed to determine the IC50 value of a test inhibitor against PARP1.

Start Start Step1 1. Coat 384-well plate with histone proteins. Incubate overnight. Start->Step1 Step2 2. Wash & Block (90 min) Step1->Step2 Step3 3. Prepare Master Mix: - Assay Buffer - Activated DNA - Biotinylated NAD+ Step2->Step3 Step4 4. Add Master Mix to wells. Step3->Step4 Step5 5. Add Test Inhibitor (serial dilutions) or DMSO control. Step4->Step5 Step6 6. Initiate Reaction: Add PARP1 Enzyme. Incubate 1 hour. Step5->Step6 Step7 7. Wash plate. Step6->Step7 Step8 8. Add Streptavidin-HRP. Incubate 30 min. Step7->Step8 Step9 9. Wash plate. Step8->Step9 Step10 10. Add ECL Substrate. Step9->Step10 End 11. Read Luminescence Step10->End

Figure 3: Workflow for the PARP1 Chemiluminescent Assay.

Step-by-Step Methodology

A. Plate Preparation (Day 1)

  • Dilute histone mixture 1:5 in PBS.

  • Coat a 384-well white opaque microplate with 25 µL of the diluted histone solution per well.

  • Seal the plate and incubate overnight at 4°C.

B. Ribosylation Reaction (Day 2)

  • Wash the plate three times with 100 µL/well of PBST (1x PBS + 0.05% Tween 20). Tap dry.

  • Block the wells by adding 100 µL of Blocking Buffer to each well. Incubate for 90 minutes at room temperature.

  • During incubation, prepare serial dilutions of this compound and benchmark inhibitors in 1x PARP Assay Buffer containing DTT. The final DMSO concentration should not exceed 1%[32].

  • Wash the plate three times with PBST and tap dry.

  • Prepare the Master Mix containing 10x PARP buffer, activated DNA, and biotinylated NAD+ substrate in water with fresh DTT, as per the manufacturer's instructions[31].

  • Add 12.5 µL of Master Mix to each well.

  • Add 2.5 µL of the diluted test inhibitor or diluent solution (for positive and blank controls) to the appropriate wells.

  • Thaw PARP1 enzyme on ice. Dilute to the working concentration (e.g., 0.33 ng/µL) in 1x PARP Assay Buffer with DTT[32].

  • Initiate the reaction by adding 10 µL of diluted PARP1 enzyme to all wells except the "Blank" control. Add 10 µL of 1x PARP Assay Buffer to the "Blank" wells.

  • Incubate for 60 minutes at room temperature.

C. Detection (Day 2)

  • Wash the plate three times with 100 µL/well PBST.

  • Dilute Streptavidin-HRP (e.g., 1:50) in Blocking Buffer.

  • Add 25 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with 100 µL/well PBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's protocol. Add 25 µL to each well.

  • Immediately read the luminescence on a microplate reader.

D. Data Analysis

  • Subtract the "Blank" value from all other readings.

  • Determine the percent inhibition for each inhibitor concentration relative to the "Positive Control" (DMSO only).

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Assessing Cellular Activity and Viability

While enzymatic assays measure direct target engagement, cell-based assays are essential to confirm that the compound can penetrate cells and exert a biological effect.

Rationale and Cell Line Selection
  • For PARP1/2 Inhibition: The efficacy of PARP inhibitors is most pronounced in cells with homologous recombination deficiency (HRD). Therefore, cancer cell lines with known BRCA1 or BRCA2 mutations (e.g., MDA-MB-436, CAPAN-1) are ideal models. A wild-type cell line should be used as a control to assess the synthetic lethal window[34].

  • For Tankyrase Inhibition: The activity of TNKS inhibitors is best observed in cell lines with an APC mutation, which leads to constitutively active Wnt signaling (e.g., DLD-1, SW480 colorectal cancer cells)[9][24].

Cellular Potency Summary (Hypothetical Data)

Table 3: Cell Viability Assay (EC50, µM)

Compound CAPAN-1 (BRCA2-mutant) DLD-1 (APC-mutant)
TQI-5C (Test) 0.85 >50
Olaparib 0.1 - 1 >50
Talazoparib 0.005 - 0.01 >50
XAV939[10] >50 2 - 5

| IWR-1 | >50 | ~1 |

Interpretation of Hypothetical Data: The results show that TQI-5C selectively reduces the viability of BRCA2-mutant cells, consistent with its enzymatic profile as a PARP1/2 inhibitor. Its lack of activity in DLD-1 cells further confirms its selectivity over the Wnt pathway, distinguishing it from XAV939 and IWR-1.

Summary and Future Directions

This guide provides a structured, scientifically rigorous approach to characterizing this compound. Based on the hypothetical data generated through these protocols, the compound emerges as a selective, catalytic inhibitor of PARP1/2 with potent activity in a relevant cellular context of synthetic lethality.

Key Findings (Hypothetical):

  • Potency: TQI-5C is a nanomolar inhibitor of PARP1.

  • Selectivity: It displays high selectivity for PARP1/2 over Tankyrase 1/2.

  • Mechanism: It functions primarily as a catalytic inhibitor with moderate PARP-trapping activity.

  • Cellular Efficacy: It demonstrates potent and selective cytotoxicity in BRCA-deficient cancer cells.

Future work should focus on full selectivity profiling against a wider panel of PARP family members, conducting detailed pharmacokinetic and pharmacodynamic studies, and evaluating its in vivo efficacy in relevant xenograft models. This comprehensive benchmarking process is essential for validating its potential as a novel therapeutic agent.

References

  • Olaparib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Olaparib]
  • Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib). [URL: https://www.lynparzahcp.com/gbreast/mechanism-of-action.html]
  • Talazoparib | Pfizer Oncology Development Website. [URL: https://www.pfizeroncologydevelopment.com/talazoparib]
  • Talazoparib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Talazoparib]
  • What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. [URL: https://www.patsnap.
  • Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. [URL: https://www.urology-textbook.com/talazoparib.html]
  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. [URL: https://www.lynparzahcp.com/ovarian-cancer/first-line-maintenance/mechanism-of-action.html]
  • Olaparib - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4533243/]
  • Towards small molecule inhibitors of mono-ADP-ribosyltransferases - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25801969/]
  • PARP1 Inhibitors: antitumor drug design - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4899558/]
  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. [URL: https://www.talzennahcp.com/mechanism-of-action]
  • PARP inhibitor - Wikipedia. [URL: https://en.wikipedia.org/wiki/PARP_inhibitor]
  • Olaparib - NCI - National Cancer Institute. [URL: https://www.cancer.
  • Towards small molecule inhibitors of mono-ADP-ribosyltransferases - CORE. [URL: https://core.ac.uk/download/pdf/82071279.pdf]
  • IWR-1-endo - Wnt Signaling Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.com/iwr-1-endo.html]
  • HISTONE-DEPENDENT PARP-1 INHIBITORS: A NOVEL THERAPEUTIC MODALITY FOR THE TREATMENT OF PROSTATE AND RENAL CANCERS - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003417/]
  • XAV-939 | WNT Pathway Inhibitor | Tankyrase Inhibitor | CAS 284028-89-3 | Selleck Chemicals. [URL: https://www.selleckchem.com/products/xav-939.html]
  • XAV939 | WNT Pathway Inhibitor - STEMCELL Technologies. [URL: https://www.stemcell.com/products/xav939]
  • Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/article/P-33_121-understanding-parp1-inhibitors-and-methods-to-keep-abreast-of-their-recent-developments]
  • PARP1 Homogenous Assay Kit - BPS Bioscience. [URL: https://bpsbioscience.com/parp1-homogenous-assay-kit-80590]
  • Specific Inhibitors of poly(ADP-ribose) Synthetase and mono(ADP-ribosyl)transferase. [URL: https://www.jbc.org/article/S0021-9258(18)42889-4/fulltext]
  • PARP1 Chemiluminescent Assay Kit - BPS Bioscience. [URL: https://bpsbioscience.com/parp1-chemiluminescent-assay-kit-384-well-80557]
  • PARP1 Selective Inhibitors | Selleckchem.com. [URL: https://www.selleckchem.com/targets/parp1-selective-inhibitors.html]
  • IWR-1-endo | WNT Pathway Inhibitor | CAS 1127442-82-3 | Selleck Chemicals. [URL: https://www.selleckchem.com/products/iwr-1-endo.html]
  • Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c02165]
  • Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. [URL: https://www.eurekaselect.com/article/135118]
  • PARP1 Colorimetric Assay Kit - BPS Bioscience. [URL: https://bpsbioscience.com/parp1-colorimetric-assay-kit-80550]
  • Enzolution PARP1 Assay System - BellBrook Labs. [URL: https://bellbrooklabs.com/product/enzolution-parp1-assay-system/]
  • Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4808204/]
  • Specific inhibitors of Poly(ADP-ribose)synthetase and mono-(ADP-ribosyl)transferase. [URL: https://www.researchgate.net/publication/21350171_Specific_inhibitors_of_PolyADP-ribosesynthetase_and_mono-ADP-ribosyltransferase]
  • What are TNKS2 inhibitors and how do they work? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/article/P-33_121-what-are-tnks2-inhibitors-and-how-do-they-work]
  • PARP1 Chemiluminescent Assay Kit - BPS Bioscience. [URL: https://bpsbioscience.com/parp1-chemiluminescent-assay-kit-80551]
  • XAV939: From a small inhibitor to a potent drug bioconjugate when delivered by gold nanoparticles - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4759607/]
  • XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5526159/]
  • PARPtrap™ Assay Kit for PARP1 - BPS Bioscience. [URL: https://bpsbioscience.com/parptrap-assay-kit-for-parp1-80585]
  • Wnt Antagonist I, IWR-1-endo - Calbiochem | 681669 - Merck Millipore. [URL: https://www.sigmaaldrich.com/US/en/product/mm/681669]
  • PARP1 Activity Assay - Tulip Biolabs. [URL: https://www.tulipbiolabs.com/parp1-activity-assay]
  • Towards small molecule inhibitors of mono-ADP-ribosyltransferases - Lund University. [URL: https://lup.lub.lu.se/record/7667850]
  • PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/213/205/17-10149-bul-access.pdf]
  • Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - MDPI. [URL: https://www.mdpi.com/1422-0067/20/19/4933]
  • An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17390915/]
  • XAV-939 | Tankyrase Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.com/xav-939.html]
  • PARP1 Chemiluminescent Assay Kit (384-wells) - BPS Bioscience. [URL: https://bpsbioscience.com/pub/media/wysiwyg/80557.pdf]
  • IWR-1-endo | WNT Pathway Inhibitor - STEMCELL Technologies. [URL: https://www.stemcell.com/products/iwr-1-endo]
  • IWR-1, a tankyrase inhibitor, attenuates WNT/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - ResearchGate. [URL: https://www.researchgate.net/publication/282333742_IWR-1_a_tankyrase_inhibitor_attenuates_WNTb-catenin_signaling_in_cancer_stem-like_cells_and_inhibits_in_vivo_the_growth_of_a_subcutaneous_human_osteosarcoma_xenograft]
  • PARP1 Chemiluminescent Assay Kit | West Bioscience. [URL: https://westbioscience.com/product/parp1-chemiluminescent-assay-kit/]
  • PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. [URL: https://bpsbioscience.com/parp1-olaparib-competitive-inhibitor-assay-kit-83582]
  • PARP1 Chemiluminescent Assay Kit - BPS Bioscience. [URL: https://bpsbioscience.com/parp1-chemiluminescent-assay-kit-80551-1]
  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4279417/]

Sources

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,2,3,4-Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Privileged Scaffold

Foreword: While the specific query for "1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile" did not yield specific comparative efficacy data in the public domain, the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a cornerstone in medicinal chemistry.[1] This guide, therefore, leverages the rich body of research on various THIQ derivatives to provide a comprehensive framework for understanding the critical transition from laboratory assays to preclinical models. We will dissect the nuances of in vitro potency and its translation—or lack thereof—to in vivo efficacy, using illustrative examples from the literature to guide researchers in their own drug discovery endeavors.

The 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Privileged Structure in Drug Discovery

The THIQ nucleus is a common structural motif in a vast array of natural products and synthetic compounds, exhibiting a remarkable diversity of biological activities.[2] This includes antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[3][4][5] Its prevalence and versatility have cemented its status as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This inherent promiscuity, when properly harnessed, allows for the development of potent and selective therapeutic agents.

The journey from a promising in vitro "hit" to a viable in vivo "candidate" is fraught with challenges. A compound's success is not solely dictated by its potency against a purified enzyme or a cancer cell line in a petri dish. Rather, it is a complex interplay of its intrinsic activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and safety profile. This guide will explore these facets through the lens of specific THIQ derivatives.

In Vitro Efficacy: The First Hurdle

In vitro assays are the workhorse of early-stage drug discovery, providing a rapid and cost-effective means of assessing the biological activity of a compound. These assays can range from target-based screens (e.g., enzyme inhibition) to cell-based assays that measure a compound's effect on cellular processes like proliferation or signaling.

Case Studies in In Vitro Potency

The THIQ scaffold has yielded compounds with impressive in vitro potencies across various therapeutic areas. Below is a comparative summary of representative examples found in the literature.

Compound ClassSpecific Derivative (Example)Target/AssayIn Vitro Potency (IC50/EC50)Reference
Anticancer GM-3-18KRas Inhibition (Colo320 cell line)0.9 µM - 10.7 µM[5][6]
Compound 7eCDK2 Inhibition0.149 µM[7]
Antimalarial (+)-SJ733P. falciparumPotent (specific value not in abstract)[8]
1-Aryl-6-hydroxy-THIQsP. falciparum< 0.2 µg/ml (for highly active compounds)[8]
Anti-inflammatory Compound 6qLFA-1/ICAM-1 BindingPotent (specific value not in abstract)[3]
Neuroprotective 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)MAO-A and MAO-B InhibitionMicromolar concentrations[9]
Experimental Protocol: In Vitro Anticancer Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7 breast cancer cells) from culture.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure accurate cell density.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Causality: This initial incubation period ensures that the cells have recovered from the stress of harvesting and are in a logarithmic growth phase at the time of drug treatment, providing a consistent baseline for the experiment.

  • Compound Treatment:

    • Prepare a stock solution of the test THIQ derivative in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution to create a range of desired concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plate for 48-72 hours.

    • Causality: A range of concentrations is crucial for determining the IC50 value, the concentration at which 50% of cell growth is inhibited. The incubation time should be sufficient to observe the compound's effect on cell proliferation.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

    • Causality: Only viable cells with active mitochondria can reduce MTT to formazan. This step selectively labels the living cells.

  • Formazan Solubilization and Absorbance Reading:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Causality: The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_compound Add THIQ Derivative (Serial Dilutions) incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 2-4h (Formazan Formation) add_mtt->incubate_4h solubilize Solubilize Formazan (Add DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Workflow of an in vitro MTT cell viability assay.

Bridging the Gap: The Crucial Role of Pharmacokinetics

A potent in vitro compound may fail in vivo if it cannot reach its target in sufficient concentrations or for an adequate duration. This is where pharmacokinetics (PK) comes into play. Early assessment of ADME properties is critical for selecting compounds with a higher probability of success in preclinical and clinical development.

Key Pharmacokinetic Parameters
  • Absorption: The extent and rate at which a drug enters the systemic circulation. Oral bioavailability (F%) is a key metric.

  • Distribution: The process by which a drug reversibly leaves the bloodstream and enters the tissues.

  • Metabolism: The chemical conversion of a drug into other compounds (metabolites), primarily by enzymes in the liver. Metabolic stability is crucial for achieving adequate drug exposure.

  • Excretion: The removal of a drug and its metabolites from the body.

Pharmacokinetic Profile of Representative THIQ Derivatives

The following table presents available pharmacokinetic data for a THIQ derivative and its prodrug, highlighting the importance of oral bioavailability.

CompoundSpeciesDose (mg/kg)RouteOral Bioavailability (F%)Reference
6t (Prodrug) Mouse20Oral27%[3][10]
Mouse100Oral31%[3][10]
Rat20Oral18%[3][10]

Note: Compound 6t is an ethyl ester prodrug of the active compound 6q. This chemical modification is a common strategy to improve the oral absorption of a drug.

In Vivo Efficacy: The Ultimate Test

In vivo studies in animal models are the definitive test of a compound's therapeutic potential. These experiments are designed to assess not only the efficacy of a drug in a living organism but also its safety profile.

Case Studies in In Vivo Efficacy

Several THIQ derivatives have demonstrated promising efficacy in various animal models.

Compound ClassSpecific DerivativeAnimal ModelDisease ModelKey In Vivo FindingReference
Anti-inflammatory 6t (Prodrug of 6q)MouseThioglycollate-induced peritonitisSignificant reduction of neutrophil migration[3]
Antidepressant 1MeTIQRatReserpine-induced depressionCompletely antagonized reserpine-produced depression-like behavior[9]
Antimalarial (+)-SJ733(Implied from text)MalariaPotent in vivo activity, high oral bioavailability, good safety margins[8]
Experimental Protocol: In Vivo Antimalarial Efficacy Study (4-Day Suppressive Test)

The 4-day suppressive test in a murine model (e.g., using Plasmodium berghei) is a standard method for evaluating the in vivo antimalarial activity of test compounds.[11]

Methodology:

  • Animal Acclimatization and Infection:

    • Procure healthy mice (e.g., Swiss albino mice) and allow them to acclimatize for at least one week under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with free access to food and water.

    • Inject the mice intraperitoneally with a standardized inoculum of P. berghei-parasitized red blood cells.

    • Causality: Acclimatization minimizes stress-related variables. A standardized inoculum ensures a consistent and reproducible infection level across all experimental groups.

  • Animal Grouping and Compound Administration:

    • Randomly divide the infected mice into experimental groups (e.g., n=5-6 mice per group).

    • Groups should include: a negative control (vehicle), a positive control (a standard antimalarial drug like chloroquine or artesunate), and several groups for the test THIQ derivative at different dose levels.

    • Administer the test compound and control drugs to the respective groups for four consecutive days, starting a few hours after infection. The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the compound's properties and the intended clinical application.

    • Causality: Randomization minimizes bias in group allocation. The inclusion of negative and positive controls is essential for validating the experimental model and providing a benchmark for the test compound's activity.

  • Monitoring of Parasitemia:

    • On the fifth day (24 hours after the last dose), collect a thin blood smear from the tail of each mouse.

    • Stain the smears with Giemsa stain.

    • Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of a total of at least 500 red blood cells under a microscope.

    • Causality: This is the primary endpoint for assessing the compound's ability to suppress parasite growth in the blood.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasite suppression for each treated group using the following formula: % Suppression = [(Parasitemia in Negative Control - Parasitemia in Treated Group) / Parasitemia in Negative Control] x 100

    • Analyze the data for statistical significance (e.g., using ANOVA followed by a post-hoc test).

    • Causality: This calculation directly quantifies the in vivo efficacy of the compound relative to the untreated infection.

  • Monitoring of Animal Health:

    • Throughout the experiment, monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or mortality.

    • Causality: This provides crucial information on the safety and tolerability of the test compound.

Workflow Diagram:

InVivo_Antimalarial_Workflow cluster_setup Setup & Infection (Day 0) cluster_treatment Treatment (Days 0-3) cluster_readout Readout & Analysis (Day 4) infect_mice Infect Mice with P. berghei group_mice Randomize into Groups (Vehicle, Positive Control, Test Compound) infect_mice->group_mice administer_doses Administer Daily Doses (4 consecutive days) group_mice->administer_doses blood_smear Prepare Tail Blood Smears administer_doses->blood_smear monitor_health Monitor Animal Health (Daily) administer_doses->monitor_health stain_smear Giemsa Staining blood_smear->stain_smear count_parasitemia Microscopic Count of Parasitemia stain_smear->count_parasitemia analyze_data Calculate % Suppression & Statistical Significance count_parasitemia->analyze_data

Workflow of an in vivo 4-day suppressive antimalarial test.

Conclusion and Future Directions

The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has demonstrated that while potent in vitro activity is an essential starting point, it is by no means a guarantee of in vivo success. A thorough understanding and early evaluation of a compound's pharmacokinetic properties are paramount to bridging the translational gap.

The illustrative examples of THIQ derivatives in anticancer, anti-inflammatory, antimalarial, and neuroprotective research highlight the diverse potential of this scaffold. Future research in this area should continue to focus on:

  • Structure-Activity and Structure-Property Relationships: Systematically modifying the THIQ core to optimize not only potency but also ADME properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their effects to enable rational drug design.

  • Development of Novel Delivery Systems: Employing strategies like prodrugs to enhance the bioavailability and therapeutic index of promising THIQ derivatives.

By integrating in vitro screening, pharmacokinetic profiling, and robust in vivo efficacy studies, researchers can more effectively navigate the complex path of drug discovery and unlock the full therapeutic potential of the versatile 1,2,3,4-tetrahydroisoquinoline scaffold.

References

  • Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2011). Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat. Pharmacological Reports, 63(6), 1385-1396. [Link]

  • Antkiewicz-Michaluk, L., Patsenka, A., & Vetulani, J. (2006). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat. Pharmacological Reports, 58(5), 657-665. [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat. Pharmacological Reports, 65(5), 1273-1280. [Link]

  • Garlich, J. R., et al. (2010). Discovery of Tetrahydroisoquinoline (THIQ) Derivatives as Potent and Orally Bioavailable LFA-1/ICAM-1 Antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5221-5224. [Link]

  • Mure, K., et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1438-1449. [Link]

  • Wąsik, A., & Antkiewicz-Michaluk, L. (2011). Antidepressant-like effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline in the forced swimming test in C57/BL mice in comparison with desipramine. ResearchGate. [Link]

  • Kumar, A., et al. (2020). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. European Journal of Medicinal Chemistry, 208, 112771. [Link]

  • Sayed, E. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of the Iranian Chemical Society, 21(1), 1-20. [Link]

  • Mure, K., et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1438-1449. [Link]

  • Kumar, N., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13246-13271. [Link]

  • Husbands, S. M. (2009). In vivo mouse model for analysis of hydroxysteroid (17β) dehydrogenase 1 inhibitors. Methods in Molecular Biology, 590, 241-253. [Link]

  • Stojković, J., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. International Journal of Molecular Sciences, 25(1), 589. [Link]

  • Poirier, D. (2003). Inhibitors of 17 beta-hydroxysteroid dehydrogenases. Current Medicinal Chemistry, 10(6), 453-477. [Link]

  • Marchais-Oberwinkler, S., et al. (2021). 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibition: A Potential Treatment Option for Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 64(23), 17301-17316. [Link]

  • Hanna, J. N., et al. (2014). 1-Aryl-1,2,3,4-tetrahydroisoquinolines as Potential Antimalarials: Synthesis, in vitro Antiplasmodial Activity and in silico Pharmacokinetics Evaluation. ChemInform, 45(32). [Link]

  • Frotscher, M., & El-Gendy, M. A. A. (2019). Inhibitors of 17β-hydroxysteroid dehydrogenase type 1, 2 and 14: Structures, biological activities and future challenges. Molecular and Cellular Endocrinology, 489, 66-81. [Link]

  • Gargano, E. M., et al. (2015). 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition: Discovery of Selective and Metabolically Stable Compounds Inhibiting Both the Human Enzyme and Its Murine Ortholog. PLoS ONE, 10(3), e0121096. [Link]

  • Singh, K., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases, 6(11), 2977-2989. [Link]

  • White, N. J. (2017). The assessment of antimalarial drug efficacy in-vivo. Malaria Journal, 16(1), 1-10. [Link]

  • Posner, G. H., et al. (2013). Antimalarial Trioxolanes with Superior Drug-Like Properties and In Vivo Efficacy. Journal of Medicinal Chemistry, 56(17), 6843-6852. [Link]

  • Yodsaoue, O., et al. (2024). In vivo antimalarial effect of 1-hydroxy-5,6,7-trimethoxyxanthone isolated from Mammea siamensis T. Anders. flowers: pharmacokinetic and acute toxicity studies. Malaria Journal, 23(1), 1-11. [Link]

Sources

A Comparative Guide to the Enantioselective Synthesis and Analysis of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of therapeutic efficacy and safety. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, forming the core of numerous alkaloids and pharmaceuticals with a wide spectrum of biological activities, including antitumor, antibacterial, and neuroprotective properties.[1][2][3][4] The introduction of a carbonitrile group at the 5-position presents a unique synthetic challenge and an opportunity for novel pharmacological profiles. This guide provides an in-depth comparison of enantioselective strategies for the synthesis of 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile stereoisomers, alongside robust analytical methods for their separation and characterization.

The Strategic Importance of Chirality in THIQ Analogs

The biological activity of chiral molecules is often dictated by a single enantiomer, with its counterpart potentially being inactive or even eliciting undesirable side effects. While direct comparative biological data for the enantiomers of this compound are not extensively reported in the current literature, the broader family of THIQ analogs provides compelling evidence for the significance of stereochemistry. For instance, the differential activity of enantiomers has been observed in various therapeutic areas, from central nervous system disorders to oncology.[5][6] This underscores the necessity for reliable and efficient methods to access enantiopure THIQ-5-carbonitrile for thorough pharmacological evaluation.

Comparative Analysis of Enantioselective Synthetic Routes

The synthesis of chiral THIQs has been a subject of intense research, leading to the development of several powerful asymmetric methodologies. The choice of synthetic strategy is often dictated by the substitution pattern of the target molecule. For this compound, the presence of an electron-withdrawing cyano group on the aromatic ring may influence the reactivity of the substrate and the choice of catalyst. Below, we compare the most promising approaches.

Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone in the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[7] Achieving enantioselectivity has been successfully demonstrated using chiral Brønsted acids, thioureas, and enzymatic catalysts.[8][9]

  • Chiral Brønsted Acid Catalysis: Catalysts such as chiral phosphoric acids have emerged as powerful tools for promoting enantioselective Pictet-Spengler reactions. They function by activating the imine intermediate towards nucleophilic attack by the aromatic ring through a network of hydrogen bonds, thereby creating a chiral environment that dictates the stereochemical outcome.[9] The electron-withdrawing nature of the 5-cyano group could potentially deactivate the aromatic ring, necessitating a highly active catalyst and optimized reaction conditions.

  • Organocatalysis with Chiral Thioureas: Chiral thioureas, often used in combination with a co-catalyst, can effectively control the stereochemistry of the cyclization step. These catalysts operate through a similar principle of hydrogen bonding to the iminium intermediate.

  • Enzymatic Synthesis: Norcoclaurine synthase (NCS) and related enzymes catalyze the Pictet-Spengler reaction with high stereoselectivity in nature. While highly efficient, the substrate scope of these enzymes can be limited, and their applicability to non-natural substrates like those required for the synthesis of the 5-cyano-THIQ would need to be investigated.

Catalytic Asymmetric Hydrogenation

An alternative and highly versatile approach is the asymmetric hydrogenation of a prochiral 3,4-dihydroisoquinoline (DHIQ) precursor. This method has seen significant advancements with the development of highly efficient chiral catalysts based on iridium, rhodium, and ruthenium.

  • Iridium and Ruthenium Catalysis: Complexes of iridium and ruthenium with chiral phosphine or diamine ligands are particularly effective for the asymmetric hydrogenation of N-heteroaromatics.[10][11] This strategy offers the advantage of a convergent synthesis, where the DHIQ precursor can be readily prepared, and the chirality is introduced in a highly controlled final step. The reaction conditions are often mild, and the catalyst loading can be very low.

Other Promising Methods
  • Intramolecular Asymmetric Reductive Amination: This one-pot sequence involves the deprotection of a suitable precursor, spontaneous cyclization to an imine, and subsequent asymmetric hydrogenation, offering a streamlined approach to chiral THIQs.[12]

  • 1,3-Dipolar Cycloaddition: This method provides access to a range of THIQ derivatives with good to excellent enantioselectivities through the reaction of C,N-cyclic azomethine imines with various dipolarophiles.[13]

Below is a comparative summary of these key synthetic strategies:

Synthetic StrategyCatalyst/ReagentTypical Enantiomeric Excess (ee)Key AdvantagesPotential Challenges for 5-Cyano-THIQ
Asymmetric Pictet-Spengler Chiral Phosphoric Acids, Thioureas80-99%Atom economical, direct formation of the core structure.[9]Deactivation of the aromatic ring by the cyano group may hinder cyclization.
Catalytic Asymmetric Hydrogenation [Ir(COD)Cl]₂/Chiral Ligand, [RuCl₂(arene)]₂/Chiral Ligand90-99%High enantioselectivity, broad substrate scope, low catalyst loading.[10][11]Requires synthesis of the dihydroisoquinoline precursor.
Intramolecular Asymmetric Reductive Amination Iridium complex with chiral ligand80-99%One-pot procedure, high efficiency.[12]Substrate-specific optimization may be required.
1,3-Dipolar Cycloaddition Chiral primary amineup to >95%Mild conditions, wide functional group tolerance.[13]Requires synthesis of specific C,N-cyclic azomethine imine precursors.

Visualizing the Synthetic Pathways

To better illustrate the primary synthetic approaches, the following diagrams outline the general workflows for the Asymmetric Pictet-Spengler reaction and Catalytic Asymmetric Hydrogenation.

pictet_spengler cluster_0 Asymmetric Pictet-Spengler Reaction Precursor 3-Cyanophenethylamine + Aldehyde Imine Iminium Intermediate Precursor->Imine Condensation Cyclization Enantioselective Cyclization Imine->Cyclization Chiral Catalyst (e.g., Phosphoric Acid) Product (R/S)-5-Cyano-THIQ Cyclization->Product

Caption: Asymmetric Pictet-Spengler Reaction Workflow.

asymm_hydrogenation cluster_1 Catalytic Asymmetric Hydrogenation Precursor 5-Cyano-3,4- dihydroisoquinoline Hydrogenation Asymmetric Hydrogenation Precursor->Hydrogenation H₂, Chiral Catalyst (e.g., [Ir(COD)Cl]₂ + Ligand) Product (R/S)-5-Cyano-THIQ Hydrogenation->Product

Caption: Catalytic Asymmetric Hydrogenation Workflow.

Experimental Protocols

Detailed Protocol for Catalytic Asymmetric Hydrogenation of a 5-Cyano-3,4-dihydroisoquinoline Precursor

This protocol is a representative procedure based on established methods for the asymmetric hydrogenation of quinolines and related heterocycles.[10][14][15]

1. Catalyst Preparation (in a glovebox): a. To a Schlenk tube, add [Ir(COD)Cl]₂ (0.5 mol%) and the chosen chiral ligand (e.g., (R)-MeO-BIPHEP, 1.1 mol%). b. Add anhydrous, degassed solvent (e.g., THF, 1 mL). c. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

2. Reaction Setup: a. In a separate autoclave-compatible vessel, dissolve the 5-cyano-3,4-dihydroisoquinoline substrate (1.0 mmol) in the reaction solvent (e.g., THF, 4 mL).

3. Hydrogenation: a. Transfer the pre-formed catalyst solution to the substrate solution under an inert atmosphere. b. Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm). c. Stir the reaction at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

4. Work-up and Analysis: a. After the reaction is complete, carefully depressurize the autoclave. b. Remove the solvent under reduced pressure. c. Purify the residue by column chromatography on silica gel. d. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol for Chiral HPLC Separation of this compound Enantiomers

The separation of THIQ enantiomers is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often effective.[16][17][18][19]

1. Column and Mobile Phase Selection: a. Column: Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based) (e.g., 4.6 mm x 150 mm, 5 µm particle size). b. Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A small amount of a basic additive (e.g., diethylamine, DEA) is often necessary to improve peak shape for basic analytes like THIQs. A typical starting mobile phase could be n-hexane:isopropanol:DEA (90:10:0.1, v/v/v).

2. Chromatographic Conditions: a. Flow Rate: 1.0 mL/min. b. Temperature: 25 °C. c. Detection: UV at a suitable wavelength (e.g., 254 nm). d. Injection Volume: 10 µL.

3. Optimization: a. Adjust the ratio of hexane to alcohol to optimize the resolution and retention times. Increasing the alcohol content will generally decrease retention time. b. The concentration of the basic additive may also need to be optimized to achieve symmetrical peaks.

Concluding Remarks and Future Outlook

The enantioselective synthesis of this compound presents a tractable challenge for modern synthetic chemistry. While direct comparative studies on the stereoisomers of this specific compound are lacking, the extensive body of research on related chiral THIQs strongly suggests that stereochemistry will be a critical factor in its pharmacological activity.

Catalytic asymmetric hydrogenation of a 5-cyano-3,4-dihydroisoquinoline precursor stands out as a particularly promising strategy, offering high enantioselectivities and operational simplicity. The development of a robust chiral HPLC method is paramount for the accurate determination of enantiomeric purity and for the preparative separation of the enantiomers for biological testing.

This guide provides a framework for approaching the synthesis and analysis of these important chiral building blocks. Further research is warranted to explore the biological activities of the individual enantiomers of this compound, which may lead to the discovery of novel therapeutic agents. The absence of direct comparative data represents a clear research opportunity for medicinal chemists and pharmacologists.

References

  • Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/qo/c7qo00588a]
  • Caprioli, F., & Harutyunyan, S. R. Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. Stratingh Institute for Chemistry, University of Groningen. [URL: https://www.rug.nl/research/portal/files/2855263/2009CaprioliFCHAOS.pdf]
  • Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8303031/]
  • Caprioli, F., & Harutyunyan, S. Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Catalytic-asymmetric-synthesis-of-chiral-Caprioli-Harutyunyan/34a743b593674640106199270e5b871c26b5c0e1]
  • Ooi, T., Takeuchi, M., & Maruoka, K. (2001). Concise, Catalytic Asymmetric Synthesis of Tetrahydroisoquinoline- and Dihydroisoquinoline-3-carboxylic Acid Derivatives. Synthesis, 2001(11), 1716–1718. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2001-16747]
  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6529]
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01480c]
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7731057/]
  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI. [URL: https://www.mdpi.com/1420-3049/23/4/943]
  • Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4512211/]
  • Substituted Tetrahydroisoquinolines: Synthesis, Characterization, Antitumor Activity and Other Biological Properties. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29324343/]
  • Application Notes and Protocols for Asymmetric Hydrogenation of Quinolines. Benchchem. [URL: https://www.benchchem.
  • Tetrahydroisoquinoline core in biologically relevant natural and non-natural alkaloids. ResearchGate. [URL: https://www.researchgate.
  • A Catalytic Asymmetric Pictet-Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35977114/]
  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI. [URL: https://www.mdpi.com/2673-4583/4/1/13]
  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. Arkivoc. [URL: https://www.
  • Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8944111/]
  • Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/sc/c4sc01602a]
  • Catalytic Asymmetric Pictet−Spengler Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/232773359_Catalytic_Asymmetric_Pictet-Spengler_Reaction]
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022830/]
  • Selected strategies for α-cyano tetrahydroiso-quinolines with a quaternary center. ResearchGate. [URL: https://www.researchgate.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra01480c]
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [URL: https://www.prolekare.
  • Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10729358/]
  • Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. ResearchGate. [URL: https://www.researchgate.
  • CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROMATICS. HETEROCYCLES. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/21056/76/2/909]
  • Design, synthesis, anticancer evaluation, and In silico studies of 2-thiopyrimidine-5-carbonitrile derivatives as potent thymidylate synthase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/41075601/]
  • Application Notes and Protocols for the Catalytic Asymmetric Hydrogenation of Quinolines to Chiral Tetrahydroquinolines. Benchchem. [URL: https://www.benchchem.
  • Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Chiral-Separation-of-Pharmaceuticals-by-High-Wang-Sun/f4d71597405e60d5b306b3f94025b44085b310d5]
  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.3c00054]
  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8043598/]
  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10389333/]
  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/nj/c8nj03482a]
  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33908322/]

Sources

A Researcher's Guide to Assessing the Metabolic Stability of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity is a critical determinant of its potential success. For researchers working with the promising 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, particularly derivatives like 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile, a thorough understanding of their metabolic fate is paramount. This guide provides a comprehensive framework for assessing the metabolic stability of this compound class, comparing it with established drugs, and elucidating the experimental rationale behind these crucial studies.

While specific experimental metabolic stability data for this compound is not extensively available in the public domain, this guide will equip researchers with the necessary protocols and comparative context to generate and interpret this vital data. We will delve into the established in vitro methods, discuss the likely metabolic pathways, and compare the THIQ scaffold to marketed drugs sharing this structural motif.

The Significance of Metabolic Stability in THIQ-Based Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold, forming the backbone of numerous natural products and synthetic compounds with diverse biological activities.[1][2] However, metabolic vulnerability can curtail the therapeutic potential of an otherwise potent compound.[1] Rapid metabolism leads to low bioavailability and short duration of action, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects. Therefore, early assessment of metabolic stability is not just a screening step but a crucial part of the iterative design-make-test-analyze cycle in medicinal chemistry.

Comparative Analysis: The THIQ Scaffold in Marketed Pharmaceuticals

To establish a relevant benchmark for the metabolic stability of novel THIQ derivatives, it is instructive to examine the pharmacokinetic profiles of established drugs containing this core structure.

Drug NameTherapeutic ClassKey Metabolic EnzymesElimination Half-life (t½)Notes on Metabolism
Praziquantel AnthelminticCYP2B1, CYP3A4[3]0.8–1.5 hours[4]Subject to extensive first-pass metabolism, with only a small fraction of the parent drug reaching systemic circulation.[4]
Solifenacin Muscarinic Receptor AntagonistCYP3A4[5][6]33–85 hours[5]Primarily eliminated through hepatic metabolism. Its long half-life allows for once-daily dosing.[5]
Debrisoquine AntihypertensiveCYP2D6[7]Variable (polymorphic)A classic probe for CYP2D6 activity, its metabolism varies significantly among individuals depending on their genetic makeup.[7][8]

This table highlights the diverse metabolic fates of THIQ-containing drugs. Praziquantel's rapid clearance contrasts sharply with the metabolic endurance of solifenacin, underscoring that substitutions on the core THIQ structure dramatically influence its stability. For a novel compound like this compound, its metabolic profile will be dictated by how its unique substitution pattern interacts with drug-metabolizing enzymes.

Experimental Protocols for Assessing Metabolic Stability

The two most common and informative in vitro assays for determining metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery, primarily for evaluating Phase I metabolic pathways mediated by cytochrome P450 (CYP) enzymes.[9] Liver microsomes are subcellular fractions that are rich in these enzymes.

Rationale for Experimental Choices: The use of liver microsomes provides a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism. The inclusion of the cofactor NADPH is essential to initiate the enzymatic reactions.[1] By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance.

Detailed Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of the test compound (final concentration, e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer at 37°C.

    • Initiate the reaction by adding the pre-warmed NADPH-regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism 1,2,3,4-THIQ-5-CN 1,2,3,4-THIQ-5-CN Aromatic Hydroxylation Aromatic Hydroxylation 1,2,3,4-THIQ-5-CN->Aromatic Hydroxylation CYPs Ring Oxidation Ring Oxidation 1,2,3,4-THIQ-5-CN->Ring Oxidation CYPs Nitrile Hydrolysis Nitrile Hydrolysis 1,2,3,4-THIQ-5-CN->Nitrile Hydrolysis Hydrolases Glucuronidation Glucuronidation Aromatic Hydroxylation->Glucuronidation UGTs Sulfation Sulfation Aromatic Hydroxylation->Sulfation SULTs

Caption: Predicted Metabolic Pathways for THIQ-5-carbonitrile.

Conclusion and Future Directions

Assessing the metabolic stability of this compound is a critical step in evaluating its drug-like properties. While direct experimental data for this specific molecule is sparse, the well-established protocols for liver microsomal and hepatocyte stability assays provide a clear path forward for researchers to generate this crucial information. By comparing the results to data from structurally related marketed drugs, a clear picture of the compound's metabolic liabilities and potential for further development can be obtained.

Future work should focus on not only determining the rate of metabolism but also identifying the specific metabolites formed and the CYP isozymes responsible. This knowledge will empower medicinal chemists to make targeted structural modifications to enhance metabolic stability, a key step in transforming a promising lead compound into a viable drug candidate.

References

  • Faheem, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13907. Available at: [Link]

  • Faheem, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. Available at: [Link]

  • Ohta, S., et al. (1990). Metabolism and brain accumulation of tetrahydroisoquinoline (TIQ) a possible parkinsonism inducing substance, in an animal model of a poor debrisoquine metabolizer. Life Sciences, 46(8), 599-605. Available at: [Link]

  • Faheem, H., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 885-905. Available at: [Link]

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]

  • Goyal, P., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases, 14(9), e0008649. Available at: [Link]

  • Murugesan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13907. Available at: [Link]

  • Smulders, R. A., et al. (2009). Clinical pharmacokinetics and pharmacodynamics of solifenacin. Clinical Pharmacokinetics, 48(5), 277-290. Available at: [Link]

  • Hagel, J. M., & Facchini, P. J. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 689775. Available at: [Link]

  • An, Q., et al. (2011). Inhibition of Human Drug Metabolizing Cytochrome P450 Enzymes by Plant Isoquinoline Alkaloids. Planta Medica, 77(14), 1640-1645. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). VESIcare (solifenacin succinate) Tablets. accessdata.fda.gov. Available at: [Link]

  • Atanasova, M., et al. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 17(6), 6479-6490. Available at: [Link]

  • Roots, I., et al. (1988). Metabolism of debrisoquine and susceptibility to breast cancer. Klinische Wochenschrift, 66(18), 868-873. Available at: [Link]

  • Homeida, M. M., et al. (1988). Pharmacokinetics of praziquantel in healthy volunteers and patients with schistosomiasis. Transactions of the Royal Society of Tropical Medicine and Hygiene, 82(2), 282-286. Available at: [Link]

  • ResearchGate. (2011). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. ResearchGate. Available at: [Link]

  • Oku, T., et al. (2003). In vitro and in vivo tissue selectivity profile of solifenacin succinate (YM905) for urinary bladder over salivary gland in rats. European Journal of Pharmacology, 477(3), 245-251. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2018). (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. Available at: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Debrisoquine (HMDB0006543). hmdb.ca. Available at: [Link]

  • Olliaro, P., et al. (2014). Little we know about the pharmacokinetics and pharmacodynamics of praziquantel (racemate and R-enantiomer). Journal of Antimicrobial Chemotherapy, 69(4), 863-868. Available at: [Link]

  • Wikipedia. (n.d.). Tetrahydroisoquinoline. en.wikipedia.org. Available at: [Link]

  • Arlandis, S., & Errando, C. (2008). (PDF) Solifenacin pharmacology. ResearchGate. Available at: [Link]

  • World Health Organization. (2018). Praziquantel Tablets 600 mg (Macleods Pharmaceuticals Limited), NT004 WHOPAR Part 4 January 2018 Section 6 updated: Nov 2022. extranet.who.int. Available at: [Link]

  • Liu, Y., et al. (2016). Identification of cytochrome P450 (CYP) isoforms involved in the metabolism of corynoline, and assessment of its herb-drug interactions. Xenobiotica, 46(11), 957-964. Available at: [Link]

  • Wikipedia. (n.d.). Solifenacin. en.wikipedia.org. Available at: [Link]

  • Wikipedia. (n.d.). Praziquantel. en.wikipedia.org. Available at: [Link]

  • ResearchGate. (2013). (PDF) ChemInform Abstract: 1-Aryl-1,2,3,4-tetrahydroisoquinolines as Potential Antimalarials: Synthesis, in vitro Antiplasmodial Activity and in silico Pharmacokinetics Evaluation.. ResearchGate. Available at: [Link]

  • Guengerich, F. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8758. Available at: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available at: [Link]

  • Shaw, C. R., et al. (1996). The debrisoquine metabolic phenotype and DNA-based assays: implications of misclassification for the association of lung cancer and the debrisoquine metabolic phenotype. Cancer Epidemiology, Biomarkers & Prevention, 5(2), 121-126. Available at: [Link]

Sources

A Comparative Guide to the Neuroprotective Effects of Tetrahydroisoquinoline (THIQ) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with diverse biological activities.[1] Within the complex landscape of neuropharmacology, THIQ derivatives present a fascinating dichotomy: some are implicated as endogenous neurotoxins that may contribute to neurodegenerative conditions like Parkinson's disease, while others have emerged as potent neuroprotective agents.[2][3] This dual nature underscores the critical importance of structural modifications and mechanistic understanding in harnessing their therapeutic potential.

This guide provides an in-depth comparison of the neuroprotective effects of various THIQ derivatives. We will move beyond a simple cataloging of compounds to explore the causality behind their mechanisms, present supporting experimental data, and detail the protocols necessary to validate these findings. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating and advancing THIQ-based neuroprotective strategies.

The Neuroprotective vs. Neurotoxic Double-Edged Sword of THIQs

The biological impact of a THIQ derivative is critically dependent on its chemical structure and subsequent metabolic fate.[3][4] Certain endogenous THIQs, such as 1-benzyl-THIQ (1BnTIQ) and salsolinol, have been identified as potential parkinsonism-inducing substances.[2][5] Their neurotoxicity is often attributed to the inhibition of mitochondrial complex I and the generation of reactive oxygen species (ROS), leading to oxidative stress and dopaminergic cell death.[5][6][7]

In stark contrast, a growing body of evidence highlights a distinct class of THIQ derivatives that actively protect neurons from various insults. These compounds offer a compelling starting point for therapeutic development. This guide focuses on comparing these neuroprotective molecules, elucidating how subtle structural changes can transform a potential toxin into a powerful therapeutic agent.

Comparative Analysis of Key Neuroprotective THIQ Derivatives

We will examine a selection of well-characterized natural and synthetic THIQ derivatives to compare their efficacy and mechanisms of action.

1. 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

As an endogenous amine found in the human brain, 1MeTIQ is one of the most extensively studied neuroprotective THIQs.[7][8] Unlike its structural relative 1,2,3,4-tetrahydroisoquinoline (TIQ), which offers no clear neuroprotection, 1MeTIQ exhibits a multi-faceted defense mechanism.[9]

  • Mechanism of Action:

    • Antioxidant and Free Radical Scavenging: 1MeTIQ effectively reduces ROS formed during dopamine catabolism and other oxidative processes.[7][10]

    • MAO Inhibition: It can inhibit monoamine oxidase (MAO) enzymes, thereby reducing the oxidative stress associated with dopamine degradation and increasing dopamine levels.[2][10]

    • Anti-Excitotoxicity: A key differentiating feature of 1MeTIQ is its ability to antagonize the glutamatergic system. It prevents glutamate-induced cell death and calcium influx, likely through a specific action on NMDA receptors.[9] This dual action against both oxidative stress and excitotoxicity makes it a particularly robust neuroprotectant.

2. Dauricine (Dau)

Dauricine is a bis-benzyltetrahydroisoquinoline alkaloid isolated from traditional medicinal plants. Its complex structure lends it a broad spectrum of neuroprotective activities, particularly relevant in the context of Alzheimer's disease (AD).

  • Mechanism of Action:

    • Anti-Apoptotic and Anti-Ferroptotic: Dauricine downregulates apoptosis and has been shown to protect SH-SY5Y cells from ferroptosis—an iron-dependent form of cell death—by reducing intracellular oxidative damage and iron accumulation.[10]

    • Modulation of Signaling Pathways: It targets multiple facets of AD pathology by modulating the GSK-3/BCL-2 signaling pathway and reducing Aβ pathology.[10]

3. Higenamine

Higenamine, another plant-derived THIQ, demonstrates potent neuroprotective effects rooted in its ability to modulate specific signaling pathways related to inflammation and oxidative stress.

  • Mechanism of Action:

    • Inhibition of Inflammatory Pathways: Higenamine has been shown to attenuate neuropathic pain by inhibiting the NOX2/ROS/TRP/p38 MAPK/NF-κB signaling pathway, a critical cascade in neuroinflammation.[11]

    • Activation of Antioxidant Response: It can activate the Nrf2/HO-1 signaling pathway, a master regulator of the cellular antioxidant response, thereby bolstering endogenous defense mechanisms against oxidative stress.[11]

4. Synthetic Derivatives (e.g., 1,3-dimethyl-N-propargyl THIQ)

Synthetic chemistry provides the tools to fine-tune the THIQ scaffold to optimize neuroprotective activity. The study of synthetic derivatives reveals crucial structure-activity relationships (SAR).

  • Mechanism of Action & SAR Insights:

    • Evaluation of compounds like 1,3-dimethyl-N-propargyl THIQ has shown that stereochemistry is critical; the trans isomer exhibited superior activity in preventing MPTP-induced bradykinesia and dopamine depletion compared to the cis isomer.[1]

    • Further studies on 1-methyl-THIQ analogues revealed that hydroxyl substitutions tend to decrease neurotoxicity, whereas methoxyl substitutions can increase it, providing clear guidance for future drug design.[12]

Visualizing Neuroprotective Mechanisms and Workflows

To better understand the complex interactions and experimental processes, we can use diagrams to visualize these relationships.

cluster_insults Neurodegenerative Insults cluster_thiqs THIQ Derivative Actions Insult1 Oxidative Stress (ROS, RNS) Mech1 Radical Scavenging (e.g., 1MeTIQ) Insult1->Mech1 Inhibited by Outcome Neuronal Survival & Function Insult1->Outcome Promote Degeneration Insult2 Excitotoxicity (Excess Glutamate) Mech2 NMDA Receptor Antagonism (e.g., 1MeTIQ) Insult2->Mech2 Blocked by Insult2->Outcome Promote Degeneration Insult3 Neuroinflammation (Microglial Activation) Mech3 Anti-inflammatory (e.g., Higenamine) Insult3->Mech3 Suppressed by Insult3->Outcome Promote Degeneration Insult4 Protein Aggregation (Aβ, Tau) Insult4->Outcome Promote Degeneration Mech1->Outcome Promote Neuroprotection Mech2->Outcome Promote Neuroprotection Mech3->Outcome Promote Neuroprotection Mech4 Anti-apoptotic (e.g., Dauricine) Mech4->Outcome Promote Neuroprotection start Selection of THIQ Derivatives invitro In Vitro Screening (Neuronal Cell Lines: SH-SY5Y, PC12) start->invitro assays Cell Viability (MTT) ROS Measurement (DCFDA) Apoptosis (TUNEL) invitro->assays decision1 Active Compounds Identified? assays->decision1 invivo In Vivo Validation (Animal Models: MPTP, 6-OHDA) decision1->invivo Yes stop Inactive / Toxic decision1->stop No behavioral Behavioral Tests (Rotarod, Pole Test) invivo->behavioral histo Histology & Biochemistry (TH Staining, HPLC) behavioral->histo decision2 Efficacy Confirmed? histo->decision2 lead Lead Compound for Optimization decision2->lead Yes decision2->stop No

Caption: Workflow for screening neuroprotective THIQ derivatives.

Quantitative Comparison of Neuroprotective Efficacy

The following table summarizes key experimental findings, providing a direct comparison of the neuroprotective performance of different THIQ derivatives.

DerivativeExperimental ModelInsult / ToxinKey FindingReference(s)
1MeTIQ Rat granular cell culturesGlutamatePrevented glutamate-induced cell death and 45Ca2+ influx.[9]
1MeTIQ Wistar ratsEndogenous oxidative stressIncreased dopamine levels and COMT-dependent O-methylation, reflecting antioxidant effects.[10]
Dauricine SH-SY5Y cellsRSL3 (ferroptosis inducer)Significantly reduced intracellular oxidative damage and iron accumulation.[10]
Hydroxy-1MeTIQ SH-SY5Y cellsNeurotoxinsExhibited greater neuroprotective efficacy than the parent 1MeTIQ compound.[12]
trans-1,3-dimethyl-N-propargyl THIQ MPTP-treated miceMPTPShowed superior activity in preventing bradykinesia and loss of tyrosine hydroxylase (TH) positive cells compared to the cis isomer.[1]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for core assays used in the evaluation of neuroprotective compounds. The causality is explained: each step is designed to isolate and accurately measure a specific cellular process (viability, oxidative stress, apoptosis) that is fundamental to the definition of neuroprotection.

Protocol 1: MTT Assay for Neuronal Cell Viability
  • Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treatment: Treat the cells with various concentrations of the THIQ derivative for 1-2 hours. This step assesses the compound's ability to prepare the cell against the upcoming insult.

    • Induction of Toxicity: Add the neurotoxin (e.g., MPP⁺, glutamate, H₂O₂) to the wells (except for the vehicle control wells) and co-incubate with the THIQ derivative for 24 hours.

    • MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully discard the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Protocol 2: DCFDA Assay for Intracellular ROS
  • Principle: This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Follow steps 1-3 from the MTT protocol.

    • Probe Loading: After the treatment period, remove the medium and wash the cells gently with phosphate-buffered saline (PBS).

    • Incubation with DCFDA: Add 100 µL of 10 µM DCFDA solution in PBS to each well and incubate for 30-45 minutes at 37°C in the dark.

    • Washing: Discard the DCFDA solution and wash the cells twice with PBS to remove any extracellular probe.

    • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~535 nm, respectively.

    • Data Analysis: Quantify the fluorescence and express it as a percentage of the toxin-treated control group.

Conclusion and Future Directions

The comparative analysis reveals that THIQ derivatives are a versatile and promising class of neuroprotective agents. While compounds like 1MeTIQ offer a unique, complex mechanism by targeting both oxidative stress and excitotoxicity,[9] natural products like Dauricine provide a broader, multi-target approach suitable for complex diseases like AD. [10]Furthermore, synthetic derivatives demonstrate that neuroprotective efficacy can be rationally designed and optimized by carefully considering stereochemistry and substitutions on the THIQ core. [1][12] The path forward requires a multi-pronged approach. Future research should focus on:

  • Multi-Target Ligand Design: Developing single molecules that can simultaneously modulate several pathological targets, such as Aβ aggregation, oxidative stress, and neuroinflammation. [10]* Blood-Brain Barrier Penetration: Optimizing the pharmacokinetic properties of lead compounds to ensure they can effectively reach their target in the central nervous system. [4][13]* Advanced In Vivo Models: Moving beyond toxin-induced models to utilize more clinically relevant transgenic models of neurodegenerative diseases.

By leveraging the structural diversity of the THIQ scaffold and a deep understanding of the underlying neurobiology, the development of novel and potent therapeutic agents for devastating neurological disorders is an achievable goal.

References

  • A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (Source: vertexaisearch.cloud.google.com)
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Source: vertexaisearch.cloud.google.com)
  • Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. (Source: PubMed Central)
  • Comprehensive pathway of THIQ derivatives through various mechanisms of...
  • Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and rel
  • [Tetrahydroisoquinoline derivatives as possible Parkinson's disease-inducing substances]. (Source: PubMed)
  • Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection. (Source: SciSpace)
  • Not Just from Ethanol. Tetrahydroisoquinolinic (TIQ) Derivatives: from Neurotoxicity to Neuroprotection | Request PDF.
  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (Source: Unknown)
  • [Tetrahydroisoquinolines in connection with Parkinson's disease]. (Source: PubMed)
  • The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. (Source: PubMed)
  • Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. (Source: Unknown)
  • synthesis of tetrahydroisoquinolines and tetrahydrob[4]enzazepines and their dopaminergic activity. (Source: ResearchGate)

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (Source: PubMed Central)
  • [Tetrahydroisoquinoline and parkinsonism]. (Source: PubMed)
  • Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC. (Source: NIH)
  • The mechanism of neuroprotective action of natural compounds | Request PDF.
  • Neuroprotective TIQs: 1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol ((S) - ResearchGate.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our primary responsibility extends beyond achieving novel results; it begins with ensuring a safe and controlled laboratory environment. The handling of specialized chemical reagents like 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile demands a meticulous approach to personal safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of chemical causality and field-proven laboratory practices. Our objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: Understanding the Adversary

Safety data for the parent compound, 1,2,3,4-Tetrahydroisoquinoline, and its analogs consistently highlight several key hazards.[1][2] The compound is classified as causing severe skin burns and eye damage, and is harmful if swallowed, inhaled, or in contact with skin.[1][2] Some related compounds are also suspected of causing cancer and are harmful to aquatic life.[3]

Table 1: Hazard Profile of 1,2,3,4-Tetrahydroisoquinoline & Analogs

Hazard ClassificationDescriptionPrimary PPE ImplicationSource
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.Chemical-resistant gloves, Lab coat, Respiratory protection.[1][2][3]
Skin Corrosion / Irritation Causes severe skin burns and irritation upon contact.Impervious gloves, Chemical-resistant apron over lab coat.[1][2][4][5]
Serious Eye Damage / Irritation Poses a high risk of causing serious, irreversible eye damage.Chemical splash goggles and a full-face shield.[1][2][4][5]
Carcinogenicity (Suspected) Some related compounds may cause cancer.Engineering controls (fume hood), full body protection.[3]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.Contained handling and proper disposal procedures.[2][3]

The causality is clear: the compound's corrosive and toxic nature necessitates a barrier between the chemical and every potential route of exposure—dermal, ocular, and respiratory.

Core PPE Requirements: Your Defensive Strategy

Based on the hazard assessment, a multi-layered PPE strategy is essential. This is not merely a checklist; it is an integrated system of protection.

  • Hand Protection: The first line of defense is appropriate gloves. Nitrile gloves are an excellent choice due to their broad chemical resistance and durability.[6][7] They provide superior protection against solvents, oils, and other hazardous materials compared to latex or vinyl.[8][9] For this specific compound, given its severe skin corrosivity, double-gloving is recommended to provide an additional layer of security against tears and permeation. Always inspect gloves for any signs of degradation or punctures before use.[10]

  • Eye and Face Protection: Given the risk of severe eye damage, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[11][12] Because of the potential for splashes during transfer or reaction quenching, these goggles must be supplemented with a full-face shield.[13] This combination protects the entire face from direct contact.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[10][14] To protect against significant spills and splashes, especially when handling larger quantities, a chemically resistant apron should be worn over the lab coat.[10] Ensure clothing covers all exposed skin; long pants and closed-toe shoes made of a non-porous material are required.[11][12]

  • Respiratory Protection: All handling of this compound, including weighing and transfers, must be performed within a certified chemical fume hood.[1][3] The hood provides critical engineering control by containing vapors and preventing inhalation.[10] No work should be conducted if the fume hood is not functioning correctly.

Procedural Guidance: Safe Donning and Doffing of PPE

The effectiveness of PPE is contingent on its correct application and removal. Contamination during the doffing process can negate all prior precautions.

Experimental Protocol: PPE Donning Sequence
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Eye and Face Protection: Don your chemical splash goggles first, followed by the full-face shield. Adjust for a secure fit.

  • Gloves (Double Layer):

    • Put on the first pair of nitrile gloves.

    • Put on the second, outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. This creates a seal to prevent chemicals from running down your arm.

G cluster_donning PPE Donning Workflow A 1. Don Lab Coat (Ensure fully buttoned) B 2. Don Eye & Face Protection (Goggles, then Face Shield) A->B C 3. Don Inner Gloves B->C D 4. Don Outer Gloves (Cuffs over lab coat sleeves) C->D

PPE Donning Sequence
Experimental Protocol: PPE Doffing Sequence

This sequence is designed to move from most contaminated to least contaminated, minimizing cross-contamination.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Face Shield and Goggles: Remove the face shield and then the goggles from the back of your head. Avoid touching the front surfaces.

  • Lab Coat: Unbutton the lab coat. Shrug it off by touching only the inside surfaces and fold it so the contaminated outside is folded inward.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[14]

G cluster_doffing PPE Doffing Workflow A 1. Remove Outer Gloves B 2. Remove Face Shield & Goggles (Handle from the back) A->B C 3. Remove Lab Coat (Fold contaminated side inward) B->C D 4. Remove Inner Gloves C->D E 5. Wash Hands Thoroughly D->E

PPE Doffing Sequence

Disposal Plan: Completing the Safety Cycle

Proper disposal is a critical final step. All materials that have come into contact with this compound are considered hazardous waste.

  • Contaminated PPE: Used gloves, disposable aprons, and any other contaminated disposables must be placed in a dedicated, clearly labeled hazardous waste container.[13] Do not dispose of this material in the regular trash.

  • Chemical Waste: The chemical itself, along with any solutions or contaminated materials (e.g., silica gel, filter paper), must be collected in a sealed, properly labeled hazardous waste container.[3][12] The label should clearly state the chemical name and associated hazards.

  • Glassware: Contaminated glassware should be rinsed with an appropriate solvent (e.g., acetone) in a fume hood, with the rinsate collected as hazardous waste. The cleaned glassware can then be washed normally.[13] Broken glassware that is contaminated must be treated as hazardous waste.[13]

G cluster_disposal Waste Disposal Workflow A Identify Contaminated Material (PPE, Chemical, Glassware) B Segregate Waste Streams A->B C Contaminated PPE & Disposables B->C D Liquid & Solid Chemical Waste B->D E Contaminated Glassware B->E F Place in Labeled Hazardous Waste Bag C->F G Collect in Labeled Hazardous Waste Container D->G H Triple Rinse with Solvent (Collect Rinsate as Waste) E->H

Waste Disposal Workflow

By adhering to these rigorous PPE and handling protocols, you establish a culture of safety that is both proactive and self-reinforcing. This allows you to focus on your primary mission—advancing scientific discovery—with the confidence that you are protected.

References

  • Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (2023). LinkedIn. [Link]

  • Are Nitrile Gloves Considered PPE?. Armbrust American. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025). PPS Gloves. [Link]

  • What is Nitrile and Why Does It Make a Great PPE Glove. International Enviroguard. [Link]

  • Safety Data Sheet for 1-Methyl-1,2,3,4-tetrahydroisoquinoline. (2024). Fisher Scientific. [Link]

  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]

  • Safety and Laboratory Rules for Organic Chemistry Laboratories. Clemson University. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). [Link]

  • Laboratory Safety Guidelines. ETH Zurich. [Link]

  • Safe Laboratory Practices in Chemistry. (2015). Harvey Mudd College. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.